2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJBJZDHYLETNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204847-08-5 | |
| Record name | 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Promise of the 2-(5-Methylfuran-2-yl) Moiety
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, quinoline-4-carboxylic acids represent a particularly significant subclass, with the carboxylic acid group often playing a crucial role in the molecule's interaction with biological targets.[3]
This technical guide focuses on a specific derivative, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS 204847-08-5). This molecule uniquely combines the established quinoline-4-carboxylic acid scaffold with a 5-methylfuran substituent at the 2-position. The incorporation of the furan ring, another important pharmacophore, is anticipated to modulate the biological and physicochemical properties of the parent quinoline structure, potentially leading to novel therapeutic applications. This guide will provide a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing on data from closely related analogs to build a complete technical profile.
Physicochemical Properties
Precise experimental data for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is not extensively available in the public domain. However, based on the known properties of its close analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, and general chemical principles, we can infer a profile of its key physicochemical characteristics.[4]
| Property | Value | Source/Basis |
| CAS Number | 204847-08-5 | Public Record |
| Molecular Formula | C₁₅H₁₁NO₃ | Calculated |
| Molecular Weight | 253.25 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Analogy to similar compounds |
| Melting Point | Not reported; 2-(4-Methylphenyl)quinoline-4-carboxylic acid has a melting point of 214–216 °C | [5] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; limited solubility in water is expected. The solubility of furan-based carboxylic acids is known to increase with temperature and in the presence of co-solvents like 1,4-dioxane. | [6][7] |
| XLogP3-AA | 2.5 (for 2-(furan-2-yl)quinoline-4-carboxylic acid) | [4] |
Synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: The Pfitzinger Reaction
The most probable and widely employed synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][8][9] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] For the synthesis of the title compound, the likely starting materials are isatin and 1-(5-methylfuran-2-yl)ethan-1-one.
Conceptual Synthesis Workflow
Caption: A conceptual workflow of the Pfitzinger reaction for the synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of similar quinoline-4-carboxylic acid derivatives.[9][10]
Materials:
-
Isatin
-
1-(5-Methylfuran-2-yl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide with stirring.
-
To this solution, add 1-(5-methylfuran-2-yl)ethan-1-one and ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 using hydrochloric acid or acetic acid.
-
A precipitate of the desired product, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid, should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Anticipated)
The structural confirmation of the synthesized compound would be achieved through standard spectroscopic techniques. Based on the data for the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid, the following spectral characteristics are anticipated.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and furan ring protons, as well as a singlet for the methyl group on the furan ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
-
FT-IR: The infrared spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected.[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the quinoline and furan rings.[14][15]
Potential Biological Activities and Therapeutic Applications
The quinoline-4-carboxylic acid scaffold is associated with a wide range of biological activities, suggesting that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid could be a promising candidate for further investigation in several therapeutic areas.
Antimicrobial and Antifungal Activity
Quinolines and their derivatives are well-established as potent antimicrobial agents.[16][17][18] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A study on the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid demonstrated promising anti-tuberculosis activity against Mycobacterium tuberculosis, with a good minimum inhibitory concentration (MIC) comparable to standard antitubercular agents.[11] This suggests that 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid may also possess significant antibacterial properties, potentially against a broad spectrum of bacteria.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties.[19] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in tumor progression, induction of apoptosis, and cell cycle arrest.[19] For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been shown to act as potent SIRT3 inhibitors, leading to antiproliferative effects in leukemic cell lines.[19] The presence of the furan moiety in the title compound could further enhance its potential as an anticancer agent, as furan derivatives themselves have been explored for their cytotoxic activities.
Anti-inflammatory Activity
Quinoline-based compounds have also been shown to possess significant anti-inflammatory properties.[2][20] The anti-inflammatory effects of some quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[21] The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. Given the established anti-inflammatory potential of the quinoline scaffold, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid warrants investigation for its ability to modulate inflammatory responses.
Illustrative Signaling Pathway: Potential NF-κB Inhibition
Caption: A proposed mechanism of NF-κB inhibition by quinoline derivatives, a potential pathway for the anti-inflammatory activity of the title compound.
Conclusion and Future Directions
2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a fascinating molecule that holds considerable promise for further investigation in the field of drug discovery. Its hybrid structure, combining the versatile quinoline-4-carboxylic acid scaffold with a methyl-substituted furan ring, suggests a high potential for diverse biological activities. While specific experimental data for this compound is limited, the information available for its close analogs provides a strong foundation for future research.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and comprehensive spectroscopic characterization are essential to provide a pure, well-characterized compound for biological evaluation.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide range of bacterial and fungal strains, as well as various cancer cell lines, to fully elucidate its therapeutic potential.
-
Mechanistic Studies: Should significant biological activity be observed, further studies to determine the precise mechanism of action will be crucial for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs would provide valuable insights into the structural features required for optimal activity.
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid. The convergence of two well-established pharmacophores in its structure makes it a compelling candidate for the development of novel therapeutics.
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.
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Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI.
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QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
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2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640. PubChem.
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
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Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.
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Pfitzinger Quinoline Synthesis. Cambridge University Press.
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Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.
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Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. ResearchGate.
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Chemistry of Pfitzinger Synthesis. Scribd.
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The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
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A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Indian Academy of Sciences.
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
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FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.
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Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate.
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Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
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Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
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2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate.
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2-Methyl-Quinoline-4-carboxylic acid. Chem-Impex.
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Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. ePrints Soton - University of Southampton.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Introduction: Unveiling a Promising Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, quinoline-4-carboxylic acids represent a privileged structural motif, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of various substituents onto this core scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, yet underexplored derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid . The introduction of a 5-methylfuran moiety at the 2-position of the quinoline ring is anticipated to modulate the molecule's lipophilicity, electronic distribution, and steric bulk, thereby influencing its biological interactions and material properties.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted and known physicochemical characteristics of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a robust protocol for its synthesis, and a workflow for its thorough characterization. The insights herein are grounded in established chemical principles and data from closely related analogues, offering a solid foundation for future research and development endeavors.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. The molecular identity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is established by its chemical formula and systematic nomenclature.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight | 253.25 g/mol |
| Canonical SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
| InChI Key | GRJBJZDHYLETNS-UHFFFAOYSA-N |
The structure, depicted below, consists of a quinoline-4-carboxylic acid core, with a 5-methylfuran ring attached at the C2 position. This arrangement confers a rigid, planar aromatic system with appended functional groups that dictate its chemical behavior.
Caption: Proposed synthesis of the title compound via the Pfitzinger reaction.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
Materials:
-
Isatin
-
2-Acetyl-5-methylfuran
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (40.0 mmol) in a mixture of ethanol (2 mL) and water (18 mL).
-
Addition of Reactants: To the basic solution, add isatin (8.0 mmol) and 2-acetyl-5-methylfuran (8.0 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solution will likely be a dark orange or brown color.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches approximately 4-5. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid product several times with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Structural Elucidation and Physicochemical Properties
A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to understand its behavior in various systems. The following sections detail the expected and known physicochemical properties.
Spectroscopic Characterization
While experimental spectra for the title compound are not published, we can predict the key features based on its structure and data from analogous compounds like 2-(furan-2-yl)quinoline-4-carboxylic acid. [1] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Quinoline Protons: A series of doublets and triplets in the aromatic region (δ 7.5-8.8 ppm).- Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm).- Methyl Protons: A sharp singlet around δ 2.4 ppm.- Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. |
| ¹³C NMR | - Quinoline Carbons: Signals in the range of δ 118-150 ppm.- Furan Carbons: Signals in the range of δ 110-155 ppm.- Carboxyl Carbon: A signal around δ 168 ppm.- Methyl Carbon: A signal around δ 14 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1730.- C=N and C=C Stretches (Aromatic): Multiple bands in the 1500-1620 region.- C-O Stretch (Furan): Absorption around 1020-1250. |
| Mass Spectrometry | - [M+H]⁺: Predicted m/z of 254.08118.<[2]br>- [M-H]⁻: Predicted m/z of 252.06662. [2] |
Physicochemical Properties
These properties are crucial for understanding the compound's behavior in solution and its potential for formulation and delivery.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Significance |
| Melting Point | Expected to be a high-melting solid (>200 °C) | The planar, aromatic structure allows for efficient crystal packing, leading to a high lattice energy. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some polarity, but the large aromatic system dominates, leading to poor aqueous solubility. The methyl group slightly increases lipophilicity compared to the furan analog. |
| pKa | Estimated to be in the range of 4.0 - 5.0 | The electron-withdrawing nature of the quinoline and furan rings will acidify the carboxylic acid proton. This is crucial for understanding its ionization state at physiological pH. |
| Appearance | Likely a pale yellow to off-white crystalline solid | Based on the appearance of similar quinoline-4-carboxylic acids. [3] |
| XLogP | 2.9 [2] | Indicates a moderate level of lipophilicity, which is an important parameter for predicting membrane permeability and oral bioavailability. |
Experimental Workflow for Characterization
The following workflow outlines a systematic approach to fully characterize the synthesized 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Potential Applications and Future Directions
The structural features of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid suggest several avenues for investigation:
-
Antimicrobial Drug Discovery: Given the known antibacterial and antifungal activities of quinoline-4-carboxylic acids, this compound should be screened against a panel of pathogenic microbes. [3]The furan ring is a known pharmacophore in various bioactive molecules.
-
Antitubercular Agents: The closely related 2-(furan-2-yl)quinoline-4-carboxylic acid has shown promising in vitro activity against Mycobacterium tuberculosis. [1]It is highly probable that the methylated analogue will also exhibit antitubercular properties.
-
Materials Science: The rigid, planar structure and potential for hydrogen bonding make this molecule a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.
Further research should focus on the experimental validation of the predicted properties outlined in this guide. Obtaining a crystal structure would provide invaluable information on the solid-state packing and intermolecular interactions. Additionally, a systematic investigation of its biological activities will be crucial in determining its potential as a therapeutic agent.
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The Therapeutic Potential of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in the landscape of drug discovery. Its inherent structural features allow for a diverse range of intermolecular interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolone antibiotics, quinoline derivatives have consistently proven their value in addressing unmet medical needs. This technical guide delves into a specific, promising subclass: 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and its derivatives. We will explore their synthesis, biological activities, and underlying mechanisms of action, providing researchers and drug development professionals with a comprehensive resource to guide future investigations in this exciting area.
Synthesis of the 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid Core
The construction of the quinoline-4-carboxylic acid backbone is most commonly achieved through the Pfitzinger reaction, a robust and versatile method that involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3] This reaction proceeds through a series of steps, including the opening of the isatin ring, condensation to form a Schiff base, and subsequent cyclization and dehydration to yield the final quinoline product.
A specific derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, has been synthesized with a reported yield of 66%.[4] The general mechanism for the Pfitzinger synthesis of this class of compounds is illustrated below.
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Quinoline-4-Carboxylic Acids: A Versatile Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This structural motif is at the core of numerous compounds exhibiting potent and selective activities, underscoring its significance in the development of novel therapeutic agents for a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, associated signaling pathways, and the experimental methodologies required for their evaluation.
Sirtuin 3 (SIRT3): A Mitochondrial Gatekeeper in Cancer Metabolism
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis and regulating cellular metabolism. In many cancers, the role of SIRT3 is complex and context-dependent, acting as both a tumor suppressor and a promoter. The inhibition of SIRT3 has emerged as a promising therapeutic strategy in certain cancer types, particularly those reliant on mitochondrial metabolism.
Mechanism of Action and Signaling Pathway
Quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3. These compounds typically act as competitive inhibitors, occupying the active site of the enzyme and preventing the binding of its acetylated substrates. The inhibition of SIRT3 leads to the hyperacetylation of its downstream targets, which include key enzymes involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and fatty acid oxidation. This disruption of mitochondrial metabolism can induce a metabolic crisis in cancer cells, leading to cell cycle arrest and differentiation.[1]
One notable downstream effect of SIRT3 inhibition is the induction of G0/G1 phase cell cycle arrest.[1] By disrupting the metabolic output of mitochondria, these inhibitors can trigger cellular stress responses that halt cell cycle progression. Furthermore, in certain leukemic cell lines, SIRT3 inhibition has been shown to promote cell differentiation, offering a therapeutic avenue beyond conventional cytotoxicity.[1]
Caption: Inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives.
Quantitative Data: In Vitro Inhibition of SIRT3
| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | P6 | SIRT3 | 7.2 | Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM) | [1][2] |
Experimental Protocol: SIRT3 Direct Fluorescent Screening Assay
This protocol outlines a fluorometric method for assessing the inhibitory activity of quinoline-4-carboxylic acid compounds against recombinant human SIRT3.
Principle: The assay measures the deacetylation of a peptide substrate by SIRT3. Deacetylation sensitizes the substrate to a developer enzyme that releases a fluorescent product. The fluorescence intensity is inversely proportional to the SIRT3 activity.
Materials:
-
Recombinant Human SIRT3
-
SIRT3 Assay Buffer
-
NAD+
-
SIRT3 Peptide Substrate (acetylated)
-
Developer Reagent
-
Test Compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in SIRT3 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
25 µL of SIRT3 Assay Buffer
-
5 µL of test compound dilution (or DMSO for control wells)
-
10 µL of Recombinant Human SIRT3 (diluted in assay buffer)
-
-
Initiation of Reaction: Add 10 µL of a pre-mixed solution of NAD+ and SIRT3 Peptide Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of Developer Reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the SIRT3 direct fluorescent screening assay.
Signal Transducer and Activator of Transcription 3 (STAT3): A Nexus in Cancer Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action and Signaling Pathway
Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3 signaling.[3] One of the primary mechanisms of STAT3 activation is through phosphorylation by Janus kinases (JAKs). Upon phosphorylation, STAT3 monomers dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA response elements to initiate gene transcription. Certain quinoline-4-carboxylic acid-based compounds have been shown to act as STAT3 dimerization inhibitors.[4] By binding to the SH2 domain of STAT3, these molecules prevent the formation of active dimers, thereby blocking downstream gene expression.
Caption: Inhibition of STAT3 signaling by quinoline-4-carboxylic acid derivatives.
Quantitative Data: In Vitro Inhibition of STAT3
| Compound Class | Derivative Example | Target | Ki (µM) | Assay | Reference |
| 2-phenylquinoline-4-carboxylic acid | 5a | STAT3 | 17.53 | Virtual Screening and Bioassay | [5] |
Experimental Protocol: STAT3 Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes an EMSA to assess the ability of quinoline-4-carboxylic acid compounds to inhibit the DNA-binding activity of STAT3.
Principle: This assay detects the binding of STAT3 to a labeled DNA probe. The protein-DNA complex migrates slower than the free probe during electrophoresis, resulting in a "shifted" band. A decrease in the shifted band in the presence of a test compound indicates inhibition of DNA binding.
Materials:
-
Nuclear extract from cancer cells with activated STAT3
-
Double-stranded DNA probe containing the STAT3 consensus binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)
-
Poly(dI-dC) (non-specific competitor DNA)
-
EMSA binding buffer
-
Test Compounds (dissolved in DMSO)
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system for the labeled probe (e.g., chemiluminescence or fluorescence imaging)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
EMSA binding buffer
-
Poly(dI-dC)
-
Labeled DNA probe
-
Test compound at various concentrations (or DMSO for control)
-
Nuclear extract
-
-
Binding Reaction: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for STAT3-DNA binding.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.
-
Transfer: Transfer the DNA from the gel to a nylon membrane.
-
Detection: Detect the labeled DNA probe using the appropriate detection system.
-
Analysis: Visualize and quantify the intensity of the shifted STAT3-DNA complex band. A reduction in band intensity in the presence of the test compound indicates inhibition.
Dihydroorotate Dehydrogenase (DHODH): A Rate-Limiting Enzyme in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH a prime target for anticancer and immunosuppressive therapies.
Mechanism of Action and Signaling Pathway
Quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human DHODH.[6][7] These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the oxidation of dihydroorotate to orotate. The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The therapeutic effect of DHODH inhibition is particularly pronounced in cells that are heavily reliant on de novo pyrimidine synthesis.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.
Quantitative Data: In Vitro Inhibition of DHODH
| Compound Class | Derivative Example | Target | IC50 (nM) | Reference |
| Quinoline-based analogue | 41 | DHODH | 9.71 ± 1.4 | [8] |
| Quinoline-based analogue | 43 | DHODH | 26.2 ± 1.8 | [8] |
| 1,7-naphthyridine analogue | 46 | DHODH | 28.3 ± 3.3 | [8] |
Experimental Protocol: In Vitro DHODH Inhibition Assay (DCIP-based)
This protocol outlines a colorimetric assay to measure the inhibitory effect of quinoline-4-carboxylic acid compounds on DHODH activity.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant Human DHODH
-
Reaction Buffer (e.g., 50 mM Tris, pH 8.0)
-
L-dihydroorotic acid (substrate)
-
Coenzyme Q0 (cofactor)
-
DCIP (colorimetric indicator)
-
Test Compounds (dissolved in DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Enzyme Addition: Add recombinant human DHODH to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q0, and DCIP.
-
Absorbance Measurement: Immediately measure the absorbance at 600 nm in a kinetic mode for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[9][10]
Alkaline Phosphatases (APs): Modulators of Cellular Processes
Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. Different isozymes of APs are found in various tissues, and their dysregulation is associated with several diseases, including bone disorders and certain cancers.
Mechanism of Action and Therapeutic Rationale
A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of various human alkaline phosphatase isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP) APs.[11][12][13] The inhibition of specific AP isozymes holds therapeutic promise. For instance, inhibiting h-TNAP can be beneficial in vascular calcification, while modulating h-IAP activity could have implications in inflammatory bowel disease. The mechanism of inhibition by quinoline-4-carboxylic acid derivatives is often competitive, where they vie with the substrate for the active site of the enzyme.
Quantitative Data: In Vitro Inhibition of Alkaline Phosphatases
| Compound Derivative | Target Isozyme | IC50 (nM) | Reference |
| 3j | h-TNAP | 22 ± 1 | [11] |
| 3e | h-IAP | 34 ± 10 | [11] |
| 3e | h-PLAP | 82 ± 10 | [11] |
| 3a | h-GCAP | 150 ± 70 | [11] |
Experimental Protocol: Human Alkaline Phosphatase Activity Assay (pNPP-based)
This protocol describes a colorimetric assay for measuring the activity of alkaline phosphatases and the inhibitory potential of test compounds.
Principle: The assay utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate for APs. The hydrolysis of pNPP by AP produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Purified human AP isozyme (e.g., h-TNAP)
-
Assay Buffer (e.g., Tris buffer, pH 9.5, containing MgCl2 and ZnCl2)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test Compounds (dissolved in a suitable solvent)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer and the test compound at desired concentrations.
-
Enzyme Addition: Add the purified AP enzyme to each well and incubate for a pre-determined time at 37°C.
-
Reaction Initiation: Start the reaction by adding the pNPP solution to each well.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 15-30 minutes).
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14]
Kynurenine 3-Monooxygenase (KMO): A Target in the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan degradation. Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway that converts kynurenine to 3-hydroxykynurenine. The dysregulation of the kynurenine pathway is implicated in various neurological and inflammatory disorders.
Mechanism of Action and Therapeutic Potential
Inhibition of KMO is a therapeutic strategy aimed at shifting the kynurenine pathway towards the production of kynurenic acid, a neuroprotective antagonist of glutamate receptors, and away from the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid. Certain quinoline-4-carboxylic acid derivatives have shown inhibitory activity against KMO.[15][16]
Quantitative Data: In Vitro Inhibition of KMO
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid | 7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid | KMO (rat liver) | 24 | [15] |
Experimental Protocol: KMO Enzymatic Activity Assay
This protocol describes a method for measuring KMO activity and its inhibition by test compounds.
Principle: The assay measures the consumption of the cofactor NADPH, which is required for the KMO-catalyzed hydroxylation of L-kynurenine. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
KMO enzyme preparation (e.g., from recombinant sources or tissue homogenates)
-
Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test Compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of L-kynurenine, NADPH, and test compounds in the assay buffer.
-
Assay Reaction: In a UV-transparent 96-well plate, mix the KMO enzyme preparation with the test inhibitor.
-
Reaction Initiation: Start the reaction by adding L-kynurenine and NADPH.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode.
-
Data Analysis: The rate of NADPH consumption is proportional to KMO activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[17]
Conclusion
The quinoline-4-carboxylic acid scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of diverse and therapeutically relevant biological targets. The examples provided in this guide—SIRT3, STAT3, DHODH, alkaline phosphatases, and KMO—illustrate the broad applicability of this chemical motif in addressing unmet medical needs in oncology, immunology, and neurology. The detailed experimental protocols provided herein offer a practical framework for researchers to investigate and advance quinoline-4-carboxylic acid-based compounds in their drug discovery programs. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
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In-Silico Prediction of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid Activity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico evaluation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a novel compound with significant therapeutic potential. We will navigate the multifaceted landscape of computational drug discovery, from initial target identification to the nuanced prediction of pharmacokinetic and pharmacodynamic properties. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for assessing the biological activity of this promising molecule. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is not only technically sound but also validated by established practices in the field.
Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1]. The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles[1]. Our focus, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, is a novel entity that builds upon this privileged structure. Notably, the closely related compound, 2-(furan-2-yl)quinoline-4-carboxylic acid, has demonstrated promising anti-tuberculosis activity[2][3]. Given the established anticancer potential of quinoline derivatives, which can modulate key signaling pathways and inhibit enzymes crucial for tumor progression, a thorough in-silico investigation into the anticancer activity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is warranted[4][5][6].
This guide will delineate a comprehensive in-silico workflow to predict the therapeutic potential of this compound, with a particular focus on its anticancer activity. We will employ a multi-pronged approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
The In-Silico Evaluation Workflow: A Multi-Step Approach
Our predictive workflow is designed to be a self-validating system, where each step builds upon the last to provide a holistic view of the compound's potential activity.
Caption: A comprehensive in-silico workflow for activity prediction.
Target Identification: Unveiling a Potential Anticancer Mechanism
The initial and most critical step is the identification of potential protein targets. Based on the known activities of quinoline-4-carboxylic acid derivatives, we hypothesize that our compound of interest may exert its anticancer effects through the inhibition of key kinases involved in cancer cell proliferation and survival[4]. Several quinoline-based compounds have been approved as kinase inhibitors in clinical oncology[4]. Furthermore, studies have identified specific targets for this class of compounds, including SIRT3 and human dihydroorotate dehydrogenase (DHODH), both of which are implicated in cancer[7][8]. For the purpose of this guide, we will focus on a well-established cancer target: Epidermal Growth Factor Receptor (EGFR) kinase , a target for which numerous quinazoline-based inhibitors (structurally related to quinolines) have been developed[9].
Protocol 3.1: Target Prediction using SwissTargetPrediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
-
Web Server: Navigate to the SwissTargetPrediction web server.
-
Submission: Paste the SMILES string into the query box and select "Homo sapiens" as the target organism.
-
Analysis: The server will provide a list of predicted targets based on 2D and 3D similarity to known ligands. Look for kinases, particularly EGFR, in the list of high-probability targets.
Molecular Docking: Simulating the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific molecular interactions that stabilize the complex.
Protocol 4.1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid into the ATP-binding site of EGFR kinase (PDB ID: 1M17).
-
Preparation of the Receptor (EGFR Kinase):
-
Download the crystal structure of EGFR kinase (PDB ID: 1M17) from the Protein Data Bank.
-
Using AutoDock Tools, remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens and assign Gasteiger charges to the protein.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Save the ligand in a suitable format (e.g., MOL2 or PDB).
-
Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of EGFR. This can be done by observing the position of the co-crystallized ligand in the original PDB file.
-
In AutoDock Tools, define a grid box that encompasses the entire binding site. A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line.
-
-
Analysis of Results:
-
AutoDock Vina will generate multiple binding poses with corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding affinity is considered the most favorable.
-
Visualize the top-ranked docking pose using a molecular visualization tool like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity[10]. By building a QSAR model, we can predict the activity of our novel compound based on the activities of structurally similar molecules.
Protocol 5.1: Building a 2D-QSAR Model
This protocol requires a dataset of quinoline-4-carboxylic acid derivatives with known anticancer activity (e.g., IC50 values) against a specific cancer cell line.
-
Data Collection:
-
Compile a dataset of at least 20-30 structurally diverse quinoline-4-carboxylic acid derivatives with their corresponding biological activities (pIC50 = -log(IC50)).
-
Divide the dataset into a training set (around 80%) and a test set (around 20%).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or Mordred.
-
-
Model Building:
-
Using a statistical software package (e.g., R, Python with scikit-learn), build a multiple linear regression (MLR) or partial least squares (PLS) model using the training set data, with the calculated descriptors as independent variables and pIC50 as the dependent variable.
-
-
Model Validation:
-
Internal Validation: Perform leave-one-out cross-validation (Q²) on the training set. A Q² value greater than 0.5 is generally considered acceptable[9].
-
External Validation: Use the trained model to predict the pIC50 values for the compounds in the test set. Calculate the predictive R² (R²_pred). An R²_pred value greater than 0.6 is desirable[9].
-
-
Prediction for the Target Compound:
-
Calculate the same set of molecular descriptors for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
-
Use the validated QSAR model to predict its pIC50 value.
-
| QSAR Model Validation Parameters | Acceptable Value |
| R² (Coefficient of Determination) | > 0.6 |
| Q² (Cross-validated R²) | > 0.5 |
| R²_pred (External Validation R²) | > 0.6 |
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, providing insights into the stability of the interaction.
Protocol 6.1: Protein-Ligand MD Simulation using GROMACS
This protocol outlines the simulation of the top-ranked docking pose of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid with EGFR kinase.
-
System Preparation:
-
Use the top-ranked docked complex from AutoDock Vina as the starting structure.
-
Generate the ligand topology and parameters using a server like CGenFF or the antechamber module of AmberTools.
-
Choose a suitable force field for the protein (e.g., CHARMM36m).
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble. This allows the system to reach the desired temperature and pressure.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone to assess their stability over the simulation time. A stable RMSD indicates that the ligand remains bound in the active site.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Interaction Energy: Calculate the interaction energy between the protein and the ligand to quantify the strength of the binding.
-
Caption: A streamlined workflow for molecular dynamics simulations.
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. Several web-based tools can predict these properties with reasonable accuracy.
Protocol 7.1: ADMET Profiling using Web Servers
-
Input: Obtain the SMILES string for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
-
Web Servers: Utilize user-friendly web servers such as SwissADME and ADMETlab 2.0 .
-
Submission: Input the SMILES string into the servers.
-
Analysis: The servers will provide predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.
| ADMET Property | Predicted Parameter | Favorable Range |
| Absorption | Lipinski's Rule of Five | No more than one violation |
| Gastrointestinal Absorption | High | |
| BBB Permeability | No (for non-CNS targets) | |
| Distribution | Volume of Distribution (VDss) | 0.04 - 20 L/kg |
| Plasma Protein Binding | < 90% | |
| Metabolism | Cytochrome P450 Inhibition | Non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) |
| Excretion | Total Clearance | Varies depending on the intended dosing regimen |
| Toxicity | AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Non-inhibitor | |
| Hepatotoxicity | Low risk |
Data Synthesis and Conclusion
The final step involves integrating the data from all in-silico analyses to form a comprehensive prediction of the biological activity of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. A favorable profile would include:
-
Strong binding affinity to a relevant anticancer target (e.g., EGFR kinase) as predicted by molecular docking.
-
High predicted anticancer activity from a validated QSAR model.
-
Stable binding within the active site of the target protein, as demonstrated by MD simulations.
-
Drug-like ADMET properties , suggesting good bioavailability and a low risk of toxicity.
Based on this integrated analysis, a decision can be made on whether to proceed with the synthesis and in-vitro testing of the compound. This in-silico approach significantly de-risks the early stages of drug discovery by prioritizing compounds with the highest probability of success.
References
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Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
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MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
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Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. JCHR. [Link]
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PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Library of Medicine. [Link]
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PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Library of Medicine. [Link]
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National Institutes of Health. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]
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ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. American Chemical Society. [Link]
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MD Tutorials. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
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Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley. [Link]
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National Institutes of Health. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. NIH. [Link]
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YouTube. (2024). ADMET Predictor Tutorial 15: Rest API Part 1. Simulations Plus. [Link]
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YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Bioinformatics Insights. [Link]
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PubMed Central. (2021). A Guide to In Silico Drug Design. National Library of Medicine. [Link]
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PubMed Central. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. National Library of Medicine. [Link]
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YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Sanket Bapat. [Link]
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ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]
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MDPI. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. MDPI. [Link]
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Bentham Science. (2022). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. Bentham Science. [Link]
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PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Library of Medicine. [Link]
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IJMPHS. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS. [Link]
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ResearchGate. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. ResearchGate. [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. [Link]
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YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Pritam Kumar Panda. [Link]
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MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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YouTube. (2024). ADMET Predictor® 12 Webinar. Simulations Plus. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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YMER. (2024). In Silico Methods: A Comprehensive Guide for Beginners. YMER. [Link]
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Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. JCHR. [Link]
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PubMed Central. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. National Library of Medicine. [Link]
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Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]
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GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]
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MDPI. (2017). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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The Chemistry and Therapeutic Potential of 2-Furyl-Quinoline-4-Carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the development of novel compounds with enhanced biological and electrochemical properties.[2] This guide focuses on a specific and promising derivative, 2-furyl-quinoline-4-carboxylic acid, exploring its synthesis, chemical characteristics, and burgeoning therapeutic potential. The incorporation of a furan moiety at the 2-position and a carboxylic acid group at the 4-position bestows unique electronic and steric properties, making it a subject of significant research interest.
Chemical Synthesis: The Pfitzinger Reaction
The primary and most efficient method for synthesizing 2-furyl-quinoline-4-carboxylic acid is the Pfitzinger reaction. This condensation reaction involves the use of isatin and a carbonyl compound containing an α-methylene group, in this case, 2-acetylfuran, under basic conditions.[2]
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Base-Catalyzed Hydrolysis of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.
-
Imine Formation: The keto-acid intermediate then reacts with the carbonyl group of 2-acetylfuran to form an imine.
-
Tautomerization: The imine undergoes tautomerization to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final 2-furyl-quinoline-4-carboxylic acid product.
Caption: The Pfitzinger reaction mechanism for the synthesis of 2-furyl-quinoline-4-carboxylic acid.
Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis
This protocol describes a microwave-assisted variation of the Pfitzinger reaction, which often leads to higher yields and shorter reaction times.
-
Reactant Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add 2-acetylfuran (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Work-up: After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation and Purification: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.
Physicochemical and Spectroscopic Characterization
The structural confirmation and purity of synthesized 2-furyl-quinoline-4-carboxylic acid are established through various analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₃ | [3] |
| Molecular Weight | 239.23 g/mol | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
The structural integrity of 2-furyl-quinoline-4-carboxylic acid is confirmed by spectroscopic methods.[2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Biological Activities and Therapeutic Potential
The 2-furyl-quinoline-4-carboxylic acid scaffold has shown promise in several therapeutic areas, with its derivatives exhibiting a range of biological activities.
Anti-tuberculosis Activity
One of the most significant reported activities of 2-furyl-quinoline-4-carboxylic acid is its potent effect against Mycobacterium tuberculosis.
Mechanism of Action: DNA Gyrase Inhibition
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. By inhibiting this enzyme, quinolones disrupt these vital cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action of 2-furyl-quinoline-4-carboxylic acid via DNA gyrase inhibition.
Quantitative Anti-tuberculosis Activity
The anti-tuberculosis activity of 2-furyl-quinoline-4-carboxylic acid has been quantified using the Microplate Alamar Blue Assay (MABA).
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Furyl-quinoline-4-carboxylic acid | Mycobacterium tuberculosis | 3.125 | [2] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Plate Preparation: Add 200 µL of sterile distilled water to the outer wells of a 96-well microplate to prevent evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Compound Dilution: Prepare serial dilutions of the test compound (2-furyl-quinoline-4-carboxylic acid) in the wells.
-
Inoculation: Add 100 µL of a standardized Mycobacterium tuberculosis suspension to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add 50 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation: Re-incubate the plate at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anti-inflammatory and Anticancer Potential
While specific data for the parent compound is limited, derivatives of 2-furyl-quinoline-4-carboxylic acid have shown promising anti-inflammatory and anticancer activities, suggesting the therapeutic potential of this chemical scaffold.
Anti-inflammatory Activity of Derivatives
Derivatives of 2-furyl-quinoline-4-carboxylic acid have been shown to inhibit the release of inflammatory mediators.
| Derivative | Assay | IC₅₀ (µM) | Reference |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release inhibition | 5.0 | [5] |
| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation inhibition | 2.3 | [5] |
Anticancer Activity of Derivatives
Derivatives of the broader quinoline-4-carboxylic acid class have demonstrated potent anticancer activity through various mechanisms, including the inhibition of sirtuins (SIRT) and histone deacetylases (HDACs).[6][7]
| Derivative Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | SIRT3 inhibition | MLLr leukemic cells | 7.2 | [6] |
| 2-phenyl-quinoline-4-carboxylic acid hydroxamic acid | HDAC3 inhibition | K562 (leukemia) | 1.02 | [7] |
Conclusion and Future Directions
2-Furyl-quinoline-4-carboxylic acid is a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis via the Pfitzinger reaction and its significant anti-tuberculosis activity make it a compelling lead compound for further investigation. The demonstrated anti-inflammatory and anticancer potential of its derivatives further underscores the importance of this chemical class.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoline and furan rings is warranted to optimize potency and selectivity for various biological targets.
-
Elucidation of Mechanisms: While DNA gyrase inhibition is a likely mechanism for its antibacterial effects, further studies are needed to confirm this and to elucidate the mechanisms underlying its potential anti-inflammatory and anticancer activities.
-
Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 2-furyl-quinoline-4-carboxylic acid and its derivatives to assess their drug-like potential.
The continued exploration of this fascinating molecule holds great promise for the development of novel therapeutics to address pressing global health challenges.
References
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PubChem. 2-(Furan-2-yl)quinoline-4-carboxylic acid. [Link].
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- Teng, C. M., et al. (2003). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 11(23), 5107-5114.
- Molecules. (2020).
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ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link].
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ResearchGate. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. [Link].
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The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of quinoline-4-carboxylic acids from a serendipitous discovery to a cornerstone of antibacterial therapy is a compelling narrative of chemical ingenuity and scientific rigor. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal class of compounds. We will delve into the seminal moments of their inception, dissect the key synthetic strategies that enabled their evolution, and illuminate the mechanistic understanding that guided their optimization. This guide is designed to provide researchers and drug development professionals with a thorough understanding of the foundational principles and experimental underpinnings of quinoline-4-carboxylic acid chemistry, offering insights that remain relevant in the ongoing quest for novel anti-infective agents.
The Serendipitous Genesis: A Byproduct Ignites a Revolution
The story of quinoline-4-carboxylic acids as therapeutic agents begins not with a targeted drug discovery program, but with an unexpected observation during the synthesis of the antimalarial drug, chloroquine, in the late 1950s. Researchers at Sterling Drug Inc., led by George Lesher, isolated a byproduct that was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]. While this initial compound itself did not exhibit remarkable activity, it sparked the crucial insight that the quinoline-4-carboxylic acid scaffold could be a promising pharmacophore for antibacterial agents.
This initial lead was pursued, leading to the synthesis and discovery of nalidixic acid in 1962, the first clinically useful quinolone antibiotic[2]. Although technically a naphthyridone, its discovery is intrinsically linked to the quinoline core and laid the groundwork for the entire class of quinolone antibacterials[1]. Nalidixic acid demonstrated activity primarily against Gram-negative bacteria and found its niche in treating urinary tract infections[3][4]. Its introduction into clinical practice in 1967 marked the dawn of a new era in synthetic antibacterial therapy, moving beyond the realm of naturally derived antibiotics[2][3].
dot digraph "historical_timeline" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
subgraph "cluster_0" { label="Early Discoveries"; bgcolor="#F1F3F4"; "1950s" [label="Late 1950s\nDiscovery of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a byproduct of chloroquine synthesis.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1962" [label="1962\nSynthesis of Nalidixic Acid by George Lesher and colleagues at Sterling Drug Inc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1967" [label="1967\nClinical introduction of Nalidixic Acid for treating urinary tract infections.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Evolution to Fluoroquinolones"; bgcolor="#F1F3F4"; "1970s" [label="1970s\nIntroduction of the fluorine atom at the C-6 position, significantly enhancing antibacterial activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1980s" [label="1980s\nDevelopment of Norfloxacin and Ciprofloxacin, broadening the spectrum to include Pseudomonas aeruginosa.", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"1950s" -> "1962" [label="Leads to"]; "1962" -> "1967" [label="Results in"]; "1967" -> "1970s" [label="Paves way for"]; "1970s" -> "1980s" [label="Further development"]; } caption [label="Figure 1: A timeline highlighting the key milestones in the discovery and development of quinoline-4-carboxylic acids.", fontsize="10", fontname="Helvetica"];
Foundational Synthetic Strategies: Building the Quinoline Core
The ability to synthesize and modify the quinoline-4-carboxylic acid scaffold was paramount to its development. Several classic named reactions have been instrumental in this endeavor, each offering distinct advantages in terms of substrate scope and reaction conditions.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a versatile method for constructing the 4-hydroxyquinoline nucleus, a key precursor to many quinolone antibiotics. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization[5][6]. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone structure.
Experimental Protocol: Classical Thermal Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling point solvent such as diphenyl ether.
-
Condensation: Heat the mixture to approximately 140-150 °C for 1-2 hours to facilitate the initial condensation and elimination of ethanol.
-
Cyclization: Increase the temperature to 240-260 °C and maintain at reflux for 20-30 minutes to induce thermal cyclization.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate intermediate will precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexane or ether.
-
Saponification: Suspend the collected intermediate in a 10% aqueous solution of sodium hydroxide and heat at reflux for 1-2 hours until hydrolysis is complete.
-
Decarboxylation and Product Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The 4-hydroxyquinoline product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
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"start" -> "reactants"; "reactants" -> "condensation"; "condensation" -> "cyclization"; "cyclization" -> "isolate_intermediate"; "isolate_intermediate" -> "saponification"; "saponification" -> "decarboxylation"; "decarboxylation" -> "product"; } caption [label="Figure 2: Experimental workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline.", fontsize="10", fontname="Helvetica"];
The Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a direct route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound[7]. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Doebner-von Miller Synthesis of a Quinoline Derivative
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a cooled mixture of aniline (1.0 eq) and glycerol (3.0 eq).
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the reaction mixture.
-
Heating: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and should be carefully controlled.
-
Work-up: After the reaction subsides, cool the mixture and dilute with water. Neutralize the excess acid with a base (e.g., sodium hydroxide).
-
Purification: The quinoline product is often isolated by steam distillation from the reaction mixture. Further purification can be achieved by chromatography or recrystallization.
The Pfitzinger Reaction
The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base[8][9][10].
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Base Addition: Slowly add a concentrated aqueous solution of potassium hydroxide.
-
Reflux: Heat the reaction mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into water. Acidify with acetic acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 2-phenylquinoline-4-carboxylic acid.
Unraveling the Mechanism of Action: Targeting Bacterial DNA Synthesis
The antibacterial efficacy of quinoline-4-carboxylic acids stems from their ability to inhibit bacterial DNA synthesis[1][11]. Specifically, these compounds target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[1][2].
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death[12].
dot digraph "mechanism_of_action" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
"Quinolone" [label="Quinolone-4-Carboxylic Acid", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Gyrase" [label="DNA Gyrase"]; "Topo_IV" [label="Topoisomerase IV"]; "Supercoiling" [label="Inhibition of DNA Supercoiling"]; "Decatenation" [label="Inhibition of Chromosome Decatenation"]; "DSB" [label="Accumulation of Double-Strand Breaks"]; "Cell_Death" [label="Bacterial Cell Death", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];
"Quinolone" -> "DNA_Gyrase"; "Quinolone" -> "Topo_IV"; "DNA_Gyrase" -> "Supercoiling"; "Topo_IV" -> "Decatenation"; "Supercoiling" -> "DSB"; "Decatenation" -> "DSB"; "DSB" -> "Cell_Death"; } caption [label="Figure 3: Mechanism of action of quinoline-4-carboxylic acids.", fontsize="10", fontname="Helvetica"];
Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay
The inhibitory activity of quinolones on DNA gyrase can be assessed using a supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test quinolone compound.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37 °C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band with increasing concentrations of the quinolone.
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"start" -> "prepare_mix"; "prepare_mix" -> "add_enzyme"; "add_enzyme" -> "incubate"; "incubate" -> "stop_reaction"; "stop_reaction" -> "electrophoresis"; "electrophoresis" -> "visualize"; "visualize" -> "end"; } caption [label="Figure 4: Workflow for the DNA gyrase supercoiling inhibition assay.", fontsize="10", fontname="Helvetica"];
Structure-Activity Relationships: The Blueprint for a Generation of Antibiotics
The initial discovery of nalidixic acid spurred extensive medicinal chemistry efforts to optimize the quinoline-4-carboxylic acid scaffold. These studies revealed key structural features essential for antibacterial activity and guided the development of subsequent generations of quinolones.
dot digraph "sar" { rankdir="TB"; node [shape="plaintext", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
"core" [label=<
Quinolone-4-Carboxylic Acid Core
N1-substituent
C7-substituent
C6-substituent
COOH at C3Keto group at C4
"n1_desc" [label="Essential for activity.\nSmall alkyl groups (e.g., ethyl in nalidixic acid)\nconfer activity."]; "c7_desc" [label="Introduction of piperazinyl and other\nheterocyclic rings enhances potency\nand broadens spectrum."]; "c6_desc" [label="Introduction of a fluorine atom\ndramatically increases antibacterial activity,\nleading to the fluoroquinolones."]; "cooh_o_desc" [label="The carboxylic acid at C3 and the keto group at C4\nare essential for binding to DNA gyrase and antibacterial activity."];
"core":n1 -> "n1_desc"; "core":c7 -> "c7_desc"; "core":c6 -> "c6_desc"; "core":cooh -> "cooh_o_desc"; "core":o -> "cooh_o_desc"; } caption [label="Figure 5: Key structure-activity relationships of quinoline-4-carboxylic acids.", fontsize="10", fontname="Helvetica"];
Key Modifications and Their Impact:
-
N1-Substituent: The presence of a small alkyl group, such as the ethyl group in nalidixic acid, was found to be crucial for activity.
-
C3-Carboxylic Acid and C4-Keto Group: These functionalities are essential for the interaction with DNA gyrase and are a hallmark of all active quinolones.
-
C6-Position: The introduction of a fluorine atom at this position in the 1970s was a major breakthrough, leading to the development of the highly potent fluoroquinolones with a significantly broader spectrum of activity[13].
-
C7-Position: Substitution at this position with piperazinyl or other heterocyclic moieties further enhanced potency and expanded the antibacterial spectrum to include organisms like Pseudomonas aeruginosa. This led to the development of second-generation fluoroquinolones such as norfloxacin and ciprofloxacin in the 1980s.
Quantitative Insights: Biological Activity and Pharmacokinetics
The development of quinoline-4-carboxylic acids was guided by quantitative assessments of their antibacterial potency and pharmacokinetic properties.
Table 1: Minimum Inhibitory Concentrations (MICs) of Early Quinolones against Key Uropathogens
| Compound | E. coli (MIC, µg/mL) | Proteus mirabilis (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Shigella flexneri (MIC, µg/mL) |
| Nalidixic Acid | 2-8 | 4-16 | 8-32 | 2-4[14] |
| Oxolinic Acid | 0.5-2 | 1-4 | 2-8 | 0.5-1 |
| Cinoxacin | 4-16 | 8-32 | 16-64 | 4-8 |
Table 2: Pharmacokinetic Parameters of Nalidixic Acid in Humans (Oral Administration)
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 20-40 µg/mL (after 1g dose)[15] |
| Time to Peak Concentration (Tmax) | 1-2 hours[15] |
| Plasma Half-life (t½) | ~1.5 hours[15] |
| Protein Binding | ~93%[16] |
| Excretion | Primarily renal[15] |
Conclusion: A Legacy of Innovation and a Foundation for the Future
The discovery and development of quinoline-4-carboxylic acids represent a landmark achievement in medicinal chemistry. From a chance observation to a rationally designed class of broad-spectrum antibiotics, their journey underscores the power of scientific curiosity and systematic investigation. The foundational principles of their synthesis, mechanism of action, and structure-activity relationships, as detailed in this guide, not only provide a historical perspective but also continue to inform the design of new therapeutic agents. The enduring legacy of the quinolones serves as a testament to the profound impact that synthetic chemistry can have on human health and disease.
References
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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Nalidixic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Staphylococcus aureus Topoisomerase IV Decatenation Assay. (n.d.). Inspiralis. Retrieved January 27, 2026, from [Link]
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Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation. (1988). PubMed. Retrieved January 27, 2026, from [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved January 27, 2026, from [Link]
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Quinolone antibiotics. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. (n.d.). Microbiology Society. Retrieved January 27, 2026, from [Link]
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Staphylococcus aureus gyrase supercoiling assay. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]
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History of Quinolones and Their Side Effects. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. (n.d.). ASM Journals. Retrieved January 27, 2026, from [Link]
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NegGram. (n.d.). accessdata.fda.gov. Retrieved January 27, 2026, from [Link]
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Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (n.d.). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]
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Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. (n.d.). Inspiralis. Retrieved January 27, 2026, from [Link]
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Prevalence of quinolone-resistant uropathogenic Escherichia coli in a. (n.d.). Dove Medical Press. Retrieved January 27, 2026, from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Nalidixic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Quinolone antibiotics. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 27, 2026, from [Link]
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Decatenation Assays. (n.d.). Inspiralis Ltd. Retrieved January 27, 2026, from [Link]
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AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 27, 2026, from [Link]
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Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. (n.d.). Zenodo. Retrieved January 27, 2026, from [Link]
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Drug therapy reviews: Nalidixic acid. (n.d.). American Journal of Health-System Pharmacy. Retrieved January 27, 2026, from [Link]
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Quinolones: A Comprehensive Review. (n.d.). AAFP. Retrieved January 27, 2026, from [Link]
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DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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Plasmid-Mediated Quinolone Resistance in Shigella flexneri Isolated From Macaques. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
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Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. (n.d.). YouTube. Retrieved January 27, 2026, from [Link]
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(PDF) A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
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QUINOLONE RESISTANCE AMONG ESCHERICHIA COLI AND KLEBSIELLA PNEUMONIAE BACTERIA ISOLATED AT RAFIDIA AND AN-NAJAH NATIONAL UNIVERSITY HOSPITALS IN NABLUS DISTRICT: PROSPECTIVE CROSS-SECTIONAL STUDY. (n.d.). An-Najah National University. Retrieved January 27, 2026, from [Link]
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A Technical Guide to the Structural Analogs of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid: Synthesis, Bioactivity, and Drug Development Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid, a compound of significant interest due to its potential antimicrobial and anticancer activities. We will delve into the rational design of its analogs, detailing synthetic methodologies, structure-activity relationships (SAR), and key biological targets. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space around this promising scaffold and accelerate the discovery of novel therapeutics.
Introduction: The Quinoline-4-Carboxylic Acid Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many synthetic and natural compounds with pharmacological relevance.[1] When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid scaffold gains the ability to interact with various biological targets through hydrogen bonding and ionic interactions, making it a versatile template for drug design.[2] The substitution at the 2-position with a heteroaromatic ring, such as a 5-methylfuran, introduces additional points of interaction and modulates the compound's physicochemical properties, offering a rich platform for analog development.
The parent compound, 2-(furan-2-yl)quinoline-4-carboxylic acid, has demonstrated notable in-vitro anti-tuberculosis activity, with a minimum inhibitory concentration (MIC) comparable to standard drugs like pyrazinamide and ciprofloxacin.[3] This has spurred interest in exploring its structural analogs to optimize potency, selectivity, and pharmacokinetic profiles.
Rationale for Analog Design: A Multifaceted Approach
The design of structural analogs of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is guided by the principles of medicinal chemistry, focusing on three primary areas of modification: the 2-position heteroaryl ring, the quinoline core, and the 4-position carboxylic acid. The overarching goal is to enhance biological activity, improve drug-like properties, and elucidate the structure-activity relationships that govern the compound's function.
A logical workflow for analog design and evaluation is depicted below:
Caption: Rational drug design workflow for developing analogs.
Modification of the 2-(5-methylfuran) Moiety
The 5-methylfuran group at the 2-position of the quinoline ring is a key determinant of the compound's biological activity. Modifications in this region can influence binding affinity to the target protein and alter physicochemical properties such as lipophilicity and metabolic stability.
-
Substitution on the Furan Ring: Introducing various substituents at the 5-position of the furan ring allows for a systematic exploration of the steric and electronic requirements of the binding pocket. For instance, replacing the methyl group with larger alkyl groups, halogens, or electron-withdrawing/donating groups can provide valuable SAR data.
-
Bioisosteric Replacement of the Furan Ring: Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects.[4] Replacing the furan ring with other five-membered heterocycles such as thiophene, pyrrole, oxazole, or thiazole can lead to improved potency, selectivity, or pharmacokinetic properties.[5] For example, thiophene is a common bioisostere for furan and can alter the electronic and metabolic profile of the molecule.
Substitution on the Quinoline Core
Modification of the quinoline ring itself offers another avenue for optimizing the lead compound. Substituents at positions 5, 6, 7, and 8 can influence the molecule's electronic properties, solubility, and potential for additional interactions with the biological target. For instance, the introduction of lipophilic substituents on the C-7 and C-8 positions of a quinoline ring has been shown to be important for COX-2 inhibitory activity in a related series of compounds.[6]
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid at the 4-position is crucial for the activity of many quinoline-based drugs, it can also contribute to poor membrane permeability and rapid metabolism.[7] Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while retaining the key interactions with the target. Common carboxylic acid bioisosteres include:
-
Tetrazoles: These are frequently used as carboxylic acid surrogates due to their similar acidity and ability to participate in hydrogen bonding.[7]
-
Acylsulfonamides: This group can also mimic the acidic properties of a carboxylic acid and offer different spatial arrangements for interacting with target proteins.[7]
Synthetic Strategies: The Pfitzinger Reaction
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids and their analogs.[6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[5]
Caption: Overview of the Pfitzinger reaction for synthesis.
Detailed Experimental Protocol: Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid
The following protocol is adapted from the synthesis of the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid and serves as a representative example of the Pfitzinger reaction.[3]
Materials:
-
Isatin
-
2-Acetylfuran
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
A solution of isatin (10 mmol) and 2-acetylfuran (10 mmol) in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of potassium hydroxide (30 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The aqueous layer is then acidified with dilute hydrochloric acid until a precipitate is formed.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(furan-2-yl)quinoline-4-carboxylic acid.
This general procedure can be adapted for the synthesis of various analogs by using appropriately substituted isatins and 2-acetylfuran derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid have shown promise in two primary therapeutic areas: as antitubercular agents and as anticancer agents.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular drugs.[1] Several quinoline-based compounds have been identified as potent anti-TB agents.
Mechanism of Action: DNA gyrase, a type II topoisomerase, is a well-established target for quinolone antibiotics.[1] This enzyme is essential for DNA replication, recombination, and repair in bacteria. It is believed that 2-heteroaryl-quinoline-4-carboxylic acids may exert their antitubercular effect by inhibiting Mtb DNA gyrase.[1]
Structure-Activity Relationships:
-
2-Position Heteroaryl Ring: The nature of the heteroaryl ring at the 2-position significantly influences anti-TB activity. While the furan-containing parent compound is active, replacing it with other heterocycles like isoxazole has also yielded potent anti-TB compounds.[4]
-
Substituents on the Quinoline Core: Modifications on the quinoline ring can modulate activity. For example, in a series of arylated quinoline carboxylic acids, derivatives with a C-6 isopropyl group showed promising Mtb inhibitory activity.[1]
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents.[8] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and identified as potent and selective inhibitors of Sirtuin 3 (SIRT3).[2]
Mechanism of Action: SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and has been implicated in tumorigenesis.[9] Inhibition of SIRT3 represents a promising strategy for cancer therapy. Molecular docking studies of the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives revealed a specific binding pattern in the active site of SIRT3.[2]
Structure-Activity Relationship Data for SIRT3 Inhibitors:
The following table summarizes the SAR for a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides as SIRT3 inhibitors.[2] Although the 2-substituent is a phenyl ring, these data provide valuable insights into how modifications of the quinoline-4-carboxylic acid core can impact activity against a specific cancer target.
| Compound | R Group (Amide) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| P1 | Phenyl | >50 | >50 | 25.4 |
| P2 | 4-Fluorophenyl | >50 | >50 | 15.2 |
| P3 | 4-Chlorophenyl | 45.3 | 48.5 | 10.5 |
| P4 | 4-Bromophenyl | 38.9 | 42.1 | 8.9 |
| P5 | 4-Iodophenyl | 35.6 | 38.2 | 8.1 |
| P6 | 4-(trifluoromethyl)phenyl | 32.6 | 33.5 | 7.2 |
Data sourced from Zhang et al. (2022).[2]
Key SAR Insights from the SIRT3 Inhibitor Series:
-
The presence of an amide at the 4-position is well-tolerated.
-
Electron-withdrawing substituents on the phenylamide group generally lead to increased potency against SIRT3.
-
The trifluoromethylphenyl derivative (P6 ) exhibited the highest potency and good selectivity over SIRT1 and SIRT2.[2]
Future Directions and Conclusion
The 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data suggest that this class of compounds has the potential to be developed into effective antitubercular and anticancer drugs.
Future research in this area should focus on:
-
Systematic SAR studies of the 5-methylfuran moiety to understand the impact of substituents on biological activity.
-
Exploration of a wider range of bioisosteric replacements for both the furan ring and the carboxylic acid to optimize drug-like properties.
-
Definitive identification and validation of the molecular targets for the antitubercular activity of these compounds.
-
In-vivo efficacy studies of the most promising analogs in relevant animal models of tuberculosis and cancer.
By leveraging the principles of rational drug design and a deeper understanding of the structure-activity relationships, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. 2025;15(2). Available from: [Link]
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Zhang, L., et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022;10:863647. Available from: [Link]
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Zhang, L., et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. 2022. Available from: [Link]
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Muscia, G. C., et al. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry. 2017;13(5):448-452. Available from: [Link]
-
de O. Santos, A. A., et al. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Molecules. 2023;28(14):5479. Available from: [Link]
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PubChem. 2-(Furan-2-yl)quinoline-4-carboxylic acid. Available from: [Link]
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Xia, Y., et al. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. 2022;13:1018491. Available from: [Link]
-
Kwiecień, H., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2024;29(17):4044. Available from: [Link]
-
Moglioni, A. G., et al. Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives. European Journal of Medicinal Chemistry. 2018;159:10-21. Available from: [Link]
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ResearchGate. AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). Available from: [Link]
-
ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids. Available from: [Link]
-
ResearchGate. Quantitative Structure–Activity Relationship Analysis and Validation of New DNA Gyrase Inhibitors. Available from: [Link]
-
Zarghi, A., et al. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. 2009;17(14):5245-5250. Available from: [Link]
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Aubertin, A. M., et al. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity. Antimicrobial Agents and Chemotherapy. 2000;44(8):2086-2091. Available from: [Link]
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Mohammed, I. K. & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025;8(1):158-166. Available from: [Link]
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Muscia, G. C., et al. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry. 2017;13(5):448-452. Available from: [Link]
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Pfitzinger Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link]
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Chemspace. Bioisosteric Replacements. Available from: [Link]
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Kwiecień, H., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2024;29(17):4044. Available from: [Link]
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Matiichuk, Y., et al. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. 2021;68(1):175-179. Available from: [Link]
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J-GLOBAL. Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Available from: [Link]
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ResearchGate. Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Available from: [Link]
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Hypha Discovery. Bioisosteres for carboxylic acid groups. Available from: [Link]
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Pagadala, L. R., et al. Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Molecules. 2017;22(1):101. Available from: [Link]
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Maddela, J., et al. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. Molecules. 2020;25(18):4234. Available from: [Link]
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Gueddou, A., et al. Discovery of novel compounds as potent activators of Sirt3. bioRxiv. 2022. Available from: [Link]
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Wolfson, J. S. & Hooper, D. C. Structure-activity relationships in DNA gyrase inhibitors. Reviews of Infectious Diseases. 1989;11 Suppl 5:S961-8. Available from: [Link]
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Technical Guide: Predicted ADME Properties & Profiling of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Executive Summary: The "Privileged" Scaffold vs. Structural Alerts
2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid represents a chemical entity merging two distinct pharmacophores: the quinoline-4-carboxylic acid (historically associated with the Cinchophen class of anti-inflammatories and anti-infectives) and the 5-methylfuran moiety.
From a drug development perspective, this compound presents a classic "high potency, high liability" profile. While the quinoline core suggests excellent membrane intercalation and target binding potential (e.g., DNA gyrase, COX enzymes), the furan ring introduces a significant metabolic structural alert. This guide provides a predictive ADME framework, emphasizing the dichotomy between its physicochemical "druggability" and its potential for bioactivation-induced toxicity.
Part 1: Physicochemical Profiling (In Silico Foundations)
Before wet-lab assessment, we must establish the physicochemical baseline. This compound is likely a Class II (Low Solubility, High Permeability) molecule in the Biopharmaceutics Classification System (BCS), bordering on Class IV depending on the pH of the environment.
Table 1: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Drug-Likeness Interpretation |
| Molecular Weight | ~253.25 g/mol | Ideal. Well within Rule of Five (<500). |
| cLogP | 3.2 – 3.8 | Lipophilic. Good passive permeability but risk of non-specific binding. |
| TPSA | ~63 Ų | Excellent. <140 Ų suggests high oral bioavailability. |
| H-Bond Donors | 1 (COOH) | Ideal. Favors membrane transit. |
| H-Bond Acceptors | 4 (N, O, O, O) | Ideal. |
| pKa (Acidic) | ~3.5 – 4.2 | Ionizable. Exists as a carboxylate anion at physiological pH (7.4). |
| pKa (Basic) | ~2.5 (Quinoline N) | Suppressed. The electron-withdrawing COOH reduces the basicity of the ring nitrogen. |
Senior Scientist Insight:
The critical parameter here is the pKa . At intestinal pH (6.5–7.4), the carboxylic acid will be deprotonated (anionic). While this improves solubility slightly compared to the neutral form, the lipophilic planar rings (quinoline + furan) will drive significant plasma protein binding (>95%) and potentially limit the free fraction (
Part 2: Absorption & Permeability Dynamics
The Solubility-Permeability Interplay
The compound suffers from "brick dust" potential—high crystallinity driven by
-
Gastric Environment (pH 1.2): The molecule is neutral. Solubility will be minimal, potentially limiting the dissolution rate.
-
Intestinal Environment (pH 6.8): Ionization increases solubility, but the lipophilic tail (5-methylfuran) ensures high partition coefficients into lipid bilayers.
Experimental Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)
Why this protocol? We use PAMPA-GIT (Gastrointestinal Tract) rather than Caco-2 for the initial screen to separate passive diffusion from active transport (P-gp efflux).
Protocol Steps:
-
Preparation: Dissolve compound in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer (pH 6.5, simulating the jejunum).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of GIT-lipid solution (2% dioleoylphosphatidylcholine in dodecane).
-
Assembly: Add 200 µL of Acceptor Buffer (pH 7.4) to the bottom plate. Place the donor plate on top.
-
Incubation: Incubate at 25°C for 4 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
) using the equation:
Part 3: Metabolism & Toxicology (The Critical Liability)
This is the most volatile aspect of the compound's profile. The furan ring is a known toxicophore.
The Metabolic Fork in the Road
-
Path A (Detoxification): CYP450-mediated hydroxylation of the 5-methyl group to a hydroxymethyl, followed by oxidation to a carboxylic acid. This renders the molecule polar and excretable.
-
Path B (Bioactivation - TOX ALERT): CYP2E1 or CYP3A4 oxidation of the furan double bond. This generates a reactive cis-enedial (acetylacrolein derivative), which is a potent electrophile capable of alkylating DNA and hepatoproteins (leading to centrilobular necrosis).
Visualization: Metabolic Activation Pathway
The following diagram illustrates the competition between safe clearance and toxic activation.
Caption: Divergent metabolic fates: The 5-methyl group offers a safe clearance route (green), while ring oxidation leads to reactive enedials (red).
Part 4: Experimental Validation Protocols
To confirm the metabolic risks identified above, a standard microsomal stability assay is insufficient. You must use a Reactive Metabolite Trapping Assay .
Protocol: Glutathione (GSH) Trapping Assay
Objective: Detect the formation of reactive enedial intermediates by trapping them with glutathione.
Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Glutathione (GSH) fortified at 5 mM.
-
Test Compound (10 µM).[1]
Workflow:
-
Incubation: Mix HLM (1 mg/mL protein), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile containing internal standard.
-
Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
Detection (LC-MS/MS):
-
Scan for the parent loss.
-
Neutral Loss Scan: Look for a neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione), which indicates a GSH-conjugate.
-
Interpretation: If GSH-adducts are observed, the furan ring is undergoing bioactivation.
-
Part 5: Excretion & Transporters
Given the carboxylic acid moiety, the compound is a likely substrate for Organic Anion Transporters (OAT1/OAT3) in the kidney.
-
Renal Clearance: Likely active secretion.
-
Biliary Clearance: Higher molecular weight glucuronide conjugates (Phase II metabolism of the COOH group) will likely be effluxed via MRP2 into the bile.
Visualization: Integrated ADME Workflow
Caption: Step-wise ADME characterization workflow from computational prediction to experimental validation.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717. Link
-
Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on PAMPA and Solubility). Link
-
Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881.[5] Link
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[6] Link
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Methodological & Application
Application Notes and Protocols for the Evaluation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid as a Novel Anticancer Agent
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action such as the inhibition of critical cellular enzymes and the disruption of oncogenic signaling pathways.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid , as a potential anticancer therapeutic.
While direct experimental data on the specific anticancer mechanism of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is emerging, its structural features, particularly the heterocyclic substitution at the 2-position, suggest a plausible interaction with key cellular targets implicated in cancer progression. This guide will, therefore, propose a hypothesized mechanism of action and provide a detailed roadmap for its investigation, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation.
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Based on the structure-activity relationships of analogous 2-substituted quinoline-4-carboxylic acids, it is hypothesized that 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Sirtuin 3 (SIRT3): Several quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and stress responses.[4][5] Dysregulation of SIRT3 has been linked to tumorigenesis, making it an attractive target for cancer therapy.[5]
-
Induction of Cell Cycle Arrest and Apoptosis: Many quinoline derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, and to trigger programmed cell death (apoptosis) in cancer cells.[2][4] This is a hallmark of effective anticancer agents.
-
Modulation of Pro-survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its deregulation is common in many cancers.[6] Quinolone-based compounds have been investigated as inhibitors of this pathway.[6]
The following protocols are designed to systematically investigate these hypothesized mechanisms.
In Vitro Evaluation: A Step-by-Step Investigative Workflow
A tiered approach to in vitro evaluation is recommended, starting with broad cytotoxicity screening and progressively narrowing down to specific mechanistic assays.
Experimental Workflow for In Vitro Evaluation
Caption: A tiered workflow for the in vitro evaluation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[7][8]
Materials:
-
2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (solubilized in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation:
| Cell Line | IC50 (µM) of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | [Insert experimental value] | [Insert experimental value] |
| A549 | [Insert experimental value] | [Insert experimental value] |
| HCT116 | [Insert experimental value] | [Insert experimental value] |
| HEK293 | [Insert experimental value] | [Insert experimental value] |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9]
Materials:
-
Cancer cells treated with 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (at IC50 and 2x IC50 concentrations) for 24 and 48 hours.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Assessment of Apoptosis by Western Blotting
This protocol detects the expression of key apoptosis-related proteins.[3]
Materials:
-
Cell lysates from treated and control cells.
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Proposed Signaling Pathway for Further Investigation
Caption: Hypothesized signaling pathway of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
In Vivo Evaluation: Xenograft Mouse Model
Following promising in vitro results, the anticancer efficacy of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid should be evaluated in an in vivo model.[10]
Protocol 4: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that showed high sensitivity in vitro
-
2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid formulated for in vivo administration
-
Vehicle control
-
Positive control drug
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compound, vehicle, and positive control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid as a potential anticancer agent. The proposed workflow, from initial cytotoxicity screening to in vivo efficacy studies, allows for a systematic investigation of its mechanism of action. The hypothesized targeting of SIRT3 and induction of cell cycle arrest and apoptosis provide a strong starting point for mechanistic studies. Successful validation of its anticancer properties through these protocols will pave the way for further preclinical development and potential clinical translation.
References
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928588. [Link]
-
Soltani, A., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Prasad, K. S., & Kumar, T. S. (2023). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Pharmaceutical Research International, 35(19), 48-60. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 11(48), 30283-30303. [Link]
-
Chen, C. H., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Knight, M. J., et al. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4063-4085. [Link]
-
Wozniak, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(19), 5917. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 20(19), 4887. [Link]
-
Szychowski, K. A., et al. (2020). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and their anti-proliferative and anti-inflammatory activities. Molecules, 25(21), 5013. [Link]
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Application Notes and Protocols for Evaluating the Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] Among the promising scaffolds in medicinal chemistry, quinoline derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1] Specifically, the 2-phenyl-quinoline-4-carboxylic acid framework has emerged as a particularly attractive starting point for the design of novel antibacterial agents.[1] The presence of the aryl group at the second position of the quinoline ring is a key structural feature that can be readily modified to optimize antibacterial potency and spectrum.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives. This document outlines detailed protocols for the synthesis of the core scaffold, robust methods for assessing antibacterial efficacy, and essential assays for evaluating cytotoxicity. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles.
Synthesis of the 2-Phenyl-quinoline-4-carboxylic Acid Scaffold via the Doebner Reaction
A reliable and efficient method for the synthesis of the 2-phenyl-quinoline-4-carboxylic acid core is the Doebner reaction, a one-pot, three-component condensation of an aniline, a benzaldehyde, and pyruvic acid.[2][3] Modern variations of this reaction often employ catalysts to improve yields and reaction times.[2][3]
Protocol: Iron(III) Trifluoromethanesulfonate Catalyzed Doebner Reaction[3]
This protocol describes a concise and efficient one-pot synthesis of 2-phenylquinoline-4-carboxylic acid.
Materials:
-
Pyruvic acid
-
Aniline
-
Benzaldehyde
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, combine pyruvic acid (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol) in 5 mL of ethanol.
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.
-
Filter the reaction mixture to collect the crude product.
-
Recrystallize the precipitate from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.
Evaluating Antibacterial Efficacy: Key Protocols
The following protocols are standard methods for determining the antibacterial spectrum and potency of novel compounds. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and validity of the results.
Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion assay is a widely used qualitative method to screen for antibacterial activity.[4] It provides a visual indication of the extent to which a compound can inhibit bacterial growth.[5]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.[5]
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4mm and allowed to solidify.[6]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the density.
-
Uniformly inoculate the entire surface of the MHA plates with the bacterial suspension using a sterile cotton swab.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[5][7]
-
Prepare stock solutions of the 2-phenyl-quinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., DMSO).
-
Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.[7]
-
Include positive control (a known antibiotic) and negative control (solvent alone) wells on each plate.
-
Incubate the plates at 37°C for 16-24 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[4]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[8]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for visible signs of bacterial growth.
Protocol:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[9]
-
In the first column of wells, add 100 µL of the test compound solution (at twice the highest desired concentration) to the MHB.[9]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[9]
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader to measure the optical density at 600 nm.[11]
Workflow for Antibacterial Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of novel antibacterial compounds.
Data Presentation: Summarizing Antibacterial Activity
Quantitative data from the MIC assays should be presented in a clear and organized table to facilitate comparison between different derivatives and against standard antibiotics.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | |
| Derivative 1 | 64 | 128 |
| Derivative 2 | 128 | >256 |
| Derivative 3 | 32 | 64 |
| Ampicillin | 2 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics, the parent class of the compounds discussed herein, exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[12] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[13]
-
DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of replication.
-
Topoisomerase IV: Responsible for decatenating daughter chromosomes following replication.
2-phenyl-quinoline-4-carboxylic acid derivatives are believed to inhibit these enzymes by stabilizing the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[14][15]
Caption: Proposed mechanism of action for 2-phenyl-quinoline-4-carboxylic acid derivatives.
Cytotoxicity Assessment: The MTT Assay
It is imperative to evaluate the potential toxicity of novel antibacterial compounds to mammalian cells to assess their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.[17]
Protocol:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the 2-phenyl-quinoline-4-carboxylic acid derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Leave the plate at room temperature in the dark for 2 hours.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
Conclusion
The protocols and application notes presented here provide a robust framework for the synthesis and comprehensive evaluation of the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives. By following these standardized methods, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against bacterial infections. A thorough understanding of the experimental principles and careful execution of these assays are paramount for the successful discovery of novel antibacterial agents.
References
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]
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MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]
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Agar well diffusion assay. (2020). YouTube. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). National Center for Biotechnology Information. [Link]
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Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
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Mechanism of action of quinolone antibiotics. (2022). YouTube. [Link]
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One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. (2021). Scientific.net. [Link]
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Application Notes and Protocols: 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid in Drug Discovery
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic molecules, endowing them with a wide array of biological activities.[1] Among its derivatives, the quinoline-4-carboxylic acid moiety has emerged as a particularly "privileged" structure in drug discovery, serving as the foundation for numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antimalarial.[2][3] The versatility of this scaffold lies in its synthetic tractability and the ability to introduce diverse substituents at various positions, thereby modulating its physicochemical properties and pharmacological profile.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of a specific derivative, 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid . While this particular molecule is not extensively documented in current literature, its structural similarity to other biologically active 2-aryl-quinoline-4-carboxylic acids suggests a high potential for therapeutic relevance.[4][5] We will, therefore, extrapolate from closely related analogues to propose potential drug discovery pipelines and provide detailed protocols for in-vitro evaluation.
Chemical Synthesis: A Reliable Pathway to 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound under basic conditions.[6][7] This approach is particularly well-suited for the preparation of 2-substituted quinoline-4-carboxylic acids. By adapting the established protocol for the synthesis of the closely related 2-(furan-2-yl)quinoline-4-carboxylic acid, we can confidently propose a robust synthetic route to the target compound.[4]
Protocol 1: Synthesis of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid via the Pfitzinger Reaction
This protocol details the condensation of isatin with 2-acetyl-5-methylfuran in an alkaline medium.
Materials:
-
Isatin
-
2-Acetyl-5-methylfuran
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatin (10 mmol) in a solution of potassium hydroxide (30 mmol) in 50 mL of ethanol:water (1:1 v/v). Stir the mixture until the isatin is completely dissolved, which may be accompanied by a color change.
-
Addition of Ketone: To the stirred solution, add 2-acetyl-5-methylfuran (12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches approximately 2-3. A precipitate of the desired product should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. Further wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The structure of the synthesized 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid.
Potential Therapeutic Applications and In-Vitro Evaluation Protocols
The 2-aryl-quinoline-4-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities. Based on existing literature, we propose three primary avenues for the investigation of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: anticancer, anti-infective, and anti-inflammatory.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents by targeting various pathways crucial for tumor growth and survival.[8] Two notable targets for this class of compounds are Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[9][10]
a) Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[9] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[9]
Caption: Inhibition of DHODH by the test compound disrupts pyrimidine synthesis.
Protocol 2: In-Vitro DHODH Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, a known DHODH inhibitor (e.g., Brequinar) as a positive control, and a vehicle control (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP.
-
Compound Addition: Add the test compound at various concentrations, the positive control, or the vehicle control to the respective wells.
-
Enzyme Addition: Add the recombinant DHODH enzyme to all wells except for the no-enzyme control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
b) Sirtuin 3 (SIRT3) Inhibition
SIRT3 is a mitochondrial deacetylase that plays a role in regulating cellular metabolism and has been implicated in the survival and proliferation of certain cancer cells.[10][11] Inhibition of SIRT3 is a potential therapeutic strategy for these cancers.[5]
Protocol 3: SIRT3 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to screen for SIRT3 inhibitors.[4]
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD⁺
-
Developer solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound, a known SIRT3 inhibitor as a positive control, and a vehicle control.
-
Enzyme Reaction: In a 96-well black plate, add the assay buffer, NAD⁺, and the fluorogenic SIRT3 substrate.
-
Compound Addition: Add the test compound, positive control, or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the recombinant SIRT3 enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DHODH assay.
Anti-Infective Activity
The furan-quinoline scaffold has shown promise as an anti-infective agent, particularly against Mycobacterium tuberculosis.[4] The closely related 2-(furan-2-yl)quinoline-4-carboxylic acid exhibited good minimum inhibitory concentration (MIC) against this pathogen.[4]
Protocol 4: Anti-Tuberculosis Activity using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria, providing a measure of their viability.[12][13]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
-
Standard anti-tuberculosis drugs (e.g., isoniazid, rifampicin) as positive controls
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well containing the test compound, positive controls, and a growth control (no compound).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]
General Cytotoxicity Assessment
Before proceeding with more specific assays, it is crucial to assess the general cytotoxicity of the compound against mammalian cell lines. The MTT assay is a widely used colorimetric method for this purpose.[14][15]
Protocol 5: MTT Assay for Cytotoxicity
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (or GI₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Biological Evaluation
| Assay Type | Target/Cell Line | Parameter | Test Compound Value | Positive Control Value |
| DHODH Inhibition | Recombinant hDHODH | IC₅₀ (nM) | Experimental Value | Brequinar: Value |
| SIRT3 Inhibition | Recombinant hSIRT3 | IC₅₀ (µM) | Experimental Value | Known Inhibitor: Value |
| Anti-Tuberculosis | M. tuberculosis H37Rv | MIC (µg/mL) | Experimental Value | Isoniazid: Value |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | Experimental Value | Doxorubicin: Value |
| Cytotoxicity | A549 | IC₅₀ (µM) | Experimental Value | Doxorubicin: Value |
| Cytotoxicity | HEK293 | IC₅₀ (µM) | Experimental Value | Doxorubicin: Value |
Concluding Remarks
The compound 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid represents a promising starting point for drug discovery campaigns. Its synthesis is straightforward, and the broader class of 2-aryl-quinoline-4-carboxylic acids has a proven track record of diverse and potent biological activities. The protocols outlined in this guide provide a solid framework for the initial in-vitro evaluation of this compound, enabling researchers to explore its potential as an anticancer, anti-infective, or anti-inflammatory agent. Further optimization of this lead compound through medicinal chemistry efforts could lead to the development of novel and effective therapeutic agents.
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
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Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
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Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
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Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. [Link]
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Preprint. [Link]
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AlamarBlue Cell Viability Assay Reagent. G-Biosciences. [Link]
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Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. National Institutes of Health. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
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Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. National Institutes of Health. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. National Institutes of Health. [Link]
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Chemistry of Pfitzinger Synthesis. Scribd. [Link]
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SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. [Link]
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Alamar Blue Cell Viability Assay Kit. ImmunologicalSciences. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
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Design, synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed. [Link]
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A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
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Protocol for Assessing the Antiproliferative Effects of Quinoline Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including potent antiproliferative activity. This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer effects of novel quinoline derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, outlines a multi-assay approach from high-throughput screening to mechanistic investigation, and provides detailed, field-proven protocols. Our objective is to equip researchers with a robust, self-validating system to characterize the antiproliferative profile of quinoline-based compounds and elucidate their mechanisms of action.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic compound, and its derivatives have garnered substantial interest in oncology due to their diverse pharmacological activities.[1] These compounds can exert antiproliferative effects through various mechanisms, including but not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][3] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of activity against specific cancer cell types and molecular targets.[4]
A systematic evaluation of these derivatives is crucial for identifying lead compounds for further development. This guide presents a tiered approach to this evaluation, beginning with broad cytotoxicity screening and progressively narrowing the focus to elucidate the specific cellular and molecular mechanisms of action.
A Multi-Tiered Strategy for Antiproliferative Assessment
A robust assessment of a compound's antiproliferative potential requires a multi-faceted approach. We advocate for a tiered strategy that begins with broad screening and progresses to more detailed mechanistic studies. This approach ensures efficient use of resources and provides a comprehensive understanding of the compound's biological activity.
Caption: A logical workflow for assessing antiproliferative effects.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating a library of quinoline derivatives is a high-throughput screening assay to determine their cytotoxic or cytostatic effects across various cancer cell lines. The National Cancer Institute (NCI) has pioneered this approach with its NCI-60 screen, a panel of 60 diverse human cancer cell lines.[5] For individual laboratories, a selection of representative cell lines from different cancer types (e.g., breast, colon, lung, leukemia) is recommended.
Two robust, cost-effective, and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The Rationale: MTT vs. SRB
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.[6] Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. This assay is straightforward but can be influenced by compounds that affect cellular metabolism without directly causing cell death.
The Sulforhodamine B (SRB) assay , on the other hand, quantifies total cellular protein content, which is proportional to the cell number.[7] It is less susceptible to metabolic interferences and is the cornerstone of the NCI's drug screening program.[8]
Data Presentation: IC50 Values
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the quinoline derivative required to inhibit cell growth by 50%.
| Quinoline Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| TAS-103 | P388 (Leukemia) | Not Specified | 0.0011 | [9] |
| TAS-103 | KB (Nasopharyngeal) | Not Specified | 0.0096 | [9] |
| Compound 12c | MCF-7 (Breast) | Not Specified | 0.010 | [10] |
| Compound 12c | HL-60 (Leukemia) | Not Specified | 0.042 | [10] |
| Compound 2E | NUGC-3 (Gastric) | Not Specified | < 8 | [11] |
| Compound 4c | MDA-MB-231 (Breast) | Tubulin Assay | 17 | [12] |
| Compound 55 | HL-60 (Leukemia) | MTT | 19.88 µg/ml | [2] |
| Compound 55 | U937 (Lymphoma) | MTT | 43.95 µg/ml | [2] |
Experimental Protocol 1: MTT Assay
This protocol is adapted from established methodologies.[6][13]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Quinoline derivatives stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[13]
-
Absorbance Reading: Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is based on the NCI's methodology.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Quinoline derivatives stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[7]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[7] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[8]
-
Absorbance Reading: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Tier 2: Confirmation and Long-Term Effects
"Hit" compounds identified in the primary screen should be further investigated to confirm their activity and assess their long-term effects on cell survival.
The Rationale: Clonogenic Survival
The colony formation assay , or clonogenic assay, is the gold standard for determining the long-term reproductive viability of cells after treatment.[14] It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. This assay provides a more stringent measure of cytotoxicity than short-term viability assays.[15]
Experimental Protocol 3: Colony Formation Assay
This protocol is a generalized method for adherent cell lines.[15][16]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Quinoline derivative
-
Trypsin-EDTA
-
Fixation and staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
1% SDS solution
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Fixation and Staining: Gently wash the colonies with PBS, then fix and stain with the crystal violet solution for 20-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air-dry.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term antiproliferative effect.
Tier 3: Mechanistic Elucidation
Once the antiproliferative activity is confirmed, the next crucial step is to investigate the underlying mechanism of action. Key cellular processes to investigate are cell cycle progression and the induction of apoptosis.
Caption: Potential mechanisms of action for quinoline derivatives.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol 4: Cell Cycle Analysis by PI Staining
This protocol is a standard method for cell cycle analysis.[17][18]
Materials:
-
6-well plates
-
Cancer cell lines
-
Quinoline derivative
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL, DNase-free)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[19] Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI solution containing RNase A.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[20]
Experimental Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This is a widely used protocol for assessing apoptosis.[21][22]
Materials:
-
6-well plates
-
Cancer cell lines
-
Quinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Target-Specific Assays
Based on the chemical structure of the quinoline derivatives and preliminary mechanistic data, more specific assays can be employed.
-
Topoisomerase Inhibition: Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks.[9][24] Assays are available to measure the inhibition of topoisomerase I and II activity in vitro.[25]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[10][12] In vitro tubulin polymerization assays can confirm this mechanism of action.
Conclusion
The systematic approach outlined in this guide provides a comprehensive framework for the preclinical evaluation of quinoline derivatives as potential antiproliferative agents. By progressing from high-throughput screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and build a robust data package to support their further development. The provided protocols, when executed with appropriate controls and careful data analysis, will yield reliable and reproducible results, accelerating the discovery of novel cancer therapeutics.
References
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Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Vijayakumar, V., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
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ResearchGate. IC50 values of compounds 16 and 17 against four different cancer cell lines. Available at: [Link]
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National Cancer Institute. Submit Compounds for NCI-60 Evaluation. Available at: [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Available at: [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Available at: [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (2000). PMC. Available at: [Link]
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HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). PMC. Available at: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Available at: [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). ResearchGate. Available at: [Link]
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Topoisomerase inhibitor. Wikipedia. Available at: [Link]
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SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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Clonogenic Assay. (2012). Bio-protocol. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
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NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. Available at: [Link]
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The Soft Agar Colony Formation Assay. (2014). PMC. Available at: [Link]
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Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis. Available at: [Link]
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Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available at: [Link]
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Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. (2023). ACS Omega. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). PubMed. Available at: [Link]
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate. Available at: [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Flow Cytometry Core Facility. Available at: [Link]
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Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available at: [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. Available at: [Link]
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Application Notes and Protocols for Quinoline-4-Carboxylic Acids as DHODH Inhibitors
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline-4-carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH). This guide is designed to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the experimental design and data interpretation.
Introduction: The Rationale for Targeting DHODH with Quinoline-4-Carboxylic Acids
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of DNA and RNA, making it a prime target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[2][3] Inhibiting DHODH leads to pyrimidine depletion, which in turn halts the cell cycle at the S-phase, where nucleotides are required for DNA replication.[1]
Quinoline-4-carboxylic acids have emerged as a promising class of DHODH inhibitors. The core structure, particularly the carboxylate group, is crucial for their inhibitory activity. It forms key interactions within the DHODH active site, including a salt bridge with a conserved arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47).[4] The quinoline ring and its substituents occupy a hydrophobic channel, and modifications to these positions can significantly impact potency and pharmacokinetic properties.[4] Brequinar is a well-studied example of a quinoline-4-carboxylic acid DHODH inhibitor.[4]
This guide will detail the necessary protocols to effectively screen and characterize quinoline-4-carboxylic acid derivatives for their DHODH inhibitory potential.
Pre-experimental Considerations: Handling and Preparation of Quinoline-4-Carboxylic Acids
Safety Precautions
Quinoline-4-carboxylic acid and its derivatives should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for specific compounds. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
Solubility and Stability
A critical aspect of working with quinoline-4-carboxylic acids is their often-poor aqueous solubility.[4] For instance, Brequinar sodium has low water solubility, which can be further reduced by common serum electrolytes.[4] This can lead to compound precipitation and inaccurate results in biological assays.
Protocol for Solubility Assessment:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in the desired aqueous buffer or cell culture medium to be used in the assay.
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation (cloudiness or solid particles) at each dilution.
-
Nephelometry (Optional): For a more quantitative assessment, use a nephelometer to measure turbidity.
Experimental Insight: It is crucial to determine the highest concentration of the compound that remains in solution in the final assay conditions. This will define the upper limit of your dose-response curves. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
In Vitro DHODH Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH and the inhibitory potential of quinoline-4-carboxylic acid derivatives. The assay is based on the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator, which is coupled to the oxidation of dihydroorotate by DHODH.
Principle of the Assay
DHODH catalyzes the conversion of dihydroorotate to orotate, transferring electrons to an acceptor. In this assay, the artificial electron acceptor DCIP is used. The reduction of blue DCIP to its colorless form is monitored spectrophotometrically, and the rate of this reaction is proportional to the DHODH activity.
Materials and Reagents
-
Recombinant human DHODH (truncated form for solubility is recommended)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Triton X-100
-
Tris-HCl buffer
-
KCl
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
96-well microplate
-
Microplate reader
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[9]
-
DHODH Enzyme Solution: Dilute recombinant human DHODH in assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a stock solution of DHO in the assay buffer.
-
Coenzyme Q10 Solution: Prepare a stock solution of CoQ10 in an appropriate solvent (e.g., ethanol).
-
DCIP Solution: Prepare a fresh solution of DCIP in the assay buffer. Protect from light.
-
Test Compound Solutions: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
DHODH enzyme solution
-
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
To initiate the reaction, add the substrate solution containing DHO, CoQ10, and DCIP to all wells.
-
Immediately start monitoring the decrease in absorbance at 650 nm using a microplate reader at 25°C for 10-20 minutes, taking readings every 30-60 seconds.[9]
-
Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validation: The assay's validity is confirmed by a consistent and linear reaction rate in the absence of an inhibitor and a clear dose-dependent inhibition by a known DHODH inhibitor (e.g., Brequinar) as a positive control.
Cell-Based Proliferation Assay (MTT/MTS Assay)
This protocol assesses the cytostatic effect of quinoline-4-carboxylic acid DHODH inhibitors on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., HL-60, A549, HCT116)[9]
-
Complete cell culture medium
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)[10]
-
96-well cell culture plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in complete culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.[11]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percent viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Uridine Rescue Experiment: Validating the Mechanism of Action
To confirm that the observed anti-proliferative effect is indeed due to DHODH inhibition, a uridine rescue experiment should be performed. The addition of exogenous uridine bypasses the need for de novo pyrimidine synthesis through the salvage pathway, thus rescuing the cells from the effects of a DHODH inhibitor.
Protocol Modification:
-
Perform the cell proliferation assay as described above.
-
In a parallel set of experiments, co-treat the cells with the quinoline-4-carboxylic acid derivatives and a saturating concentration of uridine (e.g., 100 µM).
-
A significant rightward shift in the dose-response curve in the presence of uridine validates that the compound's primary mechanism of action is DHODH inhibition.[4]
Data Presentation and Interpretation
Tabular Summary of Biological Activity
| Compound ID | DHODH IC₅₀ (nM)[4] | HCT116 GI₅₀ (nM) | Uridine Rescue (Fold Shift in GI₅₀) |
| Brequinar (Control) | 15 ± 2 | 25 ± 5 | >100 |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Mechanism and Workflow
Diagram 1: DHODH Inhibition and the Pyrimidine Biosynthesis Pathway
Caption: Inhibition of DHODH by quinoline-4-carboxylic acids blocks pyrimidine synthesis.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of quinoline-4-carboxylic acid DHODH inhibitors.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the identification and characterization of novel quinoline-4-carboxylic acid-based DHODH inhibitors. By understanding the underlying principles and meticulously executing these experiments, researchers can generate high-quality, reproducible data. Future studies may involve more advanced cellular assays to investigate downstream effects of DHODH inhibition, such as cell cycle analysis and apoptosis assays, as well as in vivo studies to assess the therapeutic potential of promising lead compounds.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed, 29953259. [Link]
-
Sato, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central, PMC10502081. [Link]
-
Synapse. (2024). What are DHODH inhibitors and how do they work?[Link]
-
Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3694–3715. [Link]
-
Vyas, V. K., et al. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. PMC, PMC7277259. [Link]
-
PENTA. (2025). SAFETY DATA SHEET - Quinoline. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. atcc.org [atcc.org]
Application Notes and Protocols for the Electrochemical Analysis of 2-(furan-2-yl)quinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Redox Identity of a Bioactive Heterocycle
2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA) is a heterocyclic compound of significant interest in medicinal and analytical chemistry.[1] As a quinoline derivative, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, including potential antitumor, antimalarial, and antituberculosis properties.[2] The unique structure of FQCA, which incorporates both a quinoline and a furan moiety, imparts distinct redox-active properties.[1][3] Understanding the electrochemical behavior of FQCA is paramount for several reasons: it provides deep insights into its reaction mechanisms, potential metabolic pathways, and informs the development of novel electrochemical sensors and catalytic applications.[1]
This guide provides a comprehensive overview and detailed protocols for the electrochemical analysis of FQCA, with a primary focus on Cyclic Voltammetry (CV). As a powerful and accessible electroanalytical technique, CV is exceptionally well-suited for characterizing the redox behavior of electroactive species like FQCA, allowing researchers to probe electron transfer processes and reaction kinetics.[1][4] The protocols herein are designed to be self-validating, ensuring that researchers can confidently and reproducibly characterize the electrochemical signature of this promising molecule.
Core Principles: The Three-Electrode System and Cyclic Voltammetry
Electrochemical analysis hinges on controlling the potential of a working electrode in an electrolyte solution and measuring the resulting current.[5] A three-electrode setup is the standard for voltammetric experiments as it provides precise control and accurate measurements.[6]
-
Working Electrode (WE): This is the electrode where the reaction of interest (the oxidation or reduction of FQCA) occurs. The Glassy Carbon Electrode (GCE) is an excellent choice for this application due to its wide potential window, chemical inertness, and high resistance to chemical attack.[1][7]
-
Reference Electrode (RE): This electrode maintains a constant, stable potential against which the potential of the working electrode is measured. The Silver/Silver Chloride (Ag/AgCl) electrode is a common and reliable choice.[8]
-
Counter (or Auxiliary) Electrode (CE): This electrode completes the electrical circuit, allowing current to flow. It is typically made of an inert material, such as a platinum wire, and serves to pass the current required by the working electrode without influencing its potential.[8]
In Cyclic Voltammetry, the potential applied to the working electrode is scanned linearly from a starting potential to a set vertex potential and then scanned back to the start. The resulting current is plotted against the applied potential, producing a characteristic voltammogram that reveals the oxidation and reduction events of the analyte.[6]
Caption: Diagram of a standard three-electrode electrochemical cell setup.
Experimental Materials and Instrumentation
| Category | Item | Rationale / Key Specifications |
| Instrumentation | Potentiostat/Galvanostat | Capable of performing Cyclic Voltammetry (CV) and other standard electrochemical techniques. |
| Analyte | 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA) | Purity >95%. Molecular Formula: C₁₄H₉NO₃. Molar Mass: 239.23 g/mol .[9] |
| Electrodes | Glassy Carbon Electrode (GCE) | Recommended working electrode. Diameter: 3-5 mm. Provides a wide potential window and is electrochemically inert.[1][7] |
| Ag/AgCl (in saturated KCl) | Recommended reference electrode. Provides a stable reference potential.[8] | |
| Platinum Wire or Mesh | Recommended counter electrode. Chemically inert and facilitates current flow.[8] | |
| Solvents | Dimethylformamide (DMF) or Acetonitrile (ACN) | Anhydrous, electrochemical grade. FQCA is an organic molecule requiring a non-aqueous solvent for good solubility.[10][11] |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | 0.1 M concentration. Provides conductivity to the non-aqueous solution to minimize IR drop. Must be electrochemically inert within the potential window.[12] |
| Consumables | Alumina Polishing Slurry | 0.3 µm and 0.05 µm grades for GCE polishing. |
| Polishing Pads | Microcloth or nylon pads. | |
| High-purity Inert Gas | Nitrogen (N₂) or Argon (Ar) for deoxygenation. | |
| Standard Glassware | Volumetric flasks, beakers, electrochemical cell. |
Protocols: A Step-by-Step Guide
This section details the necessary protocols for preparing the system and executing the electrochemical analysis. The trustworthiness of voltammetric data is critically dependent on meticulous preparation, especially of the working electrode surface.
Protocol 1: Solution Preparation
-
Analyte Stock Solution (e.g., 10 mM FQCA):
-
Accurately weigh the required mass of FQCA. (For 10 mL of a 10 mM solution, weigh 23.92 mg).
-
Transfer the FQCA to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMF) to dissolve the solid.
-
Once fully dissolved, fill the flask to the 10 mL mark with the solvent. Mix thoroughly.
-
-
Supporting Electrolyte Solution (0.1 M TBAPF₆):
-
Accurately weigh the required mass of TBAPF₆. (For 50 mL of a 0.1 M solution, weigh 1.937 g).
-
Transfer the TBAPF₆ to a 50 mL volumetric flask.
-
Add approximately 40 mL of the solvent and mix until fully dissolved.
-
Fill the flask to the 50 mL mark with the solvent. This will be your primary electrolyte solution for running experiments.
-
Protocol 2: Working Electrode (GCE) Preparation
Causality: The GCE surface must be pristine before each experiment. Any adsorbed impurities or reaction byproducts from previous scans will interfere with the electron transfer process, leading to poor reproducibility and inaccurate results. Polishing provides a clean, smooth, and electrochemically active surface.[13][14]
-
Mechanical Polishing:
-
Place a small amount of 0.3 µm alumina slurry onto a polishing pad.
-
Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes. Apply gentle, consistent pressure.
-
Rinse the electrode tip thoroughly with deionized water, then with the chosen organic solvent (DMF or ACN).
-
Repeat the polishing step using the 0.05 µm alumina slurry on a separate pad for 3-5 minutes to achieve a mirror-like finish.
-
-
Sonication:
-
Rinse the electrode tip again with deionized water and then the organic solvent.
-
Place the electrode tip in a beaker of deionized water and sonicate for 1 minute to remove any embedded alumina particles.
-
Repeat the sonication step in a beaker of the organic solvent (DMF or ACN) for 1 minute.
-
-
Drying:
-
Gently dry the electrode with a lint-free tissue or under a stream of inert gas (N₂ or Ar). The electrode is now ready for use.
-
Protocol 3: Cyclic Voltammetry Measurement
Caption: Experimental workflow for Cyclic Voltammetry analysis of FQCA.
-
Cell Assembly:
-
Pipette a defined volume of the 0.1 M supporting electrolyte solution into the electrochemical cell.
-
Securely place the polished GCE (WE), Ag/AgCl (RE), and Pt wire (CE) into the cell, ensuring the electrode tips are submerged but not touching.
-
-
Deoxygenation:
-
Oxygen is electroactive and will interfere with the measurement. Purge the solution by bubbling high-purity N₂ or Ar gas through it for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Run a cyclic voltammogram on the supporting electrolyte solution alone. This establishes the potential window where the solvent and electrolyte are inert.
-
-
Analyte Addition & Measurement:
-
Add a small, precise volume of the FQCA stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Briefly purge with N₂ or Ar for 1-2 minutes to mix and remove any oxygen introduced.
-
Perform the CV scan. A typical potential window might be -2.0 V to +2.0 V, but this should be optimized based on the background scan. Start with a scan rate of 100 mV/s.
-
-
Scan Rate Dependency Study:
-
To investigate the reaction mechanism, record cyclic voltammograms at various scan rates (ν), for example: 25, 50, 75, 100, 150, 200, and 250 mV/s.
-
Rationale: For a diffusion-controlled process, where the rate of reaction is limited by the analyte's diffusion to the electrode surface, the peak current (Ip) is directly proportional to the square root of the scan rate (ν¹/²). For an adsorption-controlled process, Ip is directly proportional to ν.[1]
-
Data Analysis and Expected Results
The electrochemical behavior of FQCA at a GCE has been shown to be a diffusion-controlled process.[1][3] The analysis will likely reveal distinct oxidation and reduction peaks within the voltammogram.
Key Parameters to Analyze:
| Parameter | Symbol | How to Determine | Interpretation |
| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current is observed. | Potential required to oxidize FQCA. |
| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current is observed. | Potential required to reduce the oxidized form of FQCA. |
| Anodic Peak Current | Ipa | The magnitude of the current at the anodic peak. | Related to the concentration and diffusion coefficient of FQCA. |
| Cathodic Peak Current | Ipc | The magnitude of the current at the cathodic peak. | Related to the stability of the oxidized species. |
Confirming a Diffusion-Controlled Process:
-
From the scan rate dependency study, extract the anodic peak current (Ipa) for each scan rate (ν).
-
Plot Ipa versus the square root of the scan rate (ν¹/²).
-
A linear relationship that passes through the origin confirms that the electrode process is governed by diffusion.[1] This is a critical self-validation step for the protocol. The slope of this line is related to the analyte's concentration and diffusion coefficient via the Randles-Sevcik equation.
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed electrochemical characterization of 2-(furan-2-yl)quinoline-4-carboxylic acid. By employing cyclic voltammetry with a properly prepared glassy carbon electrode, researchers can elucidate the redox behavior, probe reaction mechanisms, and determine key electrochemical parameters of FQCA. This information is invaluable for applications ranging from understanding its biological activity to designing novel electroanalytical devices. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, advancing the scientific understanding of this important molecule.
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
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Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Thiophene. Wikipedia. [Link]
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Electrochemical Behavior and the Determination of Furan in Beverage Samples Using Glassy Carbon Electrode. ResearchGate. [Link]
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2-(furan-2-yl)quinoline-4-carboxylic acid. PubChem. [Link]
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Glassy Carbon – Electrochemical Characterisation. ResearchGate. [Link]
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Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. PubMed. [Link]
-
Electrochemical methods of analysis. pharmrecord.com. [Link]
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Supporting Electrolyte Design for Stable Nonaqueous Redox-Flow Batteries. ACS Publications. [Link]
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Electrochemical organic reactions: A tutorial review. Frontiers. [Link]
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Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science (RSC Publishing). [Link]
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Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). ACS Publications. [Link]
-
Electroanalytical Methods for the Determination of Pharmaceuticals: A Review of Recent Trends and Developments. ResearchGate. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
-
Electrochemical furan annulations by Wright and Moeller. ResearchGate. [Link]
- Sibel A.
-
support/solvent-electrolyte. ALS, the electrochemical company. [Link]
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. RSC Publishing. [Link]
-
Electrochemical Analysis of Organic Pollutants. ResearchGate. [Link]
-
Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. ACS Publications. [Link]
-
Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Wiley Online Library. [Link]
-
Electrochemical Sensor Based on Glassy Carbon Electrode Modified with Carbon Nanohorns (SWCNH) for Determination of Cr(VI) via Adsorptive Cathodic Stripping Voltammetry (AdCSV) in Tap Water. MDPI. [Link]
-
Nonaqueous redox-flow batteries: Organic solvents, supporting electrolytes, and redox pairs. ResearchGate. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]
-
Electrochemical Analysis Techniques: A Review on Recent Pharmaceutical Applications. ijpsr.com. [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson. [Link]
-
Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Publications. [Link]
-
Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science (RSC Publishing). [Link]
-
Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
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Episode #12: Why your catalyst doesn't stick to glassy carbon surfaces. YouTube. [Link]
-
JS CH3403 Interdisciplinary Chemistry Module 1. 2013/2014. Analytical Chemistry: Electrochemical methods of analysis. Basic Elec. TCD. [Link]
-
How To Make A Glassy Carbon Electrode? A Guide To The Industrial Pyrolysis Process. Platypus Technologies. [Link]
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Application Note: A Practical Guide to Molecular Docking of 2-Aryl-Quinoline-4-Carboxylic Acids for Target Identification and Lead Optimization
Abstract
The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, antileishmanial, and anti-inflammatory properties.[1][2][3][4] This broad utility stems from their ability to interact with a diverse range of biological targets. Molecular docking serves as a powerful computational tool to elucidate these interactions, enabling researchers to predict binding conformations, estimate binding affinities, and guide the rational design of more potent and selective inhibitors. This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies on this chemical class, from initial protein and ligand preparation to post-docking analysis and interpretation, grounded in established scientific principles.
Theoretical Background
The 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold: A Versatile Core
Quinoline-based structures are ubiquitous motifs in both natural products and synthetic pharmaceuticals.[1] The 2-aryl-quinoline-4-carboxylic acid framework is particularly noteworthy. It consists of a rigid, planar quinoline ring system which facilitates π-π stacking interactions with aromatic residues in protein active sites. The carboxylic acid group at the 4-position is often a key hydrogen bond donor/acceptor and can act as a zinc-binding group in metalloenzymes, while the aryl group at the 2-position provides a crucial vector for chemical modification to enhance potency and selectivity. This structural versatility allows for the targeting of diverse enzymes, including:
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for rapidly proliferating cells, making it an attractive cancer target.[5][6]
-
Histone Deacetylases (HDACs): These enzymes play a critical role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Certain quinoline derivatives show potent, selective inhibition of specific HDAC isoforms like HDAC3.[7]
-
Sirtuin 3 (SIRT3): A mitochondrial deacetylase implicated in tumorigenesis, making it another promising anticancer target.[8]
-
Leishmania N-myristoyltransferase (NMT): An essential enzyme for the survival of the Leishmania parasite, representing a target for novel antileishmanial agents.[2]
Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary objectives are:
-
Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the receptor's binding site.
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor.
This process relies on two key components: a search algorithm , which explores the conformational space of the ligand, and a scoring function , which evaluates the fitness of each generated pose.[9] A lower, more negative docking score generally indicates a more favorable binding interaction.
Experimental Protocol: A Validated Workflow
This protocol provides a self-validating workflow for docking 2-aryl-quinoline-4-carboxylic acid derivatives into a target protein structure. The example target is Human Dihydroorotate Dehydrogenase (DHODH), a validated target for this class of compounds.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for structure-based molecular docking.
Phase 1: Target Protein Preparation
Causality: The quality of the receptor structure is paramount for obtaining biologically relevant results. This phase ensures the protein is computationally ready and free of artifacts that could interfere with docking.[10]
-
Step 1.1: Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use Human DHODH (PDB ID: 4X0O).
-
Step 1.2: Clean the PDB File:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, ions, and cofactors.
-
Justification: Water molecules can occupy space and form hydrogen bonds that may not be present with your ligand, while existing ligands must be removed to free the binding site.
-
-
Step 1.3: Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for correct hydrogen bonding.
-
Assign partial charges using a standard force field (e.g., AMBER, Gasteiger).
-
Justification: Correct protonation states and atomic charges are essential for the scoring function to accurately calculate electrostatic interactions.
-
-
Step 1.4: Define the Binding Site (Grid Generation):
-
Identify the active site of the protein. This can be inferred from the position of the co-crystallized ligand or from published literature.
-
Define a "grid box" that encompasses this entire binding pocket. The grid box is the defined space within which the docking software will search for ligand poses.
-
Justification: A well-defined grid box focuses the computational search, saving time and increasing the accuracy of finding the correct binding pose.
-
Phase 2: Ligand Preparation
Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation to ensure the docking simulation starts from a realistic point.
-
Step 2.1: Obtain Ligand Structure: Draw the 2-aryl-quinoline-4-carboxylic acid derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or download its structure from a database like PubChem.
-
Step 2.2: 2D to 3D Conversion and Energy Minimization:
-
Convert the 2D drawing into a 3D structure.
-
Perform an energy minimization using a force field (e.g., MMFF94).
-
Justification: This step generates a stable, low-energy conformation of the ligand, which is a more realistic representation for the start of the docking process.
-
-
Step 2.3: Assign Torsions:
-
Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.
-
Justification: Allowing flexibility for key rotatable bonds is crucial for the ligand to adapt its shape to fit the binding pocket (the "induced fit" model).
-
Phase 3: Docking Execution
-
Step 3.1: Configure and Run Docking:
-
Load the prepared protein receptor and ligand files into the docking software (e.g., AutoDock Vina, Glide, GOLD).
-
Specify the coordinates of the grid box defined in Step 1.4.
-
Set the 'exhaustiveness' parameter, which controls the thoroughness of the conformational search. A higher value yields a more extensive search but requires more computational time.
-
Initiate the docking run.
-
Phase 4: Post-Docking Analysis
Causality: A low docking score is promising but insufficient on its own. Visual inspection and interaction analysis are required to validate the pose and understand the structural basis of binding.
-
Step 4.1: Analyze Docking Scores:
-
The software will output a list of binding poses, ranked by their docking score (e.g., kcal/mol). The top-ranked pose (most negative score) is the most probable binding mode.
-
-
Step 4.2: Visualize and Validate the Binding Pose:
-
Load the protein-ligand complex of the top-ranked pose into a molecular visualizer.
-
Critically assess the pose. Does it make sense chemically? Is the ligand buried in the pocket? Are there any steric clashes?
-
-
Step 4.3: Identify Key Molecular Interactions:
-
Analyze the non-covalent interactions between the ligand and protein residues.
-
Hydrogen Bonds: Identify H-bonds between the carboxylic acid group and polar residues (e.g., Arginine, Histidine).
-
Hydrophobic Interactions: Look for interactions between the quinoline and aryl rings with non-polar residues (e.g., Leucine, Valine, Phenylalanine).
-
π-π Stacking: Check for stacking between the aromatic rings of the ligand and residues like Tyrosine or Phenylalanine.
-
Data Presentation and Interpretation
Quantitative results from a docking study should be summarized for clear comparison. The following table presents hypothetical data for a series of 2-aryl-quinoline-4-carboxylic acid derivatives docked against Human DHODH.
| Compound ID | R-Group (at 2-aryl position) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Lead-01 | -H | -8.9 | Arg136, Tyr528, Phe62 | 2 |
| Lead-02 | 4'-Chloro | -9.5 | Arg136, Tyr528, Phe62, Leu531 | 2 |
| Lead-03 | 4'-Methoxy | -9.2 | Arg136, Tyr528, Phe62, His56 | 3 |
| Lead-04 | 3',4'-Dichloro | -10.1 | Arg136, Tyr528, Phe62, Leu531 | 2 |
-
Interpretation: In this hypothetical example, Lead-04 shows the most favorable docking score, suggesting the dichlorophenyl substitution enhances binding affinity. The analysis reveals that Arg136 consistently forms a hydrogen bond with the carboxylic acid moiety, indicating it is a critical anchor point. The additional hydrophobic interactions with Leu531 in chloro-substituted compounds likely contribute to their improved scores.
Diagram: DHODH Inhibition Pathway
Caption: Mechanism of DHODH inhibition by quinoline-4-carboxylic acids.[6]
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for 2-aryl-quinoline-4-carboxylic acids. By providing detailed insight into ligand-protein interactions at the atomic level, this computational technique allows for the rapid screening of virtual libraries, the prioritization of compounds for synthesis, and the formulation of clear, structure-based hypotheses for lead optimization. The systematic protocol outlined in this guide provides a robust framework for researchers to conduct meaningful and reproducible in silico studies, accelerating the journey from hit identification to clinical candidate.
References
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Available at: [Link]
-
PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available at: [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]
-
National Institutes of Health. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: [Link]
-
MDPI. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]
-
PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
PubMed. (2026). Design, Synthesis, and Integrated Computational Evaluation of Novel Quinoline Hydrazones as Dual-Action Anti-Inflammatory and Antibacterial Agents. Available at: [Link]
-
ResearchGate. (2025). Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein. Available at: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Available at: [Link]
-
IOSR Journal of Pharmacy. (n.d.). QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replic. Available at: [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available at: [Link]
-
Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl .... Available at: [Link]
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Quinoline Derivatives as Advanced Fluorescence-Labeling Agents: A Detailed Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for utilizing quinoline derivatives as versatile and powerful fluorescent labeling agents. Quinoline-based fluorophores offer a unique combination of desirable photophysical properties, including high quantum yields, environmental sensitivity, and tunable emission spectra, making them invaluable tools in cellular biology, drug discovery, and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced probes in their experimental workflows.
The Quinoline Scaffold: A Foundation for Diverse Applications
The quinoline core, a bicyclic aromatic heterocycle, is the structural foundation for a wide array of fluorescent probes.[1][2] Its rigid and planar structure contributes to high fluorescence quantum yields. The true power of quinoline derivatives lies in their synthetic tractability, allowing for the strategic placement of various functional groups to modulate their photophysical and chemical properties.[3] This modularity enables the rational design of probes for specific applications.[3]
A key feature of many quinoline-based dyes is the presence of a "push-pull" system, where electron-donating and electron-withdrawing groups are positioned at different ends of the aromatic system. This intramolecular charge transfer (ICT) character is often responsible for their sensitivity to the local environment, such as solvent polarity and pH, which can be exploited for sensing applications.[1]
Mechanisms of Fluorescence in Quinoline Derivatives
The fluorescence behavior of quinoline-based probes is governed by several key photophysical mechanisms. Understanding these principles is crucial for selecting the appropriate derivative for a given application and for interpreting the resulting data.
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the quinoline fluorophore is linked to a receptor unit with a non-bonding electron pair (e.g., a nitrogen or sulfur atom). In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching fluorescence. Upon binding of an analyte (e.g., a metal ion) to the receptor, the electron transfer is blocked, and fluorescence is "turned on".
-
Intramolecular Charge Transfer (ICT): As mentioned, many quinoline derivatives exhibit ICT upon excitation. The emission wavelength of these probes is often highly sensitive to the polarity of their microenvironment. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This solvatochromism can be used to probe the local environment of a labeled biomolecule.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore. Quinoline derivatives can be designed to act as either the donor or acceptor in a FRET pair. This mechanism is highly dependent on the distance between the two fluorophores and is widely used to study molecular interactions and conformational changes.
Below is a conceptual diagram illustrating these fundamental fluorescence mechanisms.
Caption: Core fluorescence mechanisms in quinoline derivatives.
Application Notes: Labeling Biomolecules with Quinoline Derivatives
Quinoline derivatives can be functionalized with a variety of reactive groups to enable covalent labeling of biomolecules such as proteins and nucleic acids. The choice of reactive group depends on the available functional groups on the target biomolecule.
Amine-Reactive Labeling of Proteins
The most common strategy for labeling proteins is to target the primary amines found on the N-terminus and the side chains of lysine residues. N-hydroxysuccinimidyl (NHS) esters are widely used for this purpose due to their high reactivity and the formation of stable amide bonds.[4]
Workflow for Amine-Reactive Protein Labeling:
Caption: General workflow for labeling proteins with quinoline-NHS esters.
Thiol-Reactive Labeling of Proteins
For proteins where amine labeling is not desirable (e.g., if it affects the active site), thiol-reactive labeling of cysteine residues is an excellent alternative. Maleimides are the most common thiol-reactive functional group.
Labeling Nucleic Acids via Click Chemistry
Click chemistry provides a highly specific and efficient method for labeling nucleic acids.[2][5] This approach typically involves the copper(I)-catalyzed reaction between an alkyne and an azide.[6] Oligonucleotides can be synthesized with an alkyne modification, which can then be "clicked" with a quinoline derivative functionalized with an azide group.
Workflow for Click Chemistry Labeling of Nucleic Acids:
Caption: General workflow for labeling nucleic acids using click chemistry.
Detailed Protocols
The following protocols provide step-by-step instructions for common applications of quinoline-based fluorescent labeling agents.
Protocol 1: Labeling an Antibody with a Quinoline-NHS Ester
This protocol is adapted for a typical IgG antibody but can be modified for other proteins.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
Quinoline-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.[7]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the quinoline-NHS ester in DMSO to a concentration of 10 mg/mL.[8]
-
Perform the Conjugation: While gently stirring the antibody solution, slowly add a calculated amount of the dye stock solution. A molar excess of 8-15 fold of dye to protein is a good starting point.[9][10] Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[4] The first colored fraction to elute will be the labeled antibody.
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the specific quinoline dye (Amax).[7][9]
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor (A280 of the dye / Amax of the dye) and εprotein is the molar extinction coefficient of the protein (for IgG, ~210,000 M-1cm-1).[11]
-
Calculate the DOL: DOL = Amax / (εdye × Protein Concentration (M)) where εdye is the molar extinction coefficient of the quinoline dye.
-
Protocol 2: Live-Cell Imaging with a Quinoline-Labeled Antibody
This protocol describes the use of a quinoline-labeled antibody for staining cell surface markers on live cells.
Materials:
-
Adherent cells cultured on coverslips or in imaging dishes
-
Quinoline-labeled antibody
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Blocking buffer (e.g., 1% BSA in imaging medium)
-
Fluorescence microscope with appropriate filter sets for the quinoline dye
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Washing: Gently wash the cells twice with warm imaging medium.
-
Blocking (Optional but Recommended): Incubate the cells with blocking buffer for 30 minutes at 37°C to reduce non-specific binding.
-
Staining: Dilute the quinoline-labeled antibody to the desired concentration in imaging medium. Remove the blocking buffer and add the antibody solution to the cells. Incubate for 1-1.5 hours at 37°C, protected from light.[12]
-
Washing: Gently wash the cells three times with warm imaging medium.
-
Imaging: Image the cells using a fluorescence microscope. Ensure that the excitation and emission filters are appropriate for the specific quinoline derivative used.
Protocol 3: Flow Cytometry Analysis of Cells Stained with a Quinoline-Labeled Antibody
This protocol outlines the general steps for using a quinoline-labeled antibody in a flow cytometry experiment.
Materials:
-
Cell suspension
-
Quinoline-labeled antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and determine the cell count and viability.
-
Blocking: Incubate the cells with a blocking agent (e.g., Fc block) to prevent non-specific binding to Fc receptors.
-
Staining: Add the quinoline-labeled antibody at a pre-determined optimal concentration. Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer by centrifugation.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filter for the quinoline dye.
Data Interpretation and Considerations
-
Photostability: When performing live-cell imaging or time-lapse experiments, it is crucial to consider the photostability of the quinoline derivative. Minimize exposure to excitation light to prevent photobleaching.
-
Environmental Sensitivity: Be aware of the potential for the fluorescence of quinoline dyes to be influenced by the local environment. Changes in pH or polarity can alter the emission spectrum and intensity. This can be a powerful tool for sensing, but it is an important consideration when performing quantitative measurements.
-
Controls: Always include appropriate controls in your experiments. For labeling, this includes an unlabeled biomolecule control. For imaging and flow cytometry, unstained cells and cells stained with an isotype control antibody are essential.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO or DMF for the dye stock solution. |
| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL. | |
| Incorrect buffer pH. | Ensure the labeling buffer pH is between 8.3 and 8.5 for amine-reactive labeling. | |
| High Background Staining | Non-specific antibody binding. | Include a blocking step and optimize antibody concentration. |
| Unreacted free dye. | Ensure thorough purification of the labeled conjugate. | |
| Weak Fluorescent Signal | Low DOL. | Optimize the labeling reaction to increase the DOL. |
| Photobleaching. | Reduce the intensity and duration of excitation light. | |
| Mismatched filter sets. | Verify that the microscope or flow cytometer filters are appropriate for the quinoline dye's excitation and emission spectra. |
References
- Singh, J., & Mishra, S. (2023).
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Cell Microsystems. (n.d.). Live-Staining Cells with Fluorescent Antibodies. Retrieved from [Link]
- Kim, S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- Ruedi, R., et al. (1998). Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides. PubMed.
-
QIAGEN. (n.d.). How do I perform a DNA precipitation to concentrate my sample?. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. Retrieved from [Link]
- Greco, N. J., & Tor, Y. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
-
GE Healthcare. (n.d.). Protein characterization using size exclusion chromatography. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. Retrieved from [Link]
- ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
-
Oreate AI Blog. (2026). Fluorescence Color Matching Strategies in Flow Cytometry Experiments: A Comprehensive Guide From Principles to Practice. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
- PubMed Central. (2016). A pipeline for developing and testing staining protocols for flow cytometry, demonstrated with SYBR Green I and propidium iodide viability staining.
-
BioTechniques. (n.d.). General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction. Retrieved from [Link]
- PubMed. (1996). Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition.
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]
-
BioActs. (n.d.). Fluorescent Dyes for Oligonucleotide Labeling. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
- PubMed Central. (2016). A pipeline for developing and testing staining protocols for flow cytometry, demonstrated with SYBR Green I and propidium iodide viability staining.
-
QIAGEN. (n.d.). How do I perform a DNA precipitation to concentrate my sample?. Retrieved from [Link]
-
Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
- SpringerLink. (2019).
-
ResearchGate. (2003). A rapid, easy, reliable method for purification of DNA sequencing reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Cell labeling approaches for fluorescence-based in vivo flow cytometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Retrieved from [Link]
-
ResearchGate. (n.d.). The protein concentration and degree of labeling in different protocols. Retrieved from [Link]
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- 2. lumiprobe.com [lumiprobe.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody labeling chemistries | Abcam [abcam.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
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- 12. cellmicrosystems.com [cellmicrosystems.com]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges, particularly the critical issue of regioselectivity, by providing in-depth, mechanistically grounded explanations and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about achieving regiocontrol in the Friedländer annulation.
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: The primary cause of poor regioselectivity arises when an unsymmetrical ketone, possessing two different enolizable α-methylene groups, is used as a reactant.[1] This allows for two distinct points of initial condensation with the 2-aminoaryl aldehyde or ketone, leading to a mixture of isomeric quinoline products. The reaction can proceed via two main mechanistic pathways—an initial aldol condensation or the formation of a Schiff base—and the preferred pathway can be influenced by reaction conditions, further complicating regiocontrol.[2][3]
Q2: How does the choice of catalyst (acid vs. base) influence which regioisomer is favored?
A2: The catalyst choice is crucial for directing the initial condensation step.
-
Base Catalysis: Bases (e.g., KOH, KOtBu) promote the formation of the thermodynamically more stable enolate from the unsymmetrical ketone. This typically involves deprotonation of the more substituted α-carbon, leading to the more substituted quinoline product. However, side reactions like aldol self-condensation of the ketone can be problematic under basic conditions.[1]
-
Acid Catalysis: Acids (e.g., p-TsOH, TFA, Lewis acids) facilitate the reaction by activating the carbonyl group of the 2-aminoaryl aldehyde/ketone.[2][4] The regioselectivity under acidic conditions is often governed by the stability of the resulting enol or enamine intermediate, which can be influenced by steric and electronic factors of the ketone substrate. Detailed mechanistic studies suggest the reaction often initiates with a slow intermolecular aldol condensation.[3][5]
Q3: Can substrate modifications improve regioselectivity?
A3: Absolutely. Modifying the ketone substrate is a highly effective strategy. Introducing an activating group, such as a β-dicarbonyl moiety, can lock the enolization to one specific α-methylene group, thereby yielding a single regioisomer. Another successful approach is to introduce a phosphoryl group on one α-carbon of the ketone to direct the condensation.[1]
Q4: Are there modern catalytic systems that offer superior regiocontrol?
A4: Yes, significant progress has been made.
-
Amine Catalysts: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide excellent regioselectivity, favoring the formation of 2-substituted quinolines.[6]
-
Metal Catalysts: Gold and other metal catalysts can promote the reaction under milder conditions, which can enhance selectivity by minimizing side reactions.[1]
-
Heterogeneous Catalysts: Solid acid catalysts, such as Nafion or functionalized graphitic carbon nitride (g-C3N4), offer high efficiency, recyclability, and can provide excellent regiocontrol due to the specific nature of their acidic sites.[7][8]
Section 2: Troubleshooting Guide for Regioselectivity Issues
This section provides a problem-oriented approach to common experimental challenges.
Issue 1: An inseparable mixture of regioisomers is consistently obtained.
Your reaction between 2-aminobenzophenone and 2-pentanone yields a roughly 1:1 mixture of 2-ethyl-3-methyl-4-phenylquinoline and 2,4-dimethyl-3-ethylquinoline.
Root Cause Analysis:
With an unsymmetrical ketone like 2-pentanone, both the methyl (C1) and methylene (C3) groups can enolize and participate in the initial condensation. Under standard acid or base catalysis, the energy difference between the two transition states is often insufficient to favor one pathway significantly, leading to poor selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Explanations:
Protocol A: Amine-Catalyzed Regioselective Synthesis[6] This protocol is designed to favor the formation of the 2-substituted (less-substituted ring carbon) quinoline.
-
Catalyst Selection: Choose a cyclic secondary amine catalyst. Pyrrolidine derivatives are reported to give high selectivity for the 2-alkyl substituted product.[6]
-
Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 equiv) and the amine catalyst (e.g., TABO, 20 mol%) in a high-boiling solvent like toluene, add the unsymmetrical methyl ketone (1.2 equiv) slowly via syringe pump over several hours at reflux.
-
Causality: The amine catalyst forms an enamine intermediate with the ketone. For steric reasons, the enamine preferentially forms at the less substituted methyl group. Slow addition of the ketone maintains a low concentration, minimizing self-condensation and favoring the desired cross-condensation pathway. Higher temperatures have been shown to positively influence regioselectivity in these systems.[6]
-
Workup: Upon completion (monitored by TLC/LC-MS), cool the reaction, wash with aqueous acid (to remove the amine catalyst), and purify by column chromatography.
Issue 2: Low overall yield and formation of tar-like byproducts.
The reaction is attempted under harsh conditions (e.g., high concentration of H₂SO₄ at >150°C), resulting in decomposition.
Root Cause Analysis:
The traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can lead to substrate decomposition, polymerization, and side reactions like aldol self-condensation.[1][9]
Solutions & Protocols:
1. Transition to Milder Catalytic Systems:
-
Iodine Catalysis: Molecular iodine has emerged as a highly efficient and mild catalyst for the Friedländer annulation, often enabling the reaction to proceed under solvent-free conditions.[1][7]
-
Lewis Acid Catalysis: Lewis acids such as Nd(NO₃)₃·6H₂O or Yb(OTf)₃ can effectively catalyze the reaction under significantly milder conditions than traditional Brønsted acids.[5][7]
-
Green Chemistry Approach: A highly effective method involves performing the reaction in water at a moderate temperature (e.g., 70°C) without any catalyst.[9] The high polarity of water can enhance reaction efficiency.[9]
Protocol B: Catalyst-Free Synthesis in Water[9]
-
Reaction Setup: In a round-bottom flask, suspend the 2-aminoaryl aldehyde/ketone (1.0 equiv) and the ketone (1.5 equiv) in deionized water.
-
Execution: Heat the mixture to 70°C with vigorous stirring. The reaction is often complete within a few hours.
-
Causality: Water's high polarity and ability to form hydrogen bonds can facilitate the condensation and dehydration steps without the need for an external catalyst, avoiding the harsh conditions that lead to byproduct formation.[9]
-
Workup: Cool the reaction mixture. The quinoline product often precipitates and can be isolated by simple filtration, followed by washing with cold water and recrystallization if necessary.
Issue 3: The "Wrong" Regioisomer is Formed Preferentially.
The experimental goal is to synthesize the more sterically hindered quinoline (from reaction at the methylene group), but the major product is the less hindered isomer (from reaction at the methyl group).
Root Cause Analysis:
This outcome suggests the reaction conditions favor kinetic control or a sterically directed catalytic pathway (e.g., via an enamine intermediate). To obtain the thermodynamically favored, more substituted product, the reaction conditions must be shifted to favor thermodynamic enolate formation.
Solutions & Protocols:
1. Shift to Thermodynamic Control:
-
Base-Catalyzed Conditions: Use a base like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol, toluene) at elevated temperatures.[1][4] These conditions allow the enolates to equilibrate, favoring the formation of the more substituted, thermodynamically more stable enolate.
Protocol C: Base-Mediated Synthesis for Thermodynamic Product
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the unsymmetrical ketone (1.2 equiv) in anhydrous toluene.
-
Enolate Formation: Add a strong base (e.g., KOtBu, 1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to allow for equilibration and formation of the thermodynamic enolate.
-
Condensation: Add a solution of the 2-aminoaryl ketone (1.0 equiv) in toluene and heat the reaction to reflux until completion.
-
Causality: By pre-forming the enolate and allowing it to equilibrate before adding the second reactant, you maximize the concentration of the desired thermodynamic intermediate, thus directing the reaction towards the more substituted quinoline product.
Comparative Data on Catalyst Performance:
| Catalyst System | Typical Conditions | Favored Regioisomer (from 2-Pentanone) | Key Advantages | Reference |
| KOH / EtOH | Reflux | Thermodynamic (2,4-dimethyl-3-ethyl) | Simple, inexpensive | [4] |
| p-TsOH / Toluene | Reflux | Mixture, often favors Thermodynamic | Common acid catalyst | [2][7] |
| Pyrrolidine / Toluene | Reflux, slow addition | Kinetic (2-ethyl-3-methyl) | High regioselectivity for kinetic product | [6] |
| **Iodine (I₂) ** | Solvent-free, 80-120°C | Varies with substrate | Mild, efficient, solvent-free option | [1][7] |
| None / Water | 70°C | Varies with substrate | Environmentally friendly, simple workup | [9] |
Section 3: Mechanistic Insights
Understanding the competing pathways is key to troubleshooting. The Friedländer synthesis can initiate via two primary routes, heavily influenced by the catalytic conditions.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Optimization of Quinoline-4-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for the most common synthetic routes. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of these powerful reactions.
Introduction to Quinoline-4-Carboxylic Acid Synthesis
Quinoline-4-carboxylic acids are a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] While several methods exist for their synthesis, including the Doebner, Gould-Jacobs, Friedländer, and Pfitzinger reactions, each comes with its own set of challenges, from low yields and side-product formation to purification difficulties. This guide provides a structured approach to troubleshooting and optimizing these reactions to achieve reliable and high-yielding results.
I. The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a one-pot synthesis involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][3] It is particularly versatile due to the wide variety of commercially available anilines and aldehydes.
Doebner Reaction: Troubleshooting & FAQs
Q1: My Doebner reaction is giving a very low yield, especially with an electron-deficient aniline. How can I improve this?
A1: Low yields with electron-deficient anilines are a known issue in the classical Doebner reaction.[2][4] The reduced nucleophilicity of the aniline slows down the initial steps of the reaction. Here are several strategies to overcome this:
-
Catalyst and Solvent Optimization: A systematic screening of catalysts and solvents can significantly improve yields. For instance, using BF3·THF in acetonitrile (MeCN) has been shown to be effective where traditional conditions like ethanol reflux fail.[2]
-
Slow Addition of Pyruvic Acid: Pyruvic acid can decompose at higher temperatures, leading to impurities and reduced yield. A dropwise addition of pyruvic acid to the heated reaction mixture can suppress its decomposition and minimize the formation of side products.[2]
-
Temperature Control: Ensure the reaction is carried out at an optimal temperature. Some variations of the Doebner reaction require heating to at least 65°C to proceed efficiently.[2]
Q2: I'm observing a significant amount of a tar-like substance in my reaction flask. What is it and how can I prevent its formation?
A2: Tar formation is a common problem in many quinoline syntheses, often due to polymerization of intermediates under acidic conditions. In the Doebner-von Miller variation, which uses α,β-unsaturated carbonyl compounds, this is particularly prevalent.[5]
-
Biphasic Solvent System: To minimize self-polymerization of reaction intermediates, consider a biphasic solvent system. For example, refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a non-miscible organic solvent like toluene can sequester the carbonyl compound and reduce tar formation.[5]
-
Moderating Reaction Exothermicity: The reaction can be highly exothermic. Ensure efficient stirring and consider external cooling, especially during the initial addition of reagents, to maintain control over the reaction temperature.
Q3: My desired product is contaminated with a significant amount of a 2-methylquinoline-4-carboxylic acid derivative. Where is this coming from?
A3: The formation of 2-methylquinoline-4-carboxylic acid derivatives as byproducts in the Doebner reaction has been reported.[6] This can arise from side reactions involving the pyruvic acid. Optimizing the stoichiometry of your reactants and the reaction conditions, such as temperature and catalyst, can help to minimize the formation of this byproduct. Careful monitoring of the reaction by TLC or LC-MS can help you identify the point at which this side product begins to form in significant amounts, allowing for adjustments to the reaction time.
Optimized Doebner Reaction Protocol
This protocol is adapted from an optimized procedure for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[2]
-
To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in acetonitrile (MeCN), add BF3·THF (0.5 equiv).
-
Heat the mixture to reflux.
-
Add a solution of pyruvic acid (1.5 equiv) in MeCN dropwise over 1 hour.
-
Continue refluxing for the time indicated by TLC or LC-MS analysis (typically 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold MeCN.
-
Dry the solid under vacuum to obtain the quinoline-4-carboxylic acid.
Doebner Reaction Workflow
Caption: A typical workflow for an optimized Doebner reaction.
II. The Gould-Jacobs Reaction: Cyclization Strategies
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[7][8] Subsequent hydrolysis and decarboxylation yield the desired quinoline-4-carboxylic acid.
Gould-Jacobs Reaction: Troubleshooting & FAQs
Q1: The cyclization step of my Gould-Jacobs reaction requires very high temperatures and gives a low yield. Are there milder alternatives?
A1: The high-temperature thermal cyclization (often >250°C) is a major drawback of the traditional Gould-Jacobs reaction, frequently leading to product degradation.[7] Modern methods offer significant improvements:
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is an excellent catalyst for the cyclization step, allowing the reaction to proceed at much lower temperatures (80-100°C) with high yields.[9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times for the initial condensation step (from hours to minutes) and can also be applied to the cyclization, often with improved yields.[9][10]
Q2: I'm getting a mixture of regioisomers when using a substituted aniline. How can I control the regioselectivity of the cyclization?
A2: The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring.[7] While complete control can be challenging, here are some points to consider:
-
Steric Hindrance: Cyclization is generally disfavored at a more sterically hindered ortho position.
-
Electronic Effects: The reaction is often more effective with electron-donating groups at the meta-position of the aniline.[8]
-
Reaction Conditions: The choice of cyclization conditions (e.g., thermal vs. acid-catalyzed) can sometimes influence the ratio of regioisomers. It is advisable to perform a small-scale screen of different cyclization methods to determine the optimal conditions for your specific substrate.
Q3: My final product after hydrolysis and decarboxylation is impure. What are the likely side products?
A3: Incomplete hydrolysis or decarboxylation can lead to impurities. Ensure the hydrolysis step with a base like NaOH goes to completion. The subsequent decarboxylation, often achieved by heating, should also be monitored to ensure complete conversion. Side products can also arise from the degradation of the starting materials or product at the high temperatures of the traditional thermal cyclization. Using milder cyclization methods like Eaton's reagent can help minimize these degradation products.[9]
Optimized Gould-Jacobs Reaction Data
| Aniline Substituent | Condensation Method | Cyclization Method | Yield (%) | Reference |
| 4-Fluoro | MW, neat, 7 min | Eaton's reagent, 100°C, 2h | 95 | [9] |
| 4-Chloro | MW, neat, 7 min | Eaton's reagent, 100°C, 2h | 93 | [9] |
| 4-Bromo | MW, neat, 7 min | Eaton's reagent, 100°C, 2h | 96 | [9] |
| 4-Methyl | EtOH, reflux, 2h | Eaton's reagent, 80°C, 2h | 98 | [9] |
| 4-Methoxy | EtOH, reflux, 2h | Eaton's reagent, 80°C, 2h | 94 | [9] |
Gould-Jacobs Reaction Mechanism Overview
Caption: Key stages of the Gould-Jacobs reaction sequence.
III. The Friedländer Annulation: Building the Quinoline Core
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline.[11] This method is straightforward but can be plagued by issues of regioselectivity and harsh reaction conditions.
Friedländer Annulation: Troubleshooting & FAQs
Q1: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
A1: Poor regioselectivity is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones.[11][12] Here are some strategies to address this:
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the direction of enolization and lead to a single regioisomer.[11]
-
Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. Certain amine catalysts or the use of an ionic liquid as the solvent and catalyst have been shown to favor the formation of a single product.[13]
Q2: The reaction requires high temperatures and long reaction times, leading to low yields and product decomposition. What are some milder alternatives?
A2: Traditional Friedländer conditions often involve high temperatures and strong acids or bases, which can be detrimental to sensitive substrates.[11] Modern catalytic systems offer milder and more efficient alternatives:
-
Lewis Acid Catalysis: A variety of Lewis acids, such as ZnCl2, AuCl3, and Nd(NO3)3·6H2O, have been shown to effectively catalyze the Friedländer annulation under milder conditions.[14]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions with catalysts like p-toluenesulfonic acid.[15]
-
Iodine Catalysis: Molecular iodine has been demonstrated as a highly efficient catalyst for this synthesis, offering a metal-free alternative.[14]
Q3: My starting 2-aminoaryl ketone is unreactive. How can I promote the reaction?
A3: The reactivity of the 2-aminoaryl ketone can be a limiting factor. If you are experiencing low reactivity, consider the following:
-
Catalyst Screening: A more potent Lewis acid or a higher catalyst loading might be necessary to activate the carbonyl group for condensation.
-
Alternative Substrates: In some cases, using an imine analog of the 2-aminoaryl ketone can circumvent the need for harsh conditions required for the initial condensation step.[11]
Friedländer Synthesis: Catalyst Comparison
| Catalyst | Conditions | Yield Range (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free, MW | Good to excellent | [15] |
| Iodine | Reflux | Good to excellent | [14] |
| Neodymium(III) nitrate hexahydrate | Reflux | High | [14] |
| Gold(III) chloride | Mild conditions | High | [13] |
IV. Purification of Quinoline-4-Carboxylic Acids
The purification of the final quinoline-4-carboxylic acid product can be challenging due to its polarity and potential for contamination with resinous byproducts.
Purification Troubleshooting & FAQs
Q1: My crude product is an intractable resin or oil. How can I isolate the pure compound?
A1: The formation of resinous material is a common issue.[16]
-
Precipitation/Trituration: First, attempt to induce precipitation by dissolving the crude material in a minimal amount of a suitable solvent (e.g., ethanol or DMF) and then adding a non-solvent (e.g., water or an ether). Trituration of the crude oil with a non-polar solvent like hexanes can sometimes solidify the product.
-
Column Chromatography: If precipitation fails, column chromatography is the most effective method. Due to the high polarity of the carboxylic acid, it may stick to the silica gel. To improve mobility, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[16]
Q2: I'm trying to recrystallize my product, but it keeps "oiling out". What should I do?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[16]
-
Increase Solvent Volume: The solution may be too concentrated. Add more solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Change Solvent System: Use a solvent mixture. For carboxylic acids, ethanol/water or ethyl acetate/hexanes can be effective.[16]
General Purification Protocol via Acid-Base Extraction
This protocol leverages the acidic nature of the product for efficient purification.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or NaHCO3). The quinoline-4-carboxylic acid will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with an acid (e.g., 1M HCl or acetic acid) to a pH of approximately 4-5.
-
The purified quinoline-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[17]
References
-
Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Mansilla, D. S., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Cimino, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
Lebo, D. B., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
St-Jean, F., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. [Link]
-
Mansilla, D. S., et al. (2026). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. ResearchGate. [Link]
-
Wikipedia. Gould–Jacobs reaction. Wikipedia. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
-
VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass. [Link]
-
Singh, R., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (2015). Preparation method for quinoline-4-carboxylic acid derivative.
-
Zhang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. NIH. [Link]
-
Ghorbani-Choghamarani, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
ResearchSpace. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]
-
Der Pharma Chemica. (2014). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]
-
Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction. ScienceMadness Discussion Board. [Link]
-
Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. MDPI. [Link]
-
ResearchGate. (2019). The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
RSC Publishing. (2017). Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. RSC Publishing. [Link]
-
Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Walsh Medical Media. (2016). Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives in W. Walsh Medical Media. [Link]
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
purification challenges for quinoline-4-carboxylic acid derivatives
Technical Support Center: Quinoline-4-Carboxylic Acid Derivatives
Subject: Troubleshooting Purification, Isolation, and Solubility Issues Ticket Priority: High (Technical Deep Dive) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Welcome to the Technical Support Center
You are likely here because your quinoline-4-carboxylic acid (Q4CA) derivative is behaving anomalously: it may be insoluble in standard organic solvents, streaking on TLC plates, or oiling out during recrystallization.[1]
These challenges stem from a single core characteristic: Zwitterionic Character .
Unlike standard organics, Q4CAs possess a basic pyridine nitrogen (
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Module 1: The Solubility Paradox
User Question: "My compound won't dissolve in DCM, MeOH, or Hexanes. How do I get it into solution for NMR or reactions?"
Technical Insight: The zwitterionic lattice energy is high.[1] To dissolve the compound, you must break the internal salt bridge by forcing the molecule into a single charged state (cationic or anionic).
Troubleshooting Protocol:
| Solvent System | Mechanism | Application |
| DMSO-d6 | High dielectric constant disrupts salt bridges.[1] | Standard 1H-NMR |
| TFA-d | Protonates the carboxylate, breaking the zwitterion. | NMR for stubborn solids |
| 5% NaHCO₃ (aq) | Deprotonates the COOH | Extraction / LC-MS prep |
| 2M HCl | Protonates the N | Extraction / Salt formation |
Critical Note: Avoid using chloroform or DCM for crude extractions unless you have blocked the carboxylic acid (e.g., esterification).[1] The free acid will likely crash out or form an emulsion.
Module 2: Isolation Strategy (The Pfitzinger Workup)
User Question: "I synthesized my derivative via the Pfitzinger reaction (Isatin + Ketone). The crude reaction mixture is a dark sludge.[1] How do I isolate the product efficiently?"
Technical Insight: The Pfitzinger reaction is base-mediated (KOH/NaOH).[1][2] Your product is currently soluble as the dicarboxylate (ring-opened isatinate intermediate) or the quinoline carboxylate. Direct acidification often traps impurities.[1] You must exploit the Isoelectric Point (pI) .[1]
The "Clean-Catch" Protocol:
-
Dilution: Dilute the basic reaction mixture with water (2x volume).
-
Wash (Critical): Extract the basic aqueous layer with Ethyl Acetate (EtOAc).[1]
-
Why? This removes non-acidic impurities (unreacted ketones, decarboxylated byproducts) while your product stays in the water layer.[1]
-
-
Acidity Adjustment: Slowly add Acetic Acid or 1M HCl to the aqueous layer.[1]
-
The Sweet Spot: Monitor pH. Precipitate formation maximizes at the isoelectric point, typically pH 3.5 – 4.5 .[1]
-
Warning: Going too acidic (pH < 1) may re-dissolve the compound as the hydrochloride salt.
-
Workflow Visualization:
Figure 1: The "Clean-Catch" isolation workflow maximizes purity by removing non-acidic contaminants before precipitation.[1][3][4]
Module 3: Purification Challenges
Issue A: Chromatography Tailing
User Question: "My spot streaks from the baseline to the solvent front on silica. I can't separate it."
Root Cause:
The carboxylic acid protons hydrogen-bond with the silanol groups (
The Fix: Mobile Phase Modifiers You must "poison" the silica or the mobile phase to prevent this interaction.
| Modifier | Concentration | Mechanism | Recommended For |
| Formic Acid | 0.1% - 1.0% | Suppresses ionization of COOH; occupies silanol sites.[1] | General Purification |
| Triethylamine (TEA) | 0.5% | Forms a soluble ion-pair; blocks silanols.[1] | Highly Basic Derivatives |
| Ammonium Acetate | 10 mM | Buffers the pH on Reverse Phase (C18).[1] | HPLC / Prep-HPLC |
Standard TLC System: DCM : Methanol : Acetic Acid (95 : 4 : 1).[1]
Issue B: Recrystallization "Oiling Out"
User Question: "I tried to recrystallize from ethanol, but it formed a sticky oil at the bottom of the flask instead of crystals."
Root Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation overshoot).
The "Glacial" Solution: For Q4CA derivatives, Glacial Acetic Acid is the gold-standard solvent.
-
Dissolve solid in boiling glacial acetic acid (min. volume).
-
Allow to cool very slowly to room temperature.
-
If no crystals form, add a few drops of water (anti-solvent) until turbidity appears, then re-heat to clear and cool again.[1]
Alternative Solvents:
-
Ethanol/Water (1:1): Good for more polar derivatives.[1]
-
DMF/Water: For extremely insoluble derivatives (dissolve in hot DMF, add water dropwise).[1]
Module 4: Impurity Profiling (Isatin Removal)
User Question: "I have a persistent red/orange impurity in my yellow product."
Diagnosis: This is likely unreacted Isatin (starting material).[1][3] Isatin is also soluble in base and precipitates upon acidification, tracking with your product.[1]
Removal Protocol:
-
Bisulfite Wash: Isatin forms a water-soluble bisulfite adduct.[1]
-
Recrystallization: Isatin is much more soluble in Ethanol than most Q4CA derivatives.[1] A hot ethanol wash (trituration) can often remove it.[1]
Decision Logic: Troubleshooting Flow
Figure 2: Rapid decision tree for common purification anomalies.
References
-
Pfitzinger Reaction Mechanism & Scope: Shvekhgeimer, M. G. A. (2004).[1] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.
-
Purification of Quinoline Carboxylic Acids (Recrystallization): Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for acetic acid recrystallization of heteroaromatic acids).
-
Chromatographic Behavior of Carboxylic Acids: Hanai, T. (2003).[1] HPLC of Carboxylic Acids. In: Chromatography of Organic Acids.
-
Zwitterionic Character of Quinolines: Albert, A., & Goldacre, R. (1946).[1] The Ionization of Acridine and Quinoline Derivatives. Journal of the Chemical Society.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid
Welcome to the technical support resource for 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As Senior Application Scientists, we have structured this guide to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Understanding the Molecule: A Three-Point Problem
The solubility of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is governed by three key structural features: the planar, aromatic quinoline ring system, the hydrophobic methyl-substituted furan moiety, and the ionizable carboxylic acid group. The large, flat quinoline structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. The furan and methyl groups add to the overall hydrophobicity. The carboxylic acid offers a handle for pH-dependent solubility, but its effectiveness is often hampered by the molecule's strong tendency to remain in a crystalline state.
Part 1: Troubleshooting Workflow - A Step-by-Step Guide to Solubility Enhancement
This section provides a logical, tiered approach to resolving solubility issues, starting with the simplest and most common techniques and progressing to more advanced methods.
Diagram: Solubility Troubleshooting Workflow
Caption: A decision tree for systematically addressing poor solubility.
Tier 1: pH Modification
The Principle: As a carboxylic acid, the compound's solubility is highly dependent on pH. The carboxylic acid group (-COOH) is weakly acidic and can be deprotonated to its conjugate base, the carboxylate (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous media. The key is to adjust the pH of the solution to be well above the compound's pKa.
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Shaking/Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.
Tier 2: Co-Solvent Systems
The Principle: When pH modification alone is insufficient or undesirable (e.g., for in vitro assays with specific pH requirements), co-solvents can be employed. Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system. This helps to solvate the hydrophobic regions of the molecule (the quinoline and furan rings), thereby increasing solubility.
Common Co-Solvents to Screen:
| Co-Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A very strong solvent, but can have cellular toxicity at higher concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% (v/v) | A powerful solubilizing agent, often used in preclinical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | A biocompatible polymer, good for increasing solubility and can be used in in vivo studies. |
| Ethanol | 5-20% (v/v) | A common and less toxic option, but may be less effective for highly lipophilic compounds. |
Experimental Protocol: Co-Solvent Screening
-
Prepare stock solutions of your compound in 100% of each co-solvent (e.g., 10 mM in DMSO).
-
In your aqueous buffer (e.g., PBS pH 7.4), prepare a series of dilutions of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Add a small volume of the compound's stock solution to each co-solvent/buffer mixture to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 2 hours, 24 hours).
-
Determine the highest concentration of the compound that remains in solution for each co-solvent percentage.
Tier 3: Use of Excipients (Surfactants and Cyclodextrins)
The Principle: If co-solvents are not a viable option, specialized formulating agents can be used.
-
Surfactants: These are amphiphilic molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration). The hydrophobic core of the micelle can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The quinoline-furan portion of your molecule can fit into this cavity, forming an inclusion complex that has a much higher aqueous solubility.
Diagram: Mechanisms of Solubilization
Caption: Encapsulation of a drug molecule by a surfactant micelle and a cyclodextrin.
Common Excipients to Screen:
| Excipient Type | Example | Typical Starting Concentration |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | 0.1 - 2% (w/v) |
| Non-ionic Surfactant | Cremophor® EL | 0.1 - 2% (w/v) |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) |
Tier 4: Advanced Solid-State Approaches
The Principle: If the above methods are insufficient, particularly for developing a solid dosage form, modifying the solid state of the compound can be highly effective.
-
Salt Formation: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) can form a salt. Salts typically have much higher aqueous solubility than the corresponding free acid because they are already in an ionized state.
-
Amorphous Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents the molecule from arranging into a stable crystal lattice, thereby reducing the energy barrier for dissolution.
These are more advanced techniques typically requiring specialized equipment (e.g., freeze-dryer, spray-dryer, hot-melt extruder) and are beyond the scope of simple benchtop screening but represent the next logical step in formulation development.
Part 2: Frequently Asked Questions (FAQs)
Q1: I've dissolved my compound in 100% DMSO for my cell-based assay, but it crashes out when I add it to the media. Why?
A: This is a very common issue. Your compound is likely soluble in pure DMSO but not in the final, mostly aqueous, assay media, even with a small percentage of DMSO. The final concentration of DMSO is too low to keep the compound in solution. Solution: Try preparing your dilutions in a series of intermediate DMSO/media mixtures before the final dilution, or lower your final compound concentration. Always check the final DMSO concentration for compatibility with your cell line.
Q2: I've adjusted the pH to 8.0, and my solubility has improved, but it's still not high enough. What's next?
A: This indicates that while ionization helps, the intrinsic insolubility of the neutral part of the molecule is still a major factor. You can now combine approaches. Try using a co-solvent (like 5% PEG 400) in your pH 8.0 buffer. The combination of ionization and reduced solvent polarity can have a synergistic effect.
Q3: Is there a risk of my compound being unstable at high pH?
A: Yes, this is a valid concern. Some functional groups can be susceptible to hydrolysis at high pH. You should always assess the chemical stability of your compound in the chosen solubilizing solution. Protocol: Prepare your compound in the high pH buffer and analyze its purity by HPLC at time zero and after 24 or 48 hours at the intended storage/experimental temperature. A decrease in the main peak area or the appearance of new peaks indicates degradation.
Q4: How do I choose between a surfactant and a cyclodextrin?
A: The choice can be empirical. However, cyclodextrins are often favored in early research due to their well-defined structure and lower potential for interfering with biological assays compared to some surfactants. HP-β-CD is a very common starting point due to its high water solubility and safety profile. Screen both to see which provides the better solubility enhancement for your specific molecule.
Q5: Can I just heat the solution to get more compound to dissolve?
A: While heating can temporarily increase solubility, it is generally not a robust solution. As the solution cools to room temperature or experimental temperature (e.g., 37°C), the compound will likely precipitate out, leading to inaccurate and non-reproducible concentrations. This method should be avoided for generating stock solutions for quantitative experiments.
References
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]
preventing decarboxylation of quinoline-4-carboxylic acids during reaction
A Guide to Preventing Unwanted Decarboxylation During Synthetic Transformations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acids. This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of premature decarboxylation of this important heterocyclic scaffold during chemical reactions. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Understanding the Challenge: The Instability of the 4-Carboxy Group
Quinoline-4-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. However, the carboxylic acid group at the C4 position is prone to elimination, particularly under thermal or certain catalytic conditions. This unwanted decarboxylation can lead to low yields of the desired product and complicate purification. The mechanism of this decarboxylation is believed to proceed through a stabilized intermediate, making it a common side reaction, especially in reactions requiring elevated temperatures.
Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
This section is designed to help you identify the potential causes of decarboxylation in your reaction and provide actionable solutions.
Issue 1: Low or No Yield of the Desired Carboxylic Acid-Containing Product
Q1: I am attempting an amide coupling reaction with a quinoline-4-carboxylic acid, but I am isolating the decarboxylated quinoline as the major product. What is happening?
A1: This is a classic sign of thermally induced decarboxylation. Many standard amide coupling protocols that use high temperatures to drive the reaction to completion can inadvertently trigger the loss of CO2 from your starting material. The stability of the quinoline ring can facilitate this process.
Immediate Actions:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Aim for room temperature or even sub-ambient temperatures (0 °C to -20 °C) if your coupling reagents are active at these temperatures.
-
Re-evaluate Your Coupling Reagents: Switch to a high-efficiency coupling reagent that does not require heat. Reagents like HATU, HBTU, or T3P are often effective at lower temperatures.[1]
-
Order of Addition Matters: Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 30 minutes) before adding the amine can sometimes improve yields by ensuring the activated species is readily available for reaction, minimizing its time at elevated temperatures.
Q2: I am using a Doebner-von Miller or a related synthesis to prepare my quinoline-4-carboxylic acid, and I suspect I am losing the product to decarboxylation during the workup. How can I prevent this?
A2: The acidic and often high-temperature conditions of many classical quinoline syntheses can certainly promote decarboxylation.[2][3] The workup procedure is also a critical stage where this can occur.
Preventative Measures:
-
Mind the pH: Avoid strongly acidic or basic conditions during extraction and purification if possible. While quinoline-4-carboxylic acids are generally stable, extremes in pH combined with heat can be detrimental.
-
Temperature Control During Workup: Keep all workup steps, including solvent removal, at the lowest practical temperature. Use a rotary evaporator with a water bath at a controlled temperature rather than steam.
-
Catalyst Choice: In some syntheses, the choice of acid catalyst can influence the prevalence of side reactions. For instance, in Doebner reactions, milder catalysts might be employed to reduce by-product formation.[4]
Frequently Asked Questions (FAQs)
Q: At what temperature does quinoline-4-carboxylic acid typically decarboxylate?
A: There is no single, universally applicable temperature, as it is highly dependent on the solvent, the presence of catalysts (both acid and base), and the substitution pattern on the quinoline ring. However, as a general rule of thumb, temperatures exceeding 60-80 °C should be approached with caution, and prolonged heating above 100 °C is likely to cause significant decarboxylation. Some sources note that decarboxylation can be intentionally induced by heating in a high-boiling point solvent.
Q: Do electron-donating or electron-withdrawing groups on the quinoline ring affect the rate of decarboxylation?
A: Yes, the electronic nature of substituents can influence the stability of the C-C bond between the quinoline ring and the carboxylic acid. Electron-withdrawing groups can increase the propensity for decarboxylation by stabilizing the intermediate formed during the reaction. Conversely, electron-donating groups may have a stabilizing effect on the carboxylic acid.
Q: Are there specific amide coupling reagents that are recommended to minimize decarboxylation?
A: Yes, several modern coupling reagents are designed for high reactivity at room temperature or below, making them ideal for sensitive substrates like quinoline-4-carboxylic acids. Consider the following options:
| Coupling Reagent | Recommended Temperature | Key Advantages |
| HATU/HBTU | 0 °C to Room Temperature | High efficiency, fast reaction times. |
| T3P® (Propylphosphonic Anhydride) | Room Temperature | Good for sterically hindered substrates, byproducts are water-soluble.[5] |
| EEDQ | Room Temperature | Does not require a tertiary base, minimizing side reactions.[5] |
| EDC/DCC with an additive (e.g., HOBt) | 0 °C to Room Temperature | Cost-effective, but DCC can lead to urea byproduct purification challenges. |
Q: Can I use microwave irradiation for reactions involving quinoline-4-carboxylic acids?
A: Microwave-assisted synthesis can be a powerful tool for accelerating reactions, but it must be used with extreme caution with thermally sensitive compounds. While some reports describe the successful use of microwaves for the synthesis of quinoline-4-carboxylic acid derivatives[6], the rapid and sometimes localized heating can easily lead to decarboxylation. If you choose to use a microwave reactor, start with very low temperatures and short reaction times, and carefully monitor your reaction for the formation of the decarboxylated byproduct.
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling of a Quinoline-4-Carboxylic Acid using HATU
This protocol is designed to minimize thermal stress on the starting material.
Materials:
-
Quinoline-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the quinoline-4-carboxylic acid in anhydrous DMF in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the portion-wise addition of HATU.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography.
Visualizing the Problem and the Solution
Decarboxylation Mechanism
Caption: Proposed mechanism for the decarboxylation of quinoline-4-carboxylic acids.
Troubleshooting Workflow
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental hurdles. Quinolines are a cornerstone scaffold in medicinal chemistry, and achieving efficient, high-yield synthesis is paramount. The choice of catalyst is often the single most important variable determining the success of a reaction.
This guide moves beyond simple protocols to explain the causality behind catalyst choice, providing you with the foundational knowledge to adapt, optimize, and troubleshoot your synthetic routes.
Section 1: Frequently Asked Questions - Catalyst Selection Fundamentals
This section addresses high-level questions to guide your initial catalyst selection strategy based on your desired synthetic route.
Q1: I'm planning a Friedländer annulation. Should I use a homogeneous acid, a solid acid, or a metal catalyst?
A1: The choice depends on your specific substrates, desired reaction conditions, and scalability requirements.
-
Homogeneous Brønsted/Lewis Acids (e.g., H₂SO₄, p-TsOH, FeCl₃): These are classic, effective catalysts that readily activate the carbonyl group for the initial condensation step.[1][2] They are ideal for small-scale, exploratory reactions where catalyst cost is low and simple workup (aqueous wash) is sufficient. However, they can be corrosive, difficult to remove completely, and generate significant acidic waste, making them less suitable for green chemistry applications or large-scale synthesis.[3]
-
Heterogeneous/Solid Acid Catalysts (e.g., Nafion NR50, zeolites, supported sulfonic acids): These are excellent choices for environmentally friendly and scalable processes.[4] Their primary advantage is ease of recovery (simple filtration) and reusability, which significantly reduces cost and waste.[5] For instance, Nafion NR50 has been successfully used under microwave conditions, demonstrating its robustness and efficiency.[4]
-
Transition Metal Catalysts (e.g., Neodymium(III) Nitrate, Gold-based catalysts): While less common for the classic Friedländer reaction, certain metal catalysts can be highly effective, sometimes under milder conditions than strong acids.[2] They are particularly useful when substrates are sensitive to harsh acidic environments.
Q2: For a C-H activation approach to quinoline synthesis, which class of metal catalyst is most effective?
A2: C-H activation routes typically rely on late transition metals. The most prominent and well-validated catalysts belong to the Group 8-10 metals:
-
Rhodium (Rh) and Ruthenium (Ru): These are highly effective for C-H activation/annulation cascades. For example, Rh(III) catalysts can facilitate the ortho-C–H bond activation of anilines for subsequent annulation.[4] Similarly, Ru(II) complexes have been used for the annulation of enaminones with anthranils.[4]
-
Cobalt (Co): Cobalt, particularly Co(III), has emerged as a more earth-abundant and cost-effective alternative to Rh and Ru.[4] It has been successfully used to catalyze the cyclization of acetophenones and anilines with high functional group tolerance.[4]
-
Palladium (Pd): Palladium catalysts are versatile and often used in oxidative annulation strategies, such as the coupling of anilines with alcohols or olefins.[4]
The choice between them often depends on the specific C-H bond being activated and the coupling partner. Ligand selection is also critical for tuning the reactivity and selectivity of the metal center.
Q3: What are the main advantages of using nanocatalysts for quinoline synthesis?
A3: Nanocatalysts offer a compelling blend of the advantages of both homogeneous and heterogeneous catalysis.[5]
-
High Surface Area: Their high surface-area-to-volume ratio provides a greater number of active sites per unit mass compared to bulk heterogeneous catalysts, often leading to higher activity and lower required catalyst loadings.[3]
-
High Activity & Selectivity: Many nanocatalysts, such as those based on Fe₃O₄, CuO, or Co, exhibit excellent catalytic activity under milder conditions (lower temperature, shorter reaction times) than traditional methods.[3][5]
-
Enhanced Reusability: Magnetic nanocatalysts (e.g., Fe₃O₄-supported catalysts) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles with minimal loss of activity.[3][5]
-
Green Chemistry: The use of nanocatalysts often aligns with green chemistry principles by enabling solvent-free conditions or the use of greener solvents like water or ethanol.[5]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Q1: My reaction yield is consistently low. What are the likely catalyst-related causes?
A1: Low yield is a common issue that can often be traced back to the catalyst. Here is a logical workflow to diagnose the problem.
Causality Explained:
-
Catalyst Activity: Catalysts are not universally stable. Solid acids can lose acidic sites, and metal catalysts can oxidize. Always start with a fresh, verified batch or perform a known, simple reaction to confirm its activity.
-
Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to side product formation and makes the process less economical. An optimal loading (often between 1-10 mol%) must be determined experimentally.[5]
-
Catalyst Poisoning: Many catalysts, especially transition metals, are sensitive to impurities. Water, oxygen, sulfur compounds, or even coordinating functional groups on your substrate can bind to the active site and inhibit catalysis. Ensure reagents and solvents are pure and dry, and use an inert atmosphere if your catalyst is known to be air-sensitive.
-
Substrate-Catalyst Mismatch: A catalyst that works well for electron-rich anilines may perform poorly with electron-deficient ones. For example, in some copper-catalyzed reactions, electron-withdrawing groups on the aniline can increase reactivity, while in other systems the opposite is true.[3] Always check the literature for catalysts validated with substrates similar to your own.[4]
Q2: I'm observing significant side product formation. How can I improve the selectivity of my catalytic reaction?
A2: Poor selectivity is often a result of the catalyst being too active or the reaction conditions promoting undesired pathways.
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for side reactions. Reducing the temperature often favors the desired, lower-energy pathway.
-
Reduce Catalyst Loading: As mentioned, high catalyst concentrations can sometimes promote side reactions or product degradation.
-
Change the Catalyst Type: Selectivity can be dramatically altered by the choice of catalyst. In a divergent synthesis of polysubstituted quinolines, using iodine as a promoter favored the formation of 2-alkylquinolines, while switching to manganese(III) acetate selectively produced quinoline-2-carboxylates from the same starting materials.[4] This demonstrates the power of promoter-mediated chemoselectivity.
-
Modify the Ligand (for Transition Metals): For transition metal catalysts, the ligand plays a crucial role in controlling the steric and electronic environment around the metal center. A bulkier ligand can sterically hinder undesired reaction pathways, thereby increasing selectivity for the desired product.
Q3: My heterogeneous catalyst loses its activity after one or two runs. How can I regenerate it and prevent deactivation?
A3: Catalyst deactivation is a key challenge in heterogeneous catalysis. The primary causes are fouling, poisoning, or structural changes.
-
Fouling: Organic residues or polymeric byproducts can block the catalyst's active sites.
-
Solution: Wash the recovered catalyst thoroughly with appropriate solvents to remove adsorbed species. In some cases, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues, but this must be done carefully to avoid damaging the catalyst structure.
-
-
Poisoning: As discussed above, impurities can irreversibly bind to active sites. This is a more severe issue than fouling.
-
Solution: Prevention is key. Ensure high-purity starting materials and solvents.
-
-
Leaching: The active catalytic species (e.g., metal nanoparticles) may detach from the support material and be lost during workup.
-
Solution: This is an inherent problem with the catalyst's stability. Consider a catalyst with a stronger interaction between the active species and the support.
-
-
Oxidation: For metal-based nanocatalysts (e.g., Cu), oxidation during the reaction or workup can lead to deactivation.[3]
-
Solution: Perform the reaction and workup under an inert atmosphere. Some catalysts can be regenerated by a reduction step (e.g., heating under a H₂ atmosphere), but this requires specialized equipment.
-
Section 3: Protocols & Methodologies
These protocols provide a self-validating framework, including steps for reaction monitoring and catalyst handling.
Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline using a Reusable Magnetic Nanocatalyst
This protocol is adapted from methodologies using Fe₃O₄-based catalysts, which offer high efficiency and simple recovery.[3][5]
Objective: To synthesize a 2,4-disubstituted quinoline from a 2-aminoaryl ketone and a β-ketoester.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
β-ketoester (1.2 mmol)
-
Fe₃O₄@SiO₂-based acid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄, 20 mg)[5]
-
Ethanol (3 mL)
-
Reaction vial with magnetic stir bar
-
Heating block or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
External magnet
Methodology:
-
Reaction Setup: In a 10 mL reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), β-ketoester (1.2 mmol), and the magnetic nanocatalyst (20 mg).
-
Add ethanol (3 mL) and a magnetic stir bar.
-
Seal the vial and place it in a preheated heating block set to 80-90 °C.[5]
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously. After 15 minutes, pause stirring and carefully take a small aliquot with a capillary tube. Spot it on a TLC plate alongside the starting materials. Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spots have disappeared and a new, dominant product spot is visible (typically under UV light). Typical reaction times are 15-60 minutes.[5]
-
Workup and Catalyst Recovery: Once the reaction is complete, cool the vial to room temperature.
-
Place a strong external magnet against the side of the vial. The black magnetic catalyst will be drawn to the magnet, leaving a clear solution.
-
Carefully decant the supernatant (the product solution) into a separate flask.
-
Wash the retained catalyst with fresh ethanol (2 x 2 mL), decanting the washings into the product flask each time.
-
Catalyst Regeneration: Dry the recovered catalyst under vacuum and it can be reused for subsequent reactions. It is reported that such catalysts can be used up to six times without significant loss of activity.[5]
-
Product Isolation: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Catalyst Performance Comparison for Friedländer Synthesis
| Catalyst Type | Example Catalyst | Typical Loading | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage | Reference |
| Solid Acid | Nafion NR50 | Varies | Ethanol | MW | High | Reusable, Green | [4] |
| Magnetic Nanocatalyst | Fe₃O₄-IL-HSO₄ | ~20 mg / mmol | Solvent-free | 90 | 85-96 | Easy magnetic recovery | [5] |
| Magnetic Nanocatalyst | DDBSA@Fe₃O₄ | ~0.15 g / mmol | Ethanol | 80 | Good | Reusable (5 cycles) | [5] |
| Homogeneous Acid | p-TsOH | Catalytic | Toluene | Reflux | Good-High | Inexpensive, common | [2] |
| Metal Salt | Nd(NO₃)₃·6H₂O | Catalytic | Varies | Varies | Good | Mild conditions | [2] |
Section 4: Visualizing Catalytic Pathways
Understanding the mechanism is key to rational catalyst design and troubleshooting.
This diagram illustrates a general pathway for many modern quinoline syntheses. The active catalyst [M]-L first activates a C-H bond on the aniline derivative. The second reactant (e.g., an alkyne) inserts into the metal-carbon bond, and subsequent reductive elimination forms the quinoline ring and regenerates the catalyst, often with the help of an oxidant.[4] Understanding this cycle helps in identifying which step might be failing; for instance, if the reaction stalls, it could be due to a difficult C-H activation step or a slow reductive elimination.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of quinolines. Organic Chemistry Portal.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
Sources
Navigating the Exotherm: A Technical Support Guide for Large-Scale Skraup Synthesis
A Foreword from the Senior Application Scientist: The Skraup synthesis, a cornerstone of quinoline production for over a century, is as powerful as it is perilous. Its notoriously exothermic nature presents significant challenges, particularly during scale-up, where thermal control becomes paramount. This technical support center is designed for you—the researcher, the scientist, the drug development professional—to provide field-proven insights and troubleshooting guidance for managing the inherent risks of this classic reaction. Here, we move beyond mere procedural steps to delve into the causality behind experimental choices, empowering you to conduct safer, more efficient, and successful large-scale Skraup syntheses.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup synthesis so exothermic and often violent?
A1: The primary driver of the potent exotherm in the Skraup synthesis is the initial dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1][2] This reaction is highly energetic and can proceed uncontrollably if not properly managed. The subsequent reactions, including the Michael addition of the aniline to acrolein and the cyclization/oxidation steps, also contribute to the overall heat generation.[1] The classic procedure, often employing nitrobenzene as the oxidizing agent, has a reputation for being particularly violent.[3][4]
Q2: What is the primary cause of the thick, black tar that often plagues my Skraup reaction?
A2: The formation of a "black polymeric goo" is a frequent challenge in Skraup synthesis and is primarily due to the acid-catalyzed polymerization of the highly reactive acrolein intermediate.[1] This side reaction is exacerbated by localized overheating and high concentrations of sulfuric acid, which can significantly reduce the yield of the desired quinoline product and complicate purification.
Q3: Are there safer, alternative methods to the Skraup synthesis for producing quinolines on an industrial scale?
A3: Yes, several alternative methods for quinoline synthesis have been developed, some of which offer milder reaction conditions. These include the Doebner-von Miller reaction, the Friedländer synthesis, and the Combes synthesis.[1][5] More contemporary approaches also involve microwave-assisted synthesis and the use of heterogeneous catalysts, which can offer improved safety profiles and efficiency.[5] However, the choice of method in an industrial setting often involves a trade-off between safety, cost, feedstock availability, and the desired substitution pattern on the quinoline ring.
Q4: How does scaling up the Skraup synthesis impact its safety and control?
A4: Scaling up any exothermic reaction, including the Skraup synthesis, presents significant challenges due to the non-linear relationship between reactor volume and heat transfer surface area. As the reactor volume increases (proportional to the cube of the radius), the surface area available for heat dissipation only increases by the square of the radius. This diminishing surface-area-to-volume ratio makes it progressively more difficult to remove the heat generated by the reaction, increasing the risk of a thermal runaway.
Troubleshooting Guide: Taming the Skraup Exotherm
This guide provides a systematic approach to common problems encountered during the large-scale Skraup synthesis.
Problem 1: The reaction is proceeding with uncontrollable vigor, leading to a rapid temperature and pressure increase.
Potential Cause: This is the classic sign of a runaway reaction, likely due to an overly rapid initiation of the glycerol dehydration and subsequent exothermic steps.
Immediate Corrective Actions:
-
Cease all reagent addition immediately.
-
Maximize cooling: Ensure your reactor's cooling system is operating at full capacity.
-
If equipped, activate emergency cooling or quenching systems. This may involve introducing a cold, inert solvent or a reaction inhibitor.
Preventative Measures & Protocols:
-
Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the concentrated sulfuric acid slowly and in a controlled manner to the mixture of aniline, glycerol, and the moderator (e.g., ferrous sulfate).[3] Adding the acid before the moderator can lead to an immediate and violent reaction.[3]
-
Use of Moderators: The inclusion of a moderator is standard practice for controlling the Skraup reaction's vigor.
-
Ferrous sulfate (FeSO₄): Traditionally described as an "oxygen carrier," ferrous sulfate helps to extend the reaction over a longer period, making the heat release more manageable.[3][4]
-
Boric acid (H₃BO₃): Boric acid can also be used to moderate the reaction, often leading to a smoother process, though potentially with slightly lower yields.[3][6]
-
-
Strict Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is non-negotiable. The reaction should be heated gently to initiate, and the exotherm should be carefully controlled by adjusting the cooling and/or the rate of acid addition.[7]
| Parameter | Recommended Practice | Rationale |
| Reagent Addition | Slow, controlled addition of H₂SO₄ | Prevents a sudden, massive exotherm from the rapid dehydration of glycerol. |
| Moderator | Use of Ferrous Sulfate or Boric Acid | Smooths out the reaction rate, distributing the heat evolution over a longer time.[3] |
| Temperature | Gentle initial heating and robust cooling | Initiates the reaction controllably and ensures capacity to manage the subsequent exotherm. |
| Agitation | Vigorous and efficient stirring | Prevents the formation of localized hot spots and ensures even heat distribution. |
Problem 2: A significant amount of black, intractable tar has formed, resulting in a low yield of the quinoline product.
Potential Cause: This indicates that the polymerization of the acrolein intermediate is a dominant side reaction.
Corrective Actions (during workup):
-
Steam Distillation: This is a common and effective method for separating the volatile quinoline product from the non-volatile polymeric tar.[3]
Preventative Measures & Protocols:
-
Optimize Moderator Concentration: Ensure the appropriate amount of ferrous sulfate or boric acid is used, as this can help to control the reaction rate and minimize the conditions that favor polymerization.
-
Maintain a Homogeneous Mixture: Good agitation is crucial to prevent localized high concentrations of sulfuric acid and "hot spots," both of which can accelerate tar formation.[3]
-
Temperature Control: As with managing the exotherm, strict temperature control is key. Avoid excessively high temperatures, which promote polymerization.
Problem 3: The reaction fails to initiate or proceeds very sluggishly.
Potential Cause: This could be due to several factors, including insufficient heating, the quality of reagents, or an incorrect order of addition.
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction mixture is being heated to the appropriate initiation temperature.
-
Check Reagent Quality: The presence of significant amounts of water in the glycerol can lower the yield.[3] "Dynamite" glycerol with less than 0.5% water is recommended.[3]
-
Confirm Order of Addition: As previously mentioned, the correct order of reagent addition is crucial for a successful reaction.[3]
Visualizing the Process: Reaction and Safety Workflows
To provide a clearer understanding of the Skraup synthesis and the necessary safety considerations, the following diagrams illustrate the key pathways and decision-making processes.
Caption: Emergency response workflow for a thermal runaway event.
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , Coll. Vol. 1, 478. [Link]
-
Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Larsen, A. A.; et al. Recent Advances in Metal-Free Quinoline Synthesis. Pharmaceuticals (Basel)2016 , 9(3), 47. [Link]
-
Skraup reaction. In Wikipedia; 2023. [Link]
- Barton, J. A.; Nolan, P. F. Incidents in the chemical industry due to thermal-runaway chemical reactions. Hazards X: Process Safety in Fine and Speciality Chemical Plants1989, 115, 3-18.
-
Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71(4), 1668-1676. [Link]
-
HSE. The protection of reactors containing exothermic reactions: an HSE view. IChemE Symposium Series1993 , 134. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Substituted Quinoline-4-Carboxylic Acids
This guide provides an in-depth, objective comparison of the biological activities of various 2-substituted quinoline-4-carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these versatile compounds, supported by experimental data, detailed protocols, and mechanistic explorations. Our focus is on not just what these compounds do, but how and why they exhibit their therapeutic potential, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Among its many derivatives, the quinoline-4-carboxylic acid scaffold has emerged as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The presence of a carboxylic acid group at the 4-position, combined with the versatility of substitution at the 2-position, allows for the fine-tuning of physicochemical properties and biological activity. This guide will focus on how modifications at the 2-position, in particular, influence the anticancer, antimicrobial, and anti-inflammatory potential of this remarkable class of compounds.
Anticancer Activity: Targeting the Machinery of Malignancy
Numerous 2-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1]
Comparative Anticancer Potency
The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for a selection of 2-substituted quinoline-4-carboxylic acid derivatives, highlighting the impact of different substituents at the 2-position.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| D28 | 2-Phenyl (as part of a larger cap group) | K562 (Leukemia) | 1.02 | [2] |
| U266 (Myeloma) | 1.08 | [2] | ||
| MCF-7 (Breast) | 5.66 | [2] | ||
| A549 (Lung) | 2.83 | [2] | ||
| P6 | 2-(4-Acrylamidophenyl) | MLLr leukemic cells | 7.2 (SIRT3 inhibition) | [3][4] |
| Compound 59 | 2-(2-aminoimidazolyl-4,5-diaryl) | MCF-7 (Breast) | 0.003 | [5] |
| HeLa (Cervical) | 0.01 | [5] | ||
| Compound 66 | 2-Aryl (specific structure not detailed) | MCF-7 (Breast) | 0.019-0.042 | [5] |
| Quinoline 13 | 2-Aryl (specific structure not detailed) | HeLa (Cervical) | 8.3 | [6] |
| Quinoline 12 | 2-Aryl (specific structure not detailed) | PC3 (Prostate) | 31.37 | [6] |
Expert Interpretation: The data clearly indicates that the nature of the 2-substituent plays a critical role in determining the anticancer potency. Generally, larger, more complex aromatic and heteroaromatic substituents at the 2-position tend to confer greater anticancer activity. This is likely due to enhanced interactions with the target proteins. For instance, the highly potent compound 59 features a complex 2-aminoimidazolyl-diaryl moiety, suggesting that this group is crucial for its nanomolar efficacy.[5]
Mechanisms of Anticancer Action
2-Substituted quinoline-4-carboxylic acids exert their anticancer effects through multiple mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis and cell cycle arrest.
A key mechanism of action for several 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly HDAC3 and SIRT3.[2][4] These enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs and SIRTs, these compounds lead to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.[2]
The diagram below illustrates the general mechanism of HDAC inhibition by these compounds, leading to downstream anticancer effects.
Caption: HDAC/SIRT Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.
Flow cytometry analysis has shown that some 2-substituted quinoline-4-carboxylic acid derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][8] For example, certain compounds have been shown to arrest the cell cycle in the G2/M or S phase, preventing cancer cells from proliferating.[8] The induction of apoptosis is a highly desirable trait for an anticancer drug, as it leads to the clean and efficient removal of malignant cells. While some potent derivatives like P6 have been shown to induce cell cycle arrest without significant apoptosis, others, such as D28, utilize both mechanisms.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-substituted quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. 2-Substituted quinoline-4-carboxylic acids have demonstrated promising activity against a range of pathogenic microorganisms, including drug-resistant strains.[9][10]
Comparative Antimicrobial and Antifungal Potency
The antimicrobial and antifungal efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for several 2-substituted quinoline-4-carboxylic acid derivatives against various bacterial and fungal strains.
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a4 | 2-Phenyl derivative | Staphylococcus aureus | 64 | [9] |
| Compound 5a7 | 2-Phenyl derivative | Escherichia coli | 128 | [9] |
| Compound 18 | 2-Phenyl derivative | MRSA | Zone of inhibition: 5-6 mm | [11] |
| Various | 2-Aryl | Gram (+) and Gram (-) bacteria | 62.5 - 250 | |
| Compound III11 | N,2-di-p-tolyl | Candida albicans | 4-32 | [12] |
| Compound III14 | Substituted 2-aryl | Candida albicans | 4-32 | [12] |
| Compound III15 | Substituted 2-aryl | Candida albicans | 4-32 | [12] |
| Compound III23 | Substituted 2-aryl | Candida albicans | 4-32 | [12] |
Expert Interpretation: The antimicrobial spectrum and potency are significantly influenced by the substituent at the 2-position. For instance, certain 2-phenyl derivatives show good activity against Staphylococcus aureus, while others are more effective against Escherichia coli.[9] The presence of specific aryl groups can also confer potent antifungal activity.[12] Notably, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[11]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).
-
Seeding the Agar: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the seeded agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the 2-substituted quinoline-4-carboxylic acid derivative (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal drug).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth is visible) in millimeters.
Caption: NF-κB Signaling Pathway and Potential Inhibition by Quinoline Derivatives.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a common method for screening compounds for their anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. LPS stimulation of RAW 264.7 macrophage cells leads to the upregulation of iNOS and the subsequent production of nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this LPS-induced NO production.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Pre-treatment: Prepare various concentrations of the 2-substituted quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Nitrite Measurement (Griess Assay): After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes, and then measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-substituted quinoline-4-carboxylic acids is intricately linked to the nature of the substituent at the 2-position. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed:
-
Anticancer Activity: As previously mentioned, larger, more complex aromatic and heteroaromatic groups at the 2-position often lead to increased anticancer potency. This is likely due to the formation of more extensive interactions (e.g., hydrophobic, pi-pi stacking, hydrogen bonding) with the active sites of target enzymes like HDACs and kinases. [6]* Antimicrobial Activity: The lipophilicity of the 2-substituent appears to play a role in antimicrobial activity. Compounds with higher lipophilicity often exhibit greater antibacterial efficacy. [9]The introduction of specific functional groups, such as halogens or methoxy groups, on a 2-aryl ring can also modulate the antimicrobial spectrum and potency.
-
Anti-inflammatory Activity: The electronic properties of the 2-substituent can influence anti-inflammatory activity. Electron-donating and electron-withdrawing groups on a 2-aryl ring can affect the ability of the compound to interact with key components of inflammatory signaling pathways like NF-κB.
Conclusion and Future Directions
2-Substituted quinoline-4-carboxylic acids represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the profound influence of the 2-substituent on their anticancer, antimicrobial, and anti-inflammatory properties make them an attractive scaffold for further drug discovery and development.
Future research in this area should focus on:
-
Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects to identify novel therapeutic targets and potential combination therapies.
-
In Vivo Efficacy and Safety Profiling: Translating the promising in vitro results into in vivo models to assess the therapeutic efficacy, pharmacokinetics, and safety of lead compounds.
By continuing to explore the rich chemical space of 2-substituted quinoline-4-carboxylic acids, the scientific community is well-positioned to develop novel and effective therapies for a wide range of human diseases.
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Comparative Efficacy of Antibacterial Agents Against MRSA: A Technical Guide
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both healthcare and community settings, necessitating a rigorous and multifaceted approach to the validation of new antibacterial agents.[1] The resistance of MRSA to most beta-lactam antibiotics, conferred by the mecA gene, underscores the urgency for robust preclinical and clinical evaluation of novel therapeutics.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the antibacterial efficacy of candidate compounds against MRSA strains. We will delve into the critical in vitro and in vivo methodologies, emphasizing the scientific rationale behind experimental design and the importance of standardized protocols for generating reliable and comparable data.
The core of this guide is built upon the principles of scientific integrity, drawing from the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] By adhering to these internationally recognized guidelines, researchers can ensure the validity and reproducibility of their findings, paving the way for the successful development of new anti-MRSA therapies.
The Landscape of MRSA Resistance
MRSA's resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[1] This mechanism renders a broad spectrum of commonly used antibiotics ineffective. Furthermore, the emergence of MRSA strains with reduced susceptibility or resistance to vancomycin (VISA and VRSA, respectively) has compounded the therapeutic challenge.[2][6] These developments highlight the critical need for a diverse arsenal of anti-MRSA agents with novel mechanisms of action.
Foundational In Vitro Efficacy Testing
In vitro susceptibility testing is the cornerstone of antibacterial drug development, providing the initial assessment of a compound's intrinsic activity against MRSA. These assays are designed to be rapid, reproducible, and scalable, allowing for the screening of large numbers of compounds.
Core Methodologies for In Vitro Assessment
Several standardized methods are employed to determine the in vitro potency of an antibacterial agent against MRSA. The choice of method often depends on the specific research question and the stage of drug development.
Broth Microdilution
This is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Culture MRSA isolates on a suitable agar medium (e.g., Tryptic Soy Agar) and incubate at 35°C ± 2°C for 18-24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the compound in MHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has minimal batch-to-batch variability and does not inhibit the activity of most common antibiotics.
-
0.5 McFarland Standard: This ensures a consistent and reproducible starting bacterial density, which is critical for accurate MIC determination.
-
Incubation Temperature and Time: These parameters are standardized by CLSI and EUCAST to ensure optimal bacterial growth and consistent antibiotic activity.[2]
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that provides a rapid assessment of an organism's susceptibility to an antibiotic.[9]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of the antimicrobial agent to the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[2]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameter to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[2][5]
Diagram: Disk Diffusion Workflow
Caption: Workflow for the disk diffusion susceptibility test.
Beyond Inhibition: Assessing Bactericidal Activity
While the MIC provides information on the concentration required to inhibit growth, it is often crucial to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Experimental Protocol: MBC Determination
-
Perform a Broth Microdilution Assay: As described previously to determine the MIC.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a suitable agar medium.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.
Comparative In Vitro Efficacy Data
The following table provides a hypothetical comparison of the in vitro activity of several antibacterial agents against a panel of MRSA isolates.
| Antibacterial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
| Vancomycin | 1 | 2 | 4 | 8 |
| Linezolid | 1 | 2 | >32 | >32 |
| Daptomycin | 0.5 | 1 | 1 | 2 |
| Ceftaroline | 0.25 | 0.5 | 0.5 | 1 |
| Investigational Drug X | 0.125 | 0.25 | 0.25 | 0.5 |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. The same applies to MBC₅₀ and MBC₉₀.
A network meta-analysis of randomized controlled trials has shown that daptomycin is highly effective for MRSA bloodstream infections, while linezolid demonstrates superior efficacy in pulmonary and skin and soft tissue infections.[10] Another study highlighted that tedizolid showed higher in vitro activity against MRSA isolates from skin and soft tissue infections compared to vancomycin and linezolid.[11]
Advancing to In Vivo Models of Infection
While in vitro data are essential, they do not fully recapitulate the complex host-pathogen interactions that occur during an infection. Therefore, animal models are a critical bridge between in vitro activity and potential clinical efficacy.[12]
Common Rodent Models for MRSA Infection
Mice are the most commonly used animal models for MRSA infection due to their cost-effectiveness and the availability of a wide range of immunological reagents.[12][13]
Murine Sepsis/Peritonitis Model
This model is used to evaluate the efficacy of antibacterial agents in treating systemic MRSA infections.[14]
Experimental Protocol: Murine Sepsis Model
-
Infection: Mice are infected via intraperitoneal (IP) injection with a lethal or sublethal dose of a well-characterized MRSA strain.[14] The bacterial inoculum is often suspended in a mucin-containing solution to enhance virulence.[14]
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), mice are treated with the investigational compound or a comparator agent (e.g., vancomycin) via a clinically relevant route of administration (e.g., intravenous, subcutaneous).
-
Monitoring: Mice are monitored for survival over a period of 7-14 days. Other endpoints can include bacterial burden in blood and organs (spleen, liver, kidneys) at various time points.
-
Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Bacterial loads are typically expressed as log₁₀ CFU per gram of tissue or mL of blood.
Diagram: Murine Sepsis Model Workflow
Caption: Workflow for a murine sepsis model of MRSA infection.
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is relevant for evaluating treatments for localized MRSA infections.
Experimental Protocol: Murine SSTI Model
-
Infection: A localized infection is established by injecting a defined inoculum of MRSA subcutaneously or intradermally into the flank or thigh of a mouse.
-
Treatment: Treatment with the test compound (topical or systemic) is initiated at a specified time after infection.
-
Monitoring: The progression of the infection is monitored by measuring the size of the skin lesion (e.g., abscess area, erythema) and by determining the bacterial load in the infected tissue at the end of the study.
-
Data Analysis: Lesion sizes are compared between treatment groups. Bacterial counts are analyzed to determine the reduction in bacterial burden.
Comparative In Vivo Efficacy Data
The following table presents hypothetical data from a murine sepsis model comparing an investigational drug to vancomycin.
| Treatment Group | Survival Rate (%) | Mean Bacterial Burden in Spleen (log₁₀ CFU/g) at 24h |
| Vehicle Control | 0 | 8.5 |
| Vancomycin (110 mg/kg) | 60 | 4.2 |
| Investigational Drug X (20 mg/kg) | 90 | 2.5 |
In vivo studies have demonstrated that linezolid can reduce the bacterial load in a murine model of MRSA lung infection and improve survival rates.[15]
Interpreting the Data: Clinical Breakpoints
The ultimate goal of preclinical testing is to predict clinical success. Clinical breakpoints, established by regulatory bodies like the CLSI and EUCAST, are used to categorize microorganisms as susceptible, intermediate, or resistant to a particular antimicrobial agent based on MIC data.[5][6] These breakpoints are determined by considering the MIC distributions of wild-type organisms, the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug, and clinical outcome data.
CLSI and EUCAST Breakpoints for Key Anti-MRSA Agents
| Agent | Organism | CLSI MIC Breakpoint (µg/mL) | EUCAST MIC Breakpoint (µg/mL) |
| S ≤ | R ≥ | ||
| Oxacillin | S. aureus | 2 | 4 |
| Cefoxitin | S. aureus | 4 | 8 |
| Vancomycin | S. aureus | 2 | 16 |
| Linezolid | S. aureus | 4 | 8 |
| Daptomycin | S. aureus | 1 | - |
S = Susceptible, R = Resistant Data from CLSI M100 and EUCAST Breakpoint Tables.[2][5]
It is important to note that the CLSI and EUCAST may have different breakpoints for the same drug.[6] Researchers should be aware of these differences and specify which guidelines they are following.
Conclusion
The validation of antibacterial efficacy against MRSA is a rigorous process that requires a combination of standardized in vitro and in vivo methodologies. By adhering to the principles of scientific integrity and following the guidelines established by authoritative bodies such as the CLSI and EUCAST, researchers can generate high-quality, reproducible data that will facilitate the development of new and effective treatments for MRSA infections. This guide provides a foundational framework for this critical endeavor, emphasizing the importance of a systematic and evidence-based approach to combat the growing threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Quinoline-4-Carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its inherent versatility allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-4-carboxylic acid derivatives, offering a comparative overview of their performance supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these promising therapeutic agents.
The Versatile Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, coupled with a carboxylic acid moiety at the 4-position, provides a unique electronic and structural framework for molecular interactions with biological targets.[3] This scaffold is present in a variety of natural products and has been extensively explored in the synthesis of molecules with antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][4][5]
Key Structural Modifications and Their Impact on Biological Activity
The biological activity of quinoline-4-carboxylic acid derivatives can be significantly modulated by introducing various substituents at different positions of the quinoline ring. The following sections dissect the SAR at these key positions.
The Crucial Role of the 4-Carboxylic Acid Group
The carboxylic acid group at the 4-position is a cornerstone of the biological activity for many quinoline-4-carboxylic acid derivatives.[6] In the context of antibacterial agents, this group is essential for inhibiting bacterial DNA gyrase and topoisomerase IV.[7] For anticancer applications, specifically as inhibitors of dihydroorotate dehydrogenase (DHODH), the carboxylate group forms critical interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other amino acids (e.g., Q47) in the enzyme's active site.[6]
While the carboxylic acid is often vital, its modification into carboxamides has also yielded potent compounds. For instance, a quinoline-4-carboxamide derivative, DDD107498, exhibits excellent antimalarial properties by inhibiting translation elongation factor 2 (PfEF2).[8] However, in some studies on antimicrobial effects, quinoline-4-carboxamides showed weaker activity compared to their carboxylic acid counterparts.[9]
Substitutions at the C-2 Position: A Gateway to Diverse Activities
The C-2 position of the quinoline ring is a common site for modification, and the nature of the substituent profoundly influences the biological activity.
-
Aryl and Heteroaryl Substituents: The introduction of a phenyl group at the C-2 position, as seen in cinchophen, is a classic modification that imparts antimicrobial properties.[1] Further substitution on this phenyl ring can enhance activity. For example, 2-phenyl-quinoline-4-carboxylic acid derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[11][12]
-
Impact on Anticancer Potency: In the context of anticancer activity, substitutions at the C-2 position have been explored to optimize potency. For instance, in the development of DHODH inhibitors, various 2-substituted quinoline analogues were synthesized to enhance binding to the enzyme's hydrophobic pocket.[6]
The Influence of Substituents on the Benzenoid Ring (C-5 to C-8)
Modifications on the benzenoid portion of the quinoline ring (positions 5, 6, 7, and 8) are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions have been extensively studied, particularly in the development of quinolone antibiotics. The nature of the substituent at C-7 can influence cell permeability and affect bacterial resistance.[10] In a study on antimicrobial agents, a 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid derivative demonstrated significant activity against gram-negative microorganisms and Staphylococcus aureus.[13]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the benzenoid ring can impact the overall activity. Both electron-donating and electron-deficient anilines have been successfully used in the synthesis of quinoline-4-carboxylic acids, leading to a wide range of derivatives with diverse biological profiles.[4]
Comparative Performance: A Data-Driven Overview
To provide a clear comparison of the performance of various quinoline-4-carboxylic acid derivatives, the following table summarizes key experimental data from the literature.
| Compound ID | Target/Activity | Cell Line/Organism | IC50 / Activity | Reference |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 µM | [11][12] |
| 41 | DHODH Inhibition | - | 9.71 ± 1.4 nM | [6] |
| 43 | DHODH Inhibition | - | 26.2 ± 1.8 nM | [6] |
| 3 | DHODH Inhibition | - | 0.250 ± 0.11 μM | [6] |
| DDD107498 | Antimalarial (PfEF2) | P. falciparum 3D7 | Potent | [8] |
| 2-methylquinoline-4-carboxylic acid | Antioxidant | DPPH assay | 30.25% inhibition at 5 mg/L | [3] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | Antioxidant | DPPH assay | 40.43% inhibition at 5 mg/L | [3] |
| Compound 18 | Anti-MRSA | MRSA | Zone of inhibition: 5 ± 0.5 mm at 50 µg/mL | [10] |
| Compound 30a | Anti-MRSA | MRSA | MIC: 512 µg/mL | [5] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives are critical steps in the drug discovery process. Below are representative protocols for these procedures.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction
The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[1][4]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1.0 eq), the aromatic aldehyde (1.0 eq), and pyruvic acid (1.2 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Causality Behind Experimental Choices: The Doebner reaction is often preferred due to the wide availability of substituted anilines and aldehydes, allowing for the generation of a diverse library of compounds.[4] The use of ethanol as a solvent is common as it is relatively benign and allows for easy precipitation of the product upon cooling.
Synthesis via the Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, typically involving the condensation of isatin with a carbonyl compound.[1][3][6]
Protocol:
-
Reactant Mixture: Combine isatin (1.0 eq) and the appropriate ketone (e.g., acetophenone) (1.2 eq) in an ethanolic solution of potassium hydroxide.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
-
Filtration and Washing: The precipitate is collected by filtration and washed with water to remove salts.
-
Purification: Recrystallization is performed to obtain the pure product.
Causality Behind Experimental Choices: The Pfitzinger reaction is particularly useful when specific substitution patterns are desired that may not be readily accessible through the Doebner reaction. The basic conditions facilitate the initial condensation and cyclization steps.[4]
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of novel compounds.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Trustworthiness of the Protocol: The MTT assay is a well-established and validated method for assessing cytotoxicity. Including positive and negative controls in the experimental setup ensures the reliability of the results.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key Structure-Activity Relationships of Quinoline-4-Carboxylic Acid Derivatives.
Caption: General Workflow for the Synthesis and Evaluation of Quinoline-4-Carboxylic Acid Derivatives.
Conclusion
The quinoline-4-carboxylic acid scaffold remains a highly fruitful area of research in drug discovery. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the key SAR principles, supported by comparative data and detailed experimental protocols. By leveraging this knowledge, researchers can more effectively navigate the chemical landscape of quinoline-4-carboxylic acid derivatives and unlock their full therapeutic potential.
References
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Mader, M. M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 1996-2014. [Link]
-
Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847312. [Link]
-
Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(1), 93-107. [Link]
-
Ojima, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12976-12985. [Link]
-
Černochová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(2), 145-148. [Link]
-
Permana, B., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11728. [Link]
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Kumar, A., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Journal of Basic and Clinical Pharmacy, 11(2), 43-51. [Link]
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Wang, S., et al. (2020). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847312. [Link]
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Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]
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A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives via DPPH Assay
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, quinoline-4-carboxylic acids have emerged as a promising class of compounds with significant antioxidant potential. This guide offers a comprehensive comparison of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, grounded in the widely adopted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
This document is intended for researchers, scientists, and drug development professionals. It provides not only a detailed experimental protocol for the DPPH assay but also a comparative analysis of the antioxidant performance of selected derivatives, an exploration of their structure-activity relationships (SAR), and an overview of their synthesis.
The Imperative for Antioxidants and the Promise of Quinoline Derivatives
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can inflict oxidative damage to vital macromolecules, including DNA, proteins, and lipids. This oxidative stress is implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants, by neutralizing these harmful free radicals, play a crucial role in mitigating oxidative damage and maintaining cellular homeostasis.
Quinoline derivatives, heterocyclic compounds composed of a benzene ring fused to a pyridine ring, have garnered significant attention for their diverse pharmacological properties.[1] The quinoline-4-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in various bioactive molecules. The exploration of their antioxidant capabilities is a vibrant area of research, aiming to develop novel and potent therapeutic agents.
Evaluating Antioxidant Potency: The DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant activity of chemical compounds.[1] The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.
When an antioxidant is introduced, it quenches the DPPH radical, leading to a color change from violet to yellow. This discoloration is proportional to the concentration and potency of the antioxidant and can be quantified spectrophotometrically. The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
Visualizing the DPPH Assay Workflow
Caption: A streamlined workflow of the DPPH radical scavenging assay.
The Chemistry of Radical Scavenging
The core of the DPPH assay is the reduction of the DPPH radical by an antioxidant (AH). The antioxidant donates a hydrogen atom, resulting in the formation of the reduced, non-radical form of DPPH (DPPH-H) and the antioxidant radical (A•).
Caption: The fundamental reaction mechanism of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a detailed, step-by-step methodology for assessing the antioxidant activity of quinoline-4-carboxylic acid derivatives.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Test quinoline-4-carboxylic acid derivatives
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Preparation of DPPH Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store the solution in a dark bottle and at 4°C to protect it from light. This solution should be prepared fresh daily.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of each quinoline-4-carboxylic acid derivative in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and the positive control to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculation of Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Radical Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Determination of IC50 Value:
-
Plot the percentage of radical scavenging activity against the corresponding concentrations of the test compounds and the positive control.
-
The IC50 value is the concentration of the sample that causes a 50% inhibition of the DPPH radical. This can be determined from the dose-response curve by interpolation or using a suitable software for regression analysis.
-
Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives
The antioxidant activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following table presents a comparison of the antioxidant activity of selected derivatives based on available literature data.
| Compound | Substituent at Position 2 | DPPH Radical Scavenging Activity (%) at 5 mg/L | IC50 Value (µg/mL) | Reference |
| Isatin (Precursor) | N/A | No activity | - | [1] |
| 2-Methylquinoline-4-carboxylic acid | Methyl | ~30.25% | Not Reported | [1][2] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 4-Methylphenyl | ~40.43% | Not Reported | [1][2] |
| [2,3'-Biquinoline]-4-carboxylic acid derivative (Compound 9) | 3'-Quinolinyl | - | 1.25 | [3] |
| Quinoline-3-carbaldehyde derivative (Compound 20) | Varied | - | 1.75 | [3] |
| Ascorbic Acid (Positive Control) | N/A | - | 4.5 - 9.67 | , [3][4] |
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of quinoline-4-carboxylic acid derivatives is intricately linked to their molecular structure. Key SAR observations include:
-
Influence of Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (EDGs) such as methyl (-CH3) and hydroxyl (-OH) on the quinoline ring generally enhances antioxidant activity.[5] These groups can increase the electron density on the quinoline nucleus, facilitating the donation of a hydrogen atom or an electron to the DPPH radical. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) and nitro (-NO2) tend to decrease antioxidant activity by reducing the electron density.[6][7]
-
Effect of Substituents at Position 2: As observed in the comparative data, the introduction of a methyl group at the 2-position of the quinoline ring imparts antioxidant activity. Further substitution with a 4-methylphenyl group at this position leads to a notable increase in radical scavenging capacity, suggesting that the nature and size of the substituent at this position play a crucial role.[1][2] The presence of an additional aromatic ring may contribute to the stabilization of the resulting antioxidant radical.
-
Role of the Carboxylic Acid Group: The carboxylic acid group at the 4-position is a key feature of these derivatives. Its presence and ability to participate in hydrogen bonding and potential chelation with metal ions could influence the overall antioxidant profile of the molecule.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid scaffold is often achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. This reaction provides a direct and versatile route to substituted quinoline-4-carboxylic acids.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aromatic amine, an α,β-unsaturated carbonyl compound, and pyruvic acid to yield a quinoline-4-carboxylic acid. This method offers a high degree of flexibility in introducing various substituents onto the quinoline ring.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the antioxidant activity of quinoline-4-carboxylic acid derivatives using the DPPH assay. The presented data and SAR insights underscore the potential of this chemical class as a source of novel antioxidant agents. Future research should focus on the synthesis and evaluation of a broader range of derivatives with diverse substitution patterns to further elucidate the structure-activity relationships and to identify lead compounds with enhanced antioxidant potency and favorable pharmacokinetic profiles for further development. The continued exploration of these promising molecules holds the potential to yield new therapeutic strategies for combating diseases associated with oxidative stress.
References
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Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating Molecular Docking with In-Vitro Assay Results
In the landscape of modern drug discovery, computational and experimental methodologies are increasingly intertwined. Molecular docking, a powerful in-silico tool, offers rapid prediction of ligand-protein binding, guiding the selection of promising drug candidates. However, the predictive power of docking simulations is only as robust as their validation against real-world biological data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating molecular docking results with in-vitro assays, ensuring a higher degree of confidence in computational predictions and fostering a more efficient drug discovery pipeline.
The Imperative of Cross-Validation: Beyond the Docking Score
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. While these scores provide a valuable initial filter, they are approximations of complex biological interactions.[1][2] Factors such as protein flexibility, the presence of water molecules, and the inherent limitations of scoring functions can lead to discrepancies between predicted and actual binding affinities.[1][2][3] Therefore, rigorous experimental validation is not merely a confirmatory step but a cornerstone of a scientifically sound structure-based drug design strategy.
This guide will navigate the nuances of this validation process, comparing and contrasting the computational predictions with tangible in-vitro experimental data. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for correlating the two datasets.
Pillar 1: The World of Molecular Docking - A Protocol for Rigorous In-Silico Prediction
At its core, molecular docking is a computational experiment. To ensure the results are meaningful, the experimental setup must be meticulous.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Receptor Preparation:
-
Source: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Refinement: Remove water molecules, add hydrogen atoms, and assign appropriate protonation states to amino acid residues. This step is critical as it directly impacts the electrostatic and hydrogen bonding interactions calculated by the docking software.
-
Active Site Definition: Define the binding site for the docking simulation. This is typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Source: Obtain the 2D or 3D structure of the ligands to be docked.
-
Optimization: Generate a low-energy 3D conformation of each ligand. Assign appropriate partial charges.
-
-
Docking Simulation:
-
Software Selection: Choose a docking program (e.g., AutoDock, GOLD, Glide). Different programs utilize different search algorithms and scoring functions, which can influence the results.[2]
-
Parameterization: Set the parameters for the search algorithm, defining the conformational space to be explored by the ligand within the active site.
-
Execution: Run the docking simulation. The output will be a set of predicted binding poses for each ligand, ranked by their docking scores.
-
-
Post-Docking Analysis:
-
Visual Inspection: Critically examine the top-ranked poses.[4] Assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.[4]
-
Re-scoring: Optionally, use additional scoring functions to re-rank the poses, which can sometimes provide a more accurate prediction of binding affinity.[5]
-
Trustworthiness through Self-Validation: The Redocking Imperative
A fundamental step in validating a docking protocol is to perform a "redocking" experiment.[6][7] If a co-crystallized ligand is available for the target protein, it should be extracted and then docked back into the same binding site.[7] A successful redocking is generally characterized by a low Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose, typically under 2 Å.[7][8][9] This confirms that the chosen docking parameters are capable of reproducing a known binding mode.
Caption: Workflow for a validated molecular docking experiment.
Pillar 2: The In-Vitro Reality Check - Selecting and Performing the Right Assays
In-vitro assays provide the crucial experimental data to which our computational predictions will be compared. The choice of assay is paramount and should be directly relevant to the biological question being addressed.
Common In-Vitro Assays for Validating Docking Studies
-
Enzyme Inhibition Assays: For enzyme targets, these assays directly measure the ability of a compound to inhibit the enzyme's activity. The output is typically an IC50 value , the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (e.g., Kd) of a compound to a target protein.
-
Cell-Based Assays: For targets involved in cellular processes, assays like the MTT assay can measure the effect of a compound on cell viability or proliferation.[10]
Experimental Protocol: A Generalized Enzyme Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagent (to measure product formation or substrate depletion)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a microplate, add the enzyme, assay buffer, and the diluted test compounds. Include controls with no inhibitor and no enzyme.
-
Incubate the plate to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a set time, stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The Bridge: Cross-Validation Methodologies - Correlating In-Silico and In-Vitro Data
The crux of the validation process lies in the comparison of the computational and experimental results.
Statistical Correlation: A Word of Caution
A common approach is to correlate the docking scores of a series of compounds with their experimentally determined IC50 values.[11] It is important to note that a strong correlation is not always observed, and a weak correlation does not necessarily invalidate the docking study.[2] However, a good correlation can increase confidence in the predictive power of the docking model for that particular target.
When performing this correlation, a negative slope is expected, as a more favorable (more negative) docking score should correspond to a lower IC50 value (higher potency).[12] It is crucial to use appropriate statistical methods and to be wary of over-interpreting the correlation coefficient (r²).[13] Correlation does not imply causation, and other factors can influence the biological activity of a compound.[13]
Caption: The cross-validation bridge between in-silico and in-vitro data.
Data Presentation and Interpretation: A Comparative Analysis
Summarizing Quantitative Data
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Interactions | In-Vitro IC50 (µM) |
| Cmpd-01 | -9.8 | H-bond with Ser123, Pi-Pi with Phe234 | 0.5 |
| Cmpd-02 | -9.5 | H-bond with Ser123, Hydrophobic with Val89 | 1.2 |
| Cmpd-03 | -8.2 | Hydrophobic with Val89, Leu99 | 15.7 |
| Cmpd-04 | -7.1 | H-bond with Glu45 | 50.3 |
| Cmpd-05 | -6.5 | Van der Waals contacts only | >100 |
This tabular format allows for a direct comparison of the ranking of compounds by docking score and their experimental potency. For instance, in the hypothetical data above, there is a clear trend where a more negative docking score corresponds to a lower IC50 value.
Visualizing the Correlation
A scatter plot of docking scores versus the logarithm of the IC50 values provides a visual representation of the correlation.
(A hypothetical scatter plot would be presented here in a real publication, showing Docking Score on the Y-axis and log(IC50) on the X-axis, with a regression line and the r² value.)
Conclusion and Future Perspectives
The cross-validation of molecular docking with in-vitro assay results is a critical process that instills confidence in computational predictions and guides the progression of drug discovery projects. While a perfect correlation between docking scores and experimental data is not always achievable, the process of comparison provides invaluable insights into the strengths and weaknesses of the computational model. By embracing a holistic approach that integrates rigorous in-silico protocols with relevant in-vitro experiments, researchers can navigate the complexities of drug design with greater precision and a higher probability of success.
Future advancements in scoring functions, the incorporation of protein flexibility, and the use of machine learning to refine predictions will undoubtedly strengthen the bridge between the in-silico and in-vitro worlds, further accelerating the discovery of novel therapeutics.[14]
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A Comparative Benchmarking Guide: Novel Quinoline Derivatives versus Ciprofloxacin
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the quinoline scaffold remains a cornerstone of antibacterial drug discovery. Ciprofloxacin, a second-generation fluoroquinolone, has long been a clinical workhorse due to its broad-spectrum activity. However, the emergence of resistance necessitates the development of new derivatives with improved efficacy and a favorable resistance profile. This guide provides a comprehensive framework for the head-to-head benchmarking of new quinoline derivatives against the established standard, ciprofloxacin. We will delve into the critical experimental protocols, present a synthesis of comparative data from recent studies, and explore the underlying mechanisms of action that dictate their antibacterial prowess.
The Imperative for New Quinolones
Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] This mechanism of action, targeting fundamental bacterial processes, has made them highly effective. Ciprofloxacin, in particular, exhibits potent activity against a wide range of Gram-negative and Gram-positive bacteria.[4][5][6] However, the selective pressure exerted by their widespread use has led to the evolution of resistance mechanisms, primarily through mutations in the target enzymes or through altered drug efflux. This underscores the critical need for the design and evaluation of new quinoline derivatives that can overcome these resistance mechanisms or exhibit enhanced activity against susceptible strains.
Experimental Benchmarking: A Three-Pronged Approach
A robust comparison of a novel quinoline derivative with ciprofloxacin hinges on a series of well-defined in vitro assays. These assays provide quantitative data on antibacterial potency and offer insights into the mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] It is a fundamental measure of antibacterial potency.
Protocol: Broth Microdilution Method [9][10][11]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent bacterial density for reproducible results.[8][12]
-
Serial Dilution of Compounds: The new quinoline derivative and ciprofloxacin are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35 ± 1 °C for 18–24 hours under aerobic conditions.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Zone of Inhibition (Kirby-Bauer) Assay
This diffusion-based assay provides a qualitative and semi-quantitative assessment of antibacterial activity.[13][14]
Protocol: Disk Diffusion Method [15][16][17]
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the new quinoline derivative and ciprofloxacin are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[14] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[17]
Caption: Workflow for the Zone of Inhibition Assay.
DNA Gyrase Inhibition Assay
This biochemical assay directly assesses the ability of the compounds to inhibit the enzymatic activity of DNA gyrase, a primary target of quinolones.
Protocol: Supercoiling Inhibition Assay [18][19]
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), DNA gyrase enzyme, ATP, and an appropriate assay buffer.
-
Compound Addition: The new quinoline derivative and ciprofloxacin are added to the reaction mixtures at various concentrations.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control. A fluorescence-based assay can also be utilized for high-throughput screening, where the fluorescence intensity changes upon DNA supercoiling.[20][21]
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Comparative Data Analysis
The true measure of a new quinoline derivative's potential lies in the direct comparison of its performance against ciprofloxacin across a panel of clinically relevant bacterial strains. While a comprehensive dataset for a single novel compound is proprietary, a survey of recent literature allows for a synthesized comparison.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.125 | 0.25 - 1.0 | [22][23] |
| Representative New Quinoline Derivatives | ||||
| Derivative A | 0.125 - 0.5 | 0.06 - 0.25 | 0.5 - 2.0 | [24] |
| Derivative B | 0.5 - 2.0 | 0.125 - 1.0 | 1.0 - 4.0 | [25] |
| Derivative C | >32 | 8.0 - 16.0 | >32 |
Note: The presented data are representative values synthesized from multiple sources and do not reflect a single head-to-head study. The performance of new derivatives can vary significantly.
Table 2: Representative Zone of Inhibition Diameters in mm
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Ciprofloxacin | 22 - 30 | 30 - 40 | |
| Representative New Quinoline Derivatives | |||
| Derivative D | 25 - 33 | 28 - 35 | [26] |
| Derivative E | 18 - 24 | 20 - 26 |
Unraveling the Mechanism of Action
Ciprofloxacin and other quinolones exert their bactericidal effect by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[4][27][28]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[29] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[4][27]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[1][29] Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA, leading to cell division arrest.
The enhanced activity of some new quinoline derivatives may be attributed to several factors:
-
Increased affinity for the target enzymes: Modifications to the quinoline core can lead to more potent binding to DNA gyrase and/or topoisomerase IV.
-
Evasion of resistance mechanisms: Novel substitutions may prevent the compound from being recognized and expelled by bacterial efflux pumps.
-
Dual-targeting activity: Some newer derivatives may exhibit balanced activity against both DNA gyrase and topoisomerase IV, potentially slowing the development of resistance.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
The benchmarking of new quinoline derivatives against ciprofloxacin is a multifaceted process that requires rigorous experimental evaluation and a deep understanding of the underlying molecular mechanisms. While ciprofloxacin remains a potent antibiotic, the continuous evolution of bacterial resistance demands the development of next-generation quinolones. By employing standardized protocols for MIC determination, zone of inhibition assays, and DNA gyrase inhibition studies, researchers can effectively identify and characterize promising new candidates. The ultimate goal is to develop novel quinoline derivatives that not only exhibit superior antibacterial activity but also possess a resistance profile that ensures their long-term clinical utility.
References
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 27, 2026, from [Link]
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Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved January 27, 2026, from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 27, 2026, from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 27, 2026, from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 27, 2026, from [Link]
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WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 27, 2026, from [Link]
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ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Ciprofloxacin's mechanisms of action. Retrieved January 27, 2026, from [Link]
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PubMed. (1986). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Retrieved January 27, 2026, from [Link]
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- ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 70(34), 10511-10520.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid and Related Compounds
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid. As this is a specialized research chemical, specific safety and disposal data are not widely available. Therefore, the protocols outlined herein are synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, including various quinoline-carboxylic acids and furan derivatives, in conjunction with established regulatory standards from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This guide is intended for researchers, laboratory managers, and drug development professionals dedicated to upholding the highest standards of safety and environmental stewardship.
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from closely related quinoline and furan compounds, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid should be presumed to be a hazardous substance.
The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] The causality is rooted in the acidic nature of the carboxylic acid group and the bioactive scaffold of the quinoline ring, which can interact with biological tissues. All waste containing this compound must be treated as hazardous chemical waste.
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Rationale and Reference |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Consistent classification for quinoline-carboxylic acid derivatives.[2][3][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Consistent classification for quinoline-carboxylic acid derivatives.[2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[2][3][5] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
To mitigate the risks identified above, stringent safety measures must be in place before any waste handling begins. The choice of these controls is directly dictated by the potential for exposure.
-
Primary Engineering Control: All handling of solid (powder) and liquid waste containing 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid must be conducted within a certified chemical fume hood.[1] This is non-negotiable and serves to prevent the inhalation of fine powders or aerosols.
-
Personal Protective Equipment (PPE): A multi-layered PPE strategy is essential to prevent dermal and ocular exposure.[1]
Table 2: Required Personal Protective Equipment (PPE) for Waste Handling
| Equipment | Specification | Purpose and Causality |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of as solid hazardous waste after handling.[1] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of liquid waste or contact with airborne powder.[1] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | N95 Particulate Respirator (or higher) | Required when handling the solid, powdered form of the chemical or waste to prevent inhalation of dust particles.[1] |
Step-by-Step Waste Segregation and Collection Protocol
Proper disposal begins at the point of generation. A systematic, self-validating protocol ensures that waste is handled safely and in compliance with regulations.
Step 1: Waste Characterization
Immediately classify all materials (e.g., residual solids, contaminated solvents, used gloves, weigh boats, pipette tips) that have come into contact with 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid as hazardous waste .[1][7]
Step 2: Select a Compatible Waste Container
-
Solid Waste: Use a designated, sealable, and durable container (e.g., a high-density polyethylene (HDPE) pail or a properly lined cardboard box) for all contaminated solid waste.
-
Liquid Waste: Use a sealable, chemical-resistant container (e.g., an HDPE or glass bottle) for all liquid waste. Ensure the container material is compatible with the solvent used.
Step 3: Affix a Hazardous Waste Label
All waste containers must be labeled immediately upon the first addition of waste. According to EPA regulations, the label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid" and any solvents present.
-
A clear indication of the hazards (e.g., "Irritant," or the corresponding GHS pictograms).[8]
Step 4: Segregate from Incompatible Materials
Store the waste container away from incompatible chemicals. Based on the reactivity profile of related compounds, this includes:
-
Strong Oxidizing Agents (e.g., peroxides, perchlorates, nitrates).[2][7]
-
Strong Acids.[6][7] Segregation is a critical safety measure to prevent violent reactions or the release of toxic gases.
Step 5: Accumulate in a Satellite Accumulation Area (SAA)
Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of waste generation.[8] The container must remain closed except when adding waste.
Disposal Pathways and Logistics
Disposing of this chemical waste is a regulated process that ensures it does not harm human health or the environment. Under no circumstances should this waste be disposed of down the drain or in regular trash.[7][9][10]
Caption: Disposal Workflow for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid.
Protocol for Final Disposal
-
Transfer to Central Accumulation Area (CAA): Once the waste container in the SAA is full, or as part of routine lab clean-outs, it must be moved to your institution's Central Accumulation Area (CAA).[8] Academic labs operating under EPA Subpart K regulations must ensure hazardous waste is removed from the laboratory within twelve months of generation.[11]
-
Engage Professional Disposal Services: The disposal of this hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations, including EPA's 40 CFR Part 261.[13]
Spill and Decontamination Procedures
Accidents require a prepared and immediate response to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE suite as described in Table 2.
-
Absorb and Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7][10] Do not use combustible materials like paper towels alone.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a pre-labeled hazardous waste container.[2][7]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol, if compatible with the surface) followed by a thorough wash with soap and water.[1] All cleaning materials must be disposed of as solid hazardous waste.
Decontamination of Glassware and Surfaces
All glassware, tools, and surfaces that have come into contact with the chemical must be decontaminated.[1] This should be done by rinsing with an appropriate solvent, which is then collected as liquid hazardous waste, followed by a standard laboratory washing procedure.
Conclusion
The responsible disposal of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a critical component of laboratory safety and regulatory compliance. By treating this compound as a hazardous irritant, utilizing proper engineering controls and PPE, and adhering to a systematic protocol for waste segregation, labeling, and professional disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are tailored to local and state regulations.
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- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- SAFETY DATA SHEET - Quinoline-5-carboxylic acid, 97%. Fisher Scientific.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 3-Quinolinecarboxylic acid. Fisher Scientific.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Personal protective equipment for handling 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid
Essential Safety and Handling Guide for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) is not yet available, a thorough evaluation of its structural components—a quinoline core, a substituted furan ring, and a carboxylic acid moiety—allows for a robust assessment of its potential hazards and the development of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Analog Data
Due to the absence of specific toxicological data for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid, a conservative approach based on the known hazards of its constituent chemical classes is imperative.
-
Quinoline Moiety: The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1] It is also suspected of causing genetic defects and may cause cancer.[1] Inhalation can irritate the nose, throat, and lungs, and high exposure may lead to more severe health effects.[2]
-
Furan Moiety: Furan and its derivatives are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Some furan compounds are also suspected of causing genetic defects and cancer.[3] Safe handling of furan compounds requires use in well-ventilated areas and appropriate personal protective equipment.[4]
-
Carboxylic Acid Moiety: Carboxylic acids are generally irritants to the skin, eyes, and respiratory tract.[5][6][7]
-
Analog Compound Data: The structurally similar compound, 2-(Furan-2-yl)quinoline-4-carboxylic acid, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as harmful if swallowed.[8]
Based on this compiled data, it is prudent to handle 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid as a substance that is harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and possibly carcinogenic.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure when handling 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid in both its solid (powder) and solution forms.[9][10]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[11] | Protects against airborne powder particles and splashes of solutions, preventing serious eye irritation.[8] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact.[12] Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[12][13] |
| Body Protection | A lab coat that fastens securely. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Task-Specific PPE Recommendations
| Handling Scenario | Required PPE |
| Handling Solid Powder | Core PPE + Respiratory Protection (N95 or higher rated respirator).[14][15] |
| Preparing Solutions | Core PPE (consider a face shield for splash protection). |
| Large-Scale Operations | Enhanced PPE: Chemical-resistant suit or coverall, and a higher level of respiratory protection may be necessary based on risk assessment.[11][16] |
Step-by-Step Handling Procedures
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Figure 1. Recommended sequence for putting on Personal Protective Equipment.
Doffing PPE Protocol
-
Gloves: Remove the first pair of gloves (if double-gloving) and the outer gloves.
-
Lab Coat: Unfasten and remove the lab coat, turning it inside out to contain contaminants.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A clear plan for both the use and disposal of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is essential for laboratory safety and environmental responsibility.
Engineering Controls
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[17]
-
Designated Area: Establish a designated area for working with this compound to prevent the spread of contamination.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before re-entering the area.
-
For small powder spills, gently cover with an absorbent material and carefully scoop into a labeled waste container. Avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[18]
-
Clean the spill area thoroughly.
Waste Disposal
All waste containing 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid must be treated as hazardous waste.
Figure 2. Waste disposal workflow for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid.
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed hazardous waste container. Do not pour down the drain.[19]
-
Disposal Method: The primary recommended method for the disposal of this chemical waste is high-temperature incineration by a certified hazardous waste disposal facility.[20]
By implementing these comprehensive safety and handling protocols, researchers can mitigate the potential risks associated with 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid and maintain a safe laboratory environment.
References
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- (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
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- (2022, June 8).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
